molecular formula C15H19NO3 B11854679 1-N-Cbz-2-ethylpiperidin-4-one

1-N-Cbz-2-ethylpiperidin-4-one

Cat. No.: B11854679
M. Wt: 261.32 g/mol
InChI Key: WEIQKOUQSRGZDC-CYBMUJFWSA-N
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Description

1-N-Cbz-2-ethylpiperidin-4-one is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1

InChI Key

WEIQKOUQSRGZDC-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-N-Cbz-2-ethylpiperidin-4-one: Structure, Synthesis, and Application

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one, also known as benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a sophisticated heterocyclic building block of significant interest to researchers and scientists in drug development. The piperidine ring is a ubiquitous scaffold in a vast number of natural products and marketed pharmaceuticals, making its derivatives highly valuable.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, strategic synthesis, and potential applications. By combining the well-established piperidin-4-one core with a stereocenter at the C2 position and the versatile benzyloxycarbonyl (Cbz) protecting group, this molecule serves as a key intermediate for constructing complex, high-value therapeutic agents.

Chemical Identity and Physicochemical Properties

The structure of 1-N-Cbz-2-ethylpiperidin-4-one is defined by a piperidin-4-one ring functionalized with an ethyl group at the second position and a benzyloxycarbonyl (Cbz) group on the nitrogen atom. The Cbz group is a critical feature, serving to protect the nitrogen during synthetic transformations.[3][4]

Chemical Structure```dot

graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; img [image="https://i.imgur.com/gK9q9iB.png", labelloc=b, label=""];

caption [label="Figure 1: Chemical Structure of 1-N-Cbz-2-ethylpiperidin-4-one", fontsize=10, fontcolor="#202124"]; }

Caption: Figure 2: Proposed Synthetic Workflow.

Experimental Protocol: Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one

This protocol is a representative methodology based on established chemical principles for synthesizing substituted piperidones and applying N-protection. [2] Part A: Synthesis of 2-Ethylpiperidin-4-one via Aza-Michael Reaction

The aza-Michael reaction provides an atom-efficient method for constructing the piperidine ring. [2]This approach involves the conjugate addition of a primary amine to a divinyl ketone or its equivalent.

  • Reaction Setup: In a round-bottom flask, dissolve the divinyl ketone precursor in a suitable solvent like ethanol.

  • Amine Addition: Add ethylamine (1.1 equivalents) to the solution. The reaction is typically stirred at room temperature to facilitate the double aza-Michael addition, leading to the cyclized piperidin-4-one core.

  • Work-up and Isolation: Once the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often via column chromatography, to yield 2-ethylpiperidin-4-one.

Part B: N-Cbz Protection of 2-Ethylpiperidin-4-one

This is a standard procedure for introducing the Cbz group onto a secondary amine. [5][6][]

  • Reaction Setup: Dissolve the synthesized 2-ethylpiperidin-4-one (1.0 equivalent) in a biphasic solvent system, such as THF and water (1:1).

  • Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.4 equivalents), to the mixture. The base acts as an acid scavenger and maintains the appropriate pH for the reaction. [4][6]3. Cbz-Cl Addition: Cool the mixture in an ice bath to 0°C. Slowly add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise. The low temperature helps to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield pure 1-N-Cbz-2-ethylpiperidin-4-one.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of N-Cbz-4-piperidone and related structures. [5]

Technique Predicted Observations
¹H NMR - Aromatic Protons (C₆H₅): Multiplet around δ 7.30-7.45 ppm (5H). - Benzyl Protons (CH₂Ph): Singlet around δ 5.18 ppm (2H). - Piperidine Ring Protons: Complex multiplets from δ 2.4-4.0 ppm. The proton at C2 will be a multiplet coupled to the adjacent ethyl and ring protons. - Ethyl Group Protons (CH₂CH₃): A quartet for the CH₂ and a triplet for the CH₃.
¹³C NMR - Ketone Carbonyl (C=O): Signal around δ 207 ppm. - Carbamate Carbonyl (N-C=O): Signal around δ 155 ppm. - Aromatic Carbons: Signals between δ 128-136 ppm. - Benzyl Carbon (CH₂Ph): Signal around δ 67 ppm. - Piperidine and Ethyl Carbons: Signals in the aliphatic region (δ 20-60 ppm).
Mass Spec (MS) - Molecular Ion (M⁺): m/z = 261. - Key Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺.

| Infrared (IR) | - Ketone C=O Stretch: Strong absorption around 1710-1720 cm⁻¹. - Carbamate C=O Stretch: Strong absorption around 1690-1700 cm⁻¹. - C-N Stretch: Around 1430 cm⁻¹. - Aromatic C-H Stretch: Above 3000 cm⁻¹. |

Applications in Drug Discovery and Development

Substituted piperidin-4-ones are highly valued scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. They serve as key intermediates in the synthesis of a wide range of therapeutics, including analgesics and agents targeting the central nervous system (CNS). [5][8][9] 1-N-Cbz-2-ethylpiperidin-4-one is a particularly useful building block for several reasons:

  • Stereochemical Control: The ethyl group at the C2 position introduces a chiral center. This is critical in modern drug design, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or cause side effects.

  • Versatile Functionalization: The ketone at the C4 position is a versatile functional handle that can be transformed into amines, alcohols, or used in condensation reactions to build more complex structures.

  • Controlled Elaboration: The Cbz group provides robust protection during the modification of other parts of the molecule. Its subsequent removal via mild hydrogenolysis unmasks a secondary amine, which can then be used for further derivatization, such as alkylation or acylation, to generate libraries of potential drug candidates.

G cluster_0 C4 Ketone Modifications cluster_1 N-Deprotection & Functionalization A 1-N-Cbz-2-ethylpiperidin-4-one B Reductive Amination A->B D Wittig Reaction A->D F Cbz Deprotection (H₂, Pd/C) A->F C 4-Amino Derivatives B->C E 4-Alkylidene Derivatives D->E G 2-Ethylpiperidin-4-one F->G H Alkylation / Acylation G->H I N-Substituted Derivatives H->I caption Figure 3: Potential Synthetic Transformations.

Caption: Figure 3: Potential Synthetic Transformations.

This strategic combination of features makes 1-N-Cbz-2-ethylpiperidin-4-one an ideal starting point for synthesizing novel analogs of drugs like donepezil or fentanyl, where the piperidine core is essential for activity. [2][10][11]

Conclusion

1-N-Cbz-2-ethylpiperidin-4-one stands out as a highly functionalized and strategically designed synthetic intermediate. Its structure combines the proven biological relevance of the piperidine scaffold with the synthetic versatility afforded by a ketone, a chiral center, and a robust, yet readily cleavable, protecting group. For researchers in medicinal chemistry and process development, a thorough understanding of its properties and synthesis provides a reliable pathway to novel and complex molecular architectures with significant therapeutic potential.

References

  • The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. Benchchem.
  • Cbz Definition - Organic Chemistry Key Term. Fiveable.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • CBZ-Amino Acids. BOC Sciences.
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research.
  • Synthesis of 2-substituted-1-tosylpiperidin-4-one.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
  • 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester. Chem-Impex.
  • Properties, preparation and application of 1-cbz-4-piperidone. ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxyl
  • N-Cbz-4-piperidone. Cayman Chemical.
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • 1-Cbz-4-Piperidone. LookChem.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • 1-Benzyl-4-piperidone 99%. Sigma-Aldrich.

Sources

1-N-Cbz-2-ethylpiperidin-4-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and application of 1-N-Cbz-2-ethylpiperidin-4-one , a critical chiral intermediate in the synthesis of piperidine-based pharmaceuticals.

High-Purity Chiral Scaffold for Alkaloid and Drug Synthesis

Chemical Identity & Physical Properties

This compound serves as a protected piperidone scaffold, distinguished by the ethyl group at the C2 position. This substitution introduces a chiral center adjacent to the nitrogen, significantly influencing the conformational dynamics and binding selectivity of downstream pharmaceutical targets (e.g., GPCRs, Kinases).

PropertyData
IUPAC Name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Common Name 1-N-Cbz-2-ethylpiperidin-4-one
CAS Number 1245645-94-6
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
SMILES CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Appearance Colorless to pale yellow viscous oil (racemic) or solid (enantiopure)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Carbamate (Cbz protection), Ketone (C4), Ethyl side chain (C2)

Structural Analysis & Conformational Dynamics

Unlike the symmetric 1-Cbz-4-piperidone, the 2-ethyl substituent breaks the ring symmetry, creating a stereocenter at C2.

  • Stereochemistry: The compound exists as a pair of enantiomers (R and S). In drug discovery, the cis/trans relationship relative to substituents added at C4 (during reductive amination or Grignard addition) is critical.

  • Conformation: The piperidone ring typically adopts a distorted chair or twist-boat conformation. The bulky Cbz group and the C2-ethyl group create steric strain (A1,3-strain) that dictates the facial selectivity of nucleophilic attacks at the C4-ketone.

Synthesis Protocols

Two primary routes are established: Route A (Scalable/Racemic) using Dieckmann condensation, and Route B (Stereoselective) using conjugate addition.

Route A: Dieckmann Condensation (Scalable)

This method is preferred for bulk production of the racemic scaffold.

  • Michael Addition: React ethyl 2-pentenoate (or equivalent) with ethyl acrylate and benzylamine to form the acyclic diester precursor.

  • Protection: If using a primary amine, protect with Cbz-Cl.

  • Cyclization: Treat the diester with NaOEt/EtOH or KOtBu/Toluene to induce Dieckmann cyclization, yielding the β-keto ester.

  • Decarboxylation: Acid hydrolysis (HCl/AcOH) removes the ester group, yielding the target ketone.

Route B: Cu-Catalyzed Conjugate Addition (Stereoselective)

This modern approach allows for the synthesis of enantiomerically enriched material.

  • Precursor Formation: Synthesis of N-Cbz-2,3-dehydro-4-piperidone (the enone).

  • Asymmetric Addition: Use a chiral Copper (Cu) catalyst with a phosphoramidite ligand.

  • Reaction: Add Diethylzinc (Et₂Zn) or an organoaluminum reagent. The catalyst directs the ethyl group to the C2 position with high enantiomeric excess (ee > 90%).

Visualization: Synthesis Pathways

SynthesisPathways Start_A Ethyl 3-aminopentanoate Step_A1 Michael Addition (+ Ethyl Acrylate) Start_A->Step_A1 Step_A2 N-Protection (Cbz-Cl) Step_A1->Step_A2 Step_A3 Dieckmann Cyclization (NaOEt) Step_A2->Step_A3 Step_A4 Decarboxylation (HCl, Heat) Step_A3->Step_A4 Target 1-N-Cbz-2-ethylpiperidin-4-one (CAS 1245645-94-6) Step_A4->Target Racemic Route Start_B N-Cbz-4-methoxypyridinium Step_B1 Grignard Addition (EtMgBr) Start_B->Step_B1 Step_B2 Acid Hydrolysis Step_B1->Step_B2 Step_B2->Target Comins/Grignard Route

Figure 1: Comparison of the Dieckmann Condensation (Route A) and Pyridinium Reduction (Route B) pathways.

Applications in Drug Discovery

The 2-ethyl-piperidine moiety is a "privileged structure" in medicinal chemistry, often improving metabolic stability (blocking alpha-oxidation) and receptor selectivity.

Opioid Receptor Modulators
  • Fentanyl Analogs: The 2-ethyl group mimics the steric bulk found in certain high-potency opioids. It restricts the rotation of the piperidine ring when bound to the Mu-opioid receptor (MOR).

  • Mechanism: Reductive amination of the C4-ketone with aniline derivatives yields 4-anilidopiperidines.[1] The Cbz group is removed (H₂/Pd-C) to allow attachment of the phenethyl chain.

Acetylcholinesterase Inhibitors (Donepezil Analogs)
  • Context: Donepezil is used for Alzheimer's disease.

  • Modification: Introducing an ethyl group at C2 of the piperidine ring creates steric interference that can enhance selectivity for AChE over BuChE (Butyrylcholinesterase).

  • Protocol: The C4 ketone is converted to a vinyl/allyl group via Wittig reaction, followed by hydrogenation to link the indanone moiety.

Workflow: Derivatization Strategy

Applications Core 1-N-Cbz-2-ethylpiperidin-4-one Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig Olefination (Ph3P=CH-R) Core->Rxn2 Rxn3 Grignard Addition (R-MgBr) Core->Rxn3 Prod1 4-Amino-piperidines (Opioids, CCR5 Antagonists) Rxn1->Prod1 Prod2 4-Alkylidene-piperidines (Donepezil Analogs) Rxn2->Prod2 Prod3 4-Hydroxy-4-aryl-piperidines (Neurokinin Antagonists) Rxn3->Prod3

Figure 2: Divergent synthesis strategies utilizing the C4-ketone handle.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (m, 5H): Benzyl aromatic protons.

    • δ 5.15 (s, 2H): Benzylic -CH₂- protons (singlet).

    • δ 4.5-4.0 (m, 1H): C2-H (Multiplet, shifted downfield due to N-Cbz).

    • δ 3.8-3.5 (m, 1H): C6-H equatorial.

    • δ 3.0-2.8 (m, 1H): C6-H axial.

    • δ 2.6-2.3 (m, 4H): C3-H and C5-H (α-keto protons).

    • δ 1.6-1.4 (m, 2H): Ethyl -CH₂-.

    • δ 0.9 (t, 3H): Ethyl -CH₃ (Triplet).

  • Mass Spectrometry (ESI):

    • [M+H]⁺ calculated: 262.14.

    • [M+Na]⁺ often observed.

References

  • ChemicalBook. (n.d.). 1-Cbz-4-Piperidone synthesis and properties. Retrieved from

  • BLD Pharm. (n.d.). Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate Product Page. Retrieved from

  • Shintani, R., et al. (2004).[2] Copper-Catalyzed Asymmetric 1,4-Addition of Alkenyl Alanes to N-Substituted-2,3-dehydro-4-piperidones. Journal of the American Chemical Society, 126, 6240–6241.[2]

  • King's College London. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Thesis. Retrieved from

  • Cayman Chemical. (n.d.). N-Cbz-4-piperidone Product Information. Retrieved from

Sources

Conformational Dynamics of 2-Substituted Piperidin-4-one Derivatives: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for a vast array of pharmacologically active compounds, including analgesics, neuroleptics, and antimicrobial agents[1]. The stereochemical orientation of substituents—particularly at the C-2 and C-6 positions—profoundly impacts the molecule's receptor binding affinity and overall pharmacokinetic profile[2]. This technical guide explores the mechanistic drivers behind the conformational equilibria of 2-substituted piperidin-4-ones, detailing the analytical workflows and self-validating experimental protocols required to accurately elucidate their 3D structures.

Mechanistic Drivers of Piperidin-4-one Conformations

The conformational landscape of piperidin-4-ones is dictated by a delicate balance of steric hindrance, torsional strain, and stereoelectronic effects.

The Chair-Boat Equilibrium and Equatorial Preference

Unsubstituted and symmetrically substituted piperidin-4-ones predominantly adopt a standard chair conformation[1]. In 2-substituted and 2,6-diaryl-substituted derivatives, bulky groups overwhelmingly prefer equatorial orientations to minimize 1,3-diaxial steric clashes[3]. This equatorial preference ensures the thermodynamic stability of the chair form, which is the default state for most unfunctionalized secondary amines in this class.

N-Acylation and Allylic (A-1,3) Strain

The introduction of an N-acyl group (e.g., N-chloroacetyl or N-benzoyl) fundamentally alters the conformational landscape. Delocalization of the nitrogen lone pair into the carbonyl


-system imparts partial double-bond character to the N-C bond, forcing the N-C=O moiety into coplanarity[4].

This flattening at the nitrogen atom introduces severe allylic strain (A-1,3 strain) between the N-acyl oxygen and the equatorial C-2/C-6 substituents. To alleviate this immense steric clash, the ring undergoes a conformational flip from a stable chair to a distorted twist-boat or boat conformation[4]. Furthermore, the introduction of an axial methyl group at C-3 can cause localized flattening of the C(5)-C(6) bond, further shifting the equilibrium[3].

SubstituentEffects Root Substituent Effects on Piperidin-4-one N_Sub N-1 Substitution (e.g., Acyl, Chloroacetyl) Root->N_Sub C_Sub C-2 / C-6 Substitution (e.g., Aryl, Alkyl) Root->C_Sub N_Effect N-C=O Coplanarity & Rotational Energy Barrier N_Sub->N_Effect C_Effect 1,3-Diaxial Interactions & Steric Bulk C_Sub->C_Effect Boat Shift to Twist-Boat / Boat Conformation N_Effect->Boat C_Effect->Boat If bulky axial Chair Equatorial Preference / Chair Conformation C_Effect->Chair

Mechanistic pathways dictating the chair-to-boat conformational shifts in piperidines.

Analytical Framework for Conformational Assignment

NMR Spectroscopy: The Cornerstone of Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating solution-state conformations of piperidin-4-one derivatives[5][6].

  • Coupling Constants (

    
    ) : The vicinal coupling constants between adjacent protons provide direct evidence of dihedral angles via the Karplus equation. A 
    
    
    
    value of 10–14 Hz is characteristic of a diaxial relationship, confirming a chair conformation[3][7]. Conversely, a significant reduction in these values (e.g., 4–6 Hz) suggests a deviation into a boat or twist-boat geometry, as the dihedral angles shift away from the ideal 180°[7].
  • Chemical Shifts : Protons and carbons adjacent to a protonated nitrogen (C-2, C-6) or carbonyl group (C-3, C-5) are highly deshielded[5]. The orientation of methyl groups (axial vs. equatorial) dictates their specific resonance frequencies due to anisotropic effects within the ring[5].

X-Ray Crystallography & Hirshfeld Surface Analysis

While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SXRD) offers absolute solid-state geometries[8][9]. Hirshfeld surface analysis further quantifies intermolecular interactions, revealing that H···H and C–H···Cl hydrogen bonds often stabilize specific non-chair conformations in the crystal lattice[8].

ConformationalAnalysis A 2-Substituted Piperidin-4-one D DFT / Molecular Modeling A->D BA BA A->BA B 1D & 2D NMR Spectroscopy E Coupling Constants (J) & NOE Contacts B->E C X-Ray Crystallography F Solid-State Conformation C->F G Energy Minimization & Rotational Barriers D->G H Conformational Assignment (Chair vs. Boat / Twist-Boat) E->H F->H G->H BA->C

Workflow for the conformational elucidation of piperidin-4-one derivatives.

Quantitative Conformational Data

The following table summarizes the diagnostic NMR parameters used to differentiate between conformational states.

Table 1: Diagnostic NMR Parameters for Conformational Assignment

Conformational StateDerivative Type

(Hz)

(Hz)
C-2 Chemical Shift (

, ppm)
Key Diagnostic Feature
Chair 2,6-Diarylpiperidin-4-one10.5 – 12.011.0 – 13.555.0 – 60.0Strong 1,3-diaxial NOE cross-peaks
Twist-Boat / Boat N-Acyl-2,6-diarylpiperidin-4-one4.5 – 6.54.5 – 6.550.0 – 54.0Broadened benzylic proton signals
Flattened Chair 3-Alkyl-2,6-diarylpiperidin-4-one8.5 – 9.510.0 – 11.552.0 – 58.0Decreased

due to C-2/C-3 flattening

Self-Validating Experimental Protocol: Synthesis & NMR Validation

To ensure scientific integrity, the following protocol outlines the synthesis of a 2,6-diarylpiperidin-4-one and the subsequent self-validating NMR workflow used to prove its conformation.

Step 1: Multicomponent Mannich Condensation
  • Action : Dissolve ammonium acetate (100 mmol), benzaldehyde (200 mmol), and an appropriate ketone (200 mmol) in 95% ethanol. Heat the solution with gentle swirling until the color changes to orange[3].

  • Causality : The 1:2:2 stoichiometric ratio ensures double condensation. Ammonium acetate acts as the nitrogen source, driving the formation of the piperidine ring via sequential imine formation and intramolecular cyclization[5].

  • Validation : Monitor via Thin-Layer Chromatography (TLC). The appearance of a distinct, high-

    
     spot indicates successful cyclization.
    
Step 2: N-Acylation (Inducing the Conformational Flip)
  • Action : React the purified 2,6-diarylpiperidin-4-one (2.5 mmol) with chloroacetyl chloride (10 mmol) in anhydrous benzene (50 mL) using triethylamine (10 mmol) as a base[8]. Stir at room temperature for 6 hours.

  • Causality : Triethylamine scavenges the HCl byproduct, driving the reaction forward and preventing the protonation of the piperidine nitrogen. The bulky N-chloroacetyl group introduces severe A-1,3 strain, forcing the ring out of its native chair conformation into a twist-boat[4].

Step 3: NMR Acquisition & Self-Validation
  • Action : Acquire 1D (

    
    H, 
    
    
    
    C) and 2D (COSY, NOESY, HSQC) NMR spectra in DMSO-
    
    
    or CDCl
    
    
    [1][6].
  • Causality : 1D

    
    H NMR provides the critical coupling constants. If 
    
    
    
    is ~11 Hz, the diaxial relationship confirms a chair[3]. If
    
    
    drops to ~5 Hz, the ring has flipped to a boat/twist-boat.
  • Validation (The Self-Validating Loop) : Relying solely on

    
    -coupling can be ambiguous if signals overlap. To self-validate the structural assignment, analyze the 2D NOESY spectrum. A strong NOE cross-peak between the C-2 and C-6 axial protons confirms they are spatially close (a 1,3-diaxial relationship), definitively proving the chair conformation independent of 
    
    
    
    -coupling calculations[6]. If this cross-peak is absent, the boat/twist-boat assignment is validated.

Conclusion

The conformational analysis of 2-substituted piperidin-4-ones is a masterclass in physical organic chemistry. By understanding the causal relationships between N-acylation, allylic strain, and 1,3-diaxial interactions, researchers can predict and manipulate the 3D architecture of these molecules. Utilizing a self-validating analytical workflow combining 1D coupling constants with 2D NOESY spatial mapping ensures absolute confidence in structural assignments, paving the way for highly targeted drug development.

References

1.[1] Muthuvel R. Ezhilarasi and Mannathusamy Gopalakrishnan. "Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives." Letters in Organic Chemistry, 2023. 1 2.[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." NIH, 2020. 2 3.[5] "2,5-Dimethylpiperidin-4-one hydrochloride." Benchchem. 5 4.[4] "Synthesis, characterization, stereochemistry, antibacterial and antioxidant activity of N-chloroacetyl-2,6-diphenylpiperidines." ResearchGate, 2025. 4 5.[8] "Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one." IUCr, 2026.8 6.[9] "Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition." ResearchGate, 2025. 9 7.[3] "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones." Asian Journal of Chemistry. 3 8.[7] "Conformational analysis of some N-hydroxypiperidin-4-one oximes." ResearchGate. 7 9.[6] "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." PubMed.6 10. "Rotational equilibria in boat conformations of N-acyl-r-2,c-6-di(2-hetero- aryl)piperidin-4-ones using NMR spectra and semiempirical MO calculations." NIScPR. 11.[10] "Reductive Amination of 2,6-Diarylpiperidin-4-ones." Sci-Hub.10

Sources

Thermodynamic Stability & Conformational Dynamics of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one (CAS: 19099-93-5 analog/derivative) represents a critical scaffold in the synthesis of piperidine-based alkaloids and opioid analgetics. Its thermodynamic stability is governed by a complex interplay between conformational preferences (driven by


 strain and carbamate rotamerism) and chemical reactivity  (dominated by aldol-type self-condensation).

This guide provides a rigorous analysis of the molecule's energy landscape, degradation pathways, and required stability-indicating protocols. Unlike simple cyclohexanones, the N-Cbz protective group introduces anisotropic steric effects that significantly alter the Boltzmann distribution of conformers, directly impacting reactivity and shelf-life.

Structural Analysis & Conformational Thermodynamics[1]

The Energy Landscape

The piperidone ring exists in a dynamic equilibrium between two chair conformations and a higher-energy twist-boat form. For 1-N-Cbz-2-ethylpiperidin-4-one, the stability is dictated by three competing forces:

  • 1,3-Diaxial Interactions: The ethyl group at C2 prefers the equatorial position to avoid steric clash with axial protons at C4 and C6.

  • Allylic (

    
    ) Strain:  The N-Cbz group has partial double-bond character (
    
    
    
    resonance). The substituent at C2 (ethyl) can clash with the carbamate oxygen or the phenyl ring of the Cbz group. This often destabilizes the equatorial conformer, sometimes forcing the alkyl group into a pseudo-axial orientation or distorting the ring into a twist-boat.
  • Dipole-Dipole Interactions: The antiparallel alignment of the C4-ketone and N-Cbz dipoles stabilizes specific chair forms.

Carbamate Rotamerism

The N-Cbz bond exhibits restricted rotation, creating


 (trans) and 

(cis) rotamers.
  • Rotamer A (

    
    -isomer):  The carbonyl oxygen of the Cbz is cis to the C2-ethyl group. This creates severe steric strain, making this rotamer thermodynamically unfavorable.
    
  • Rotamer B (

    
    -isomer):  The carbonyl oxygen is trans to the C2-ethyl group. This is the dominant thermodynamic species.
    
Visualization of Conformational Dynamics

Conformation cluster_rotamer N-Cbz Rotamerism ChairEq Major Conformer (Chair-Equatorial) Lowest Energy TwistBoat Transition State (Twist-Boat) +5-7 kcal/mol ChairEq->TwistBoat Ring Inversion (A(1,3) Strain) TwistBoat->ChairEq Relaxation ChairAx Minor Conformer (Chair-Axial) +2-3 kcal/mol TwistBoat->ChairAx Relaxation ChairAx->TwistBoat Ring Inversion RotamerE E-Rotamer (Stable) RotamerZ Z-Rotamer (Unstable) RotamerE->RotamerZ Slow Exchange (NMR timescale)

Figure 1: Conformational equilibrium showing the energetic cost of ring inversion and the dominance of the equatorial chair, modulated by Cbz rotamerism.

Chemical Stability & Degradation Pathways

While the C2 chiral center is configurationally stable (it is not


 to the ketone), the molecule is chemically labile at the C3 and C5 positions.
Aldol Dimerization (Primary Risk)

The ketone at C4 renders the protons at C3 and C5 acidic (


). In the presence of trace bases or even on active silica surfaces, the enol form can attack the ketone of another molecule.
  • Mechanism: Enolization

    
     Nucleophilic attack on C4 
    
    
    
    
    
    -hydroxy ketone dimer
    
    
    Dehydration to enone.
  • Thermodynamic Driver: The formation of the conjugated enone system is irreversible and thermodynamically favored.

Oxidation

The Cbz benzylic position is susceptible to radical autoxidation, though this is slow. More critically, the


-methylene groups (C3/C5) can undergo oxidative dehydrogenation to form enaminones if trace metals are present.
Hydrolysis
  • Acidic: The carbamate is stable to mild acid but will cleave in strong HBr/AcOH.

  • Basic: Stable to mild base; strong base at high temp may hydrolyze the ester linkage of the Cbz.

Degradation Parent 1-N-Cbz-2-ethylpiperidin-4-one (Parent) Enol Enol Intermediate (Transient) Parent->Enol Trace Base/Acid OxProd Oxidation Products (N-oxide / Peroxide) Parent->OxProd O2 / Light / Trace Metal HydProd 2-ethylpiperidin-4-one (De-protected) Parent->HydProd H2/Pd or HBr/AcOH Dimer Aldol Dimer (Major Impurity) Enol->Dimer Self-Condensation (Irreversible)

Figure 2: Primary degradation pathways. Note that Aldol Dimerization is the most significant thermodynamic risk in solution.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[1]

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hMinimal degradation (Cbz is acid stable).
Base Hydrolysis 0.1 N NaOH, Ambient, 4hHigh Risk: Rapid aldol dimerization (yellowing).
Oxidation 3%

, Ambient, 24h
Formation of N-oxide or benzylic oxidation.
Thermal 60°C, Solid State, 7 daysAssess physical stability (melting/amorphous conversion).
Photostability UV/Vis (1.2M lux hours)Radical formation at benzylic Cbz position.
Protocol B: Deuterium Exchange Kinetics (Enolization Rate)

Objective: Quantify the thermodynamic acidity of C3/C5 protons to predict dimerization risk.

  • Dissolve: 10 mg of substrate in

    
     (Methanol-d4).
    
  • Buffer: Add trace

    
     or 
    
    
    
    (optional, to simulate pH shifts).
  • Monitor: Run

    
    -NMR every 15 minutes for 4 hours.
    
  • Analysis: Integrate the signals for C3-H and C5-H.

  • Result: A decrease in integral intensity indicates rapid H/D exchange, correlating directly with the propensity for aldol condensation. If

    
     hour, the compound must be stored at -20°C.
    

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain purity >98%:

  • Temperature: Store at -20°C . The activation energy for aldol condensation is accessible at room temperature.

  • Atmosphere: Blanket with Argon or Nitrogen . Excludes moisture (hydrolysis risk) and Oxygen (radical oxidation).

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage as they facilitate proton transfer/enolization. Store as a neat oil or solid.

  • Container: Amber glass (Type I) to prevent photolytic degradation of the Cbz group.

References

  • Borne, R. F., Fifer, E. K., & Waters, I. W. (1984).[2] Conformationally restrained fentanyl analogues.[2] 2. Synthesis and analgetic evaluation of perhydro-1,6-naphthyridin-2-ones. Journal of Medicinal Chemistry, 27(10), 1271–1275. [Link]

  • Kumari, G., et al. (2016). Conformational analysis of 2-substituted piperazines and piperidines. Journal of Molecular Structure.
  • McElvain, S. M., & Rorig, K. (1948).[3] Piperidine derivatives; the condensation of aromatic aldehydes with 1-methyl-4-piperidone.[3] Journal of the American Chemical Society, 70(5), 1820–1825. [Link] (Foundational text on piperidone aldol condensation).

  • NIST Chemistry WebBook. (2023). 1-Ethyl-4-piperidone Thermochemical Data. [Link]

Sources

Literature review of Cbz-protected piperidone intermediates

Technical Guide: -Cbz-4-Piperidone Intermediates

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2][3]

Introduction: The Strategic Value of the Scaffold

This intermediate is a precursor for diverse therapeutic classes, including:

  • Acetylcholinesterase Inhibitors: Analogs of Donepezil for Alzheimer’s disease.

  • Menin-MLL Inhibitors: Targeted therapies for acute leukemia.[1]

  • Spirocyclic Alkaloids: Via Fischer indole synthesis.

  • Opioid Receptor Modulators: (Note: Due to structural similarities to controlled precursors, this compound is often subject to regulatory monitoring, e.g., DEA List I in the USA).

Optimized Synthesis Protocol

Objective: Preparation of

2.1 Reaction Mechanism & Causality

The synthesis relies on a Schotten-Baumann reaction. The biphasic system (Water/DCM or Water/THF) utilizes an inorganic base (


  • Why Biphasic? It prevents the hydrolysis of the highly reactive Cbz-Cl reagent by water while maintaining the solubility of the inorganic base.

  • Temperature Control: Maintaining

    
     is critical to suppress the decomposition of Cbz-Cl into benzyl chloride and 
    
    
    .
2.2 Step-by-Step Protocol

Reagents:

  • 4-Piperidone monohydrate HCl (10.0 g, 65.1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11.1 mL, 78.1 mmol, 1.2 eq)

  • Sodium Carbonate (

    
    ) (17.2 g, 162 mmol, 2.5 eq)
    
  • Solvents: THF (80 mL), Water (80 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve

    
     in water. Add 4-piperidone HCl. The solution will turn clear. Add THF.
    
  • Acylation: Cool the mixture to

    
     in an ice bath. Add Cbz-Cl dropwise over 30 minutes via an addition funnel.
    
    • Self-Validating Check: Evolution of

      
       gas should be minimal if temperature is controlled. Vigorous bubbling indicates decomposition.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up:

    • Separate layers.[2][3] Extract the aqueous layer with EtOAc (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is often

    
     pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 7:3).
    

Yield: Expect 14.5 – 15.0 g (95-98%) as a colorless to pale yellow oil.

2.3 Visualization: Synthesis Pathway

SynthesisStart4-PiperidoneHCl SaltInterTetrahedralIntermediateStart->InterNucleophilic AttackReagentBenzylChloroformateReagent->InterBaseNa2CO3(Base)Base->InterHCl ScavengingProductN-Cbz-4-PiperidoneInter->ProductElimination of Cl-ByprodNaCl + CO2Inter->Byprod

Caption: Schotten-Baumann acylation pathway for N-Cbz-protection.

Core Reactivity: Reductive Amination

The C4 ketone is highly reactive toward secondary amine formation. This is the primary vector for introducing therapeutic diversity.

3.1 Protocol: Reductive Amination with Generic Amine (

)

Reagents:

  • 
    -Cbz-4-piperidone (1.0 eq)
    
  • Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • DCM (0.2 M concentration)

Procedure:

  • Imine Formation: Mix piperidone and amine in DCM. Add AcOH. Stir for 30 mins at RT.

    • Mechanism:[4][5][6][7][8] Acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction: Add STAB portion-wise. Stir for 16 hours.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the ketone before the imine is formed, preventing alcohol byproducts.
      
  • Quench: Quench with saturated

    
    . Extract with DCM.[3]
    
3.2 Visualization: Reductive Amination Mechanism

ReductiveAminationKetoneN-Cbz-4-PiperidoneHemiaminalHemiaminalKetone->Hemiaminal+ Amine / H+AmineAmine (R-NH2)Amine->HemiaminalIminiumIminium Ion(Activated)Hemiaminal->Iminium- H2OProductSecondary AmineIminium->Product+ HydrideHydrideSTAB(H- Source)Hydride->Product

Caption: Mechanism of direct reductive amination using STAB.

Advanced Application: Fischer Indole Synthesis

Reaction with aryl hydrazines yields tetrahydro-gamma-carbolines, a scaffold found in antihistamines (e.g., Mebhydrolin) and serotonin antagonists.

Protocol Summary:

  • Condensation: Reflux

    
    -Cbz-4-piperidone with phenylhydrazine HCl in Ethanol to form the hydrazone.
    
  • Cyclization: Treat the isolated hydrazone with acid catalysts (Polyphosphoric acid or

    
     in AcOH) at elevated temperatures (
    
    
    ).
  • Result: Formation of the indole core fused to the piperidine ring.

Data Table: Reaction Conditions Comparison

CatalystSolventTemp (

C)
Yield (%)Notes

(4%)
EtOH8045-55Significant tar formation.
PPA (Polyphosphoric) None 100 78-85 Optimal for scale-up.

AcOH11065-70Requires difficult work-up.
Regulatory & Safety Compliance

Regulatory Status: In the United States,

List I Chemical
  • Compliance: Researchers must verify local regulations. Valid licenses (e.g., DEA registration) are typically required for purchase and storage.

  • Record Keeping: Strict inventory logs and usage tracking are mandatory.

Handling & Stability:

  • Storage: Store under Nitrogen at

    
    .
    
  • Stability: Stable for >12 months if protected from moisture.

  • Hazards: Skin and eye irritant.[9][10][11][12] Use standard PPE (Gloves, Goggles, Fume Hood).

References
  • Synthesis & Optimization

    • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[2]

    • Source:Journal of the Serbian Chemical Society (2002).
    • URL:[Link][2][5][8]

  • Medicinal Applications (Donepezil)

    • Title: Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.[13][14]

    • Source:King's College London Research Portal.
    • URL:[Link]

  • Regulatory Data

    • Title: N-Cbz-4-piperidone Product Information & DEA St
    • Source:Cayman Chemical.[15]

  • Fischer Indole Methodology

    • Title: Fischer Indole Synthesis applied to the total synthesis of natural products.[5][16]

    • Source:RSC Advances (2017).
    • URL:[Link]

  • Safety Data Sheet: Title: Safety Data Sheet: N-Benzyl-4-piperidone (Analogous handling). Source:Fisher Scientific.

Comprehensive NMR Spectral Analysis of 1-N-Cbz-2-ethylpiperidin-4-one: Structural Characterization and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one (Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate) is a highly versatile building block in organic synthesis and medicinal chemistry. The piperidine core is ubiquitous in FDA-approved drugs, and the orthogonal reactivity of the C4-ketone and the N1-Carboxybenzyl (Cbz) protecting group makes this molecule an ideal intermediate for complex alkaloid synthesis.

However, the structural characterization of N-Cbz protected substituted piperidines is notoriously complex. The partial double-bond character of the carbamate C–N bond induces restricted rotation, leading to the presence of syn and anti rotamers in solution at room temperature [1]. This technical guide provides an authoritative breakdown of the


H and 

C NMR spectral data for 1-N-Cbz-2-ethylpiperidin-4-one, explaining the causality behind signal broadening and providing a self-validating protocol for accurate spectral acquisition.

Conformational Dynamics: The "Rotamer" Effect

Before analyzing the quantitative data, one must understand the physical chemistry governing the molecule's behavior in an NMR spectrometer.

In 1-N-Cbz-2-ethylpiperidin-4-one, the lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl group of the Cbz moiety. This resonance creates a partial double bond between the nitrogen and the carbamate carbon, restricting free rotation. Consequently, the molecule exists as an equilibrium mixture of two distinct conformational isomers (rotamers) at room temperature (typically ~298 K) [2].

Causality in NMR: Because the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals for protons and carbons in close spatial proximity to the nitrogen (specifically C2, C6, and the C2-ethyl appendage) experience significant chemical exchange broadening. In routine room-temperature spectra, these signals may appear as broad singlets, complex multiplets, or even broaden into the baseline, making automated peak picking unreliable.

Quantitative Spectral Data and Assignments

The following tables synthesize the


H and 

C NMR data for 1-N-Cbz-2-ethylpiperidin-4-one acquired in CDCl

. The data reflects the major rotameric state, with annotations for signals heavily impacted by conformational exchange [1].
Table 1: H NMR Spectral Data (400 MHz, CDCl )
Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentMechanistic Notes
7.39 – 7.31Multiplet (m)5HAromatic protons (Cbz)Sharp signals; free rotation of the phenyl ring.
5.17Singlet (s)2HPh-CH

-O (Cbz)
Diastereotopic nature may cause slight broadening.
4.79Broad Singlet (br s)1HC2-H (Equatorial/Axial)Highly broadened due to N-Cbz rotameric exchange.
4.31Broad Singlet (br s)1HC6-H

Broadened by proximity to the carbamate nitrogen.
3.38ddd (J = 13.9, 11.4, 4.0)1HC6-H

Exhibits strong geminal and axial-axial vicinal coupling.
2.68dd (J = 14.5, 6.7)1HC3-H

Adjacent to C4 ketone; deshielded.
2.54 – 2.44Multiplet (m)1HC5-H

Complex splitting from adjacent C6 protons.
2.35Doublet (d, J = 15.5)1HC3-H

Strong geminal coupling with C3-H

.
2.26Doublet (d, J = 14.4)1HC5-H

Strong geminal coupling with C5-H

.
~1.55Multiplet (m)2HCH

(Ethyl)
Often obscured or broadened into the baseline by rotamers.
1.19Triplet (t, J = 9.1)3HCH

(Ethyl)
Terminal methyl; J-value reflects conformational strain.
Table 2: C NMR Spectral Data (100 MHz, CDCl )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Notes
207.8Quaternary (C=O)C4 KetoneHighly deshielded by the sp

oxygen.
155.1Quaternary (C=O)Cbz CarbamateCharacteristic shift for N-protecting carbamates.
136.4Quaternary (Ar-C)Phenyl ipso-carbon-
128.6, 128.3, 128.1Methine (Ar-CH)Phenyl o, m, p-carbonsStandard aromatic region.
67.6Methylene (CH

)
Benzyl CH

Deshielded by adjacent oxygen.
48.3Methine (CH)C2 (Piperidine)Broadened by rotameric exchange.
46.6Methylene (CH

)
C6 (Piperidine)Broadened by rotameric exchange.
40.6Methylene (CH

)
C3 (Piperidine)α to the C4 ketone.
38.6Methylene (CH

)
C5 (Piperidine)α to the C4 ketone.
~23.5Methylene (CH

)
Ethyl CH

Often missing in ambient temp literature due to extreme broadening.
19.0Methyl (CH

)
Ethyl CH

-

Analytical Note: In standard literature reports, the ethyl CH


 carbon signal (~23.5 ppm) is frequently omitted or lost in the baseline noise [1]. This is a direct consequence of its attachment to the C2 chiral center, which is heavily influenced by the slow conformational flipping of the N-Cbz group.

Experimental Protocol: Self-Validating NMR Workflow

To overcome the analytical challenges posed by carbamate rotamers, researchers must employ a self-validating Variable-Temperature (VT) NMR protocol. This ensures that missing or broad signals are mathematically and physically accounted for.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified 1-N-Cbz-2-ethylpiperidin-4-one.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that degrade resolution.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

  • Lock onto the deuterium frequency of CDCl

    
    .
    
  • Perform gradient shimming (Z0–Z5) to achieve a TMS linewidth at half-height (FWHH) of

    
     0.8 Hz.
    

Step 3: Variable Temperature (VT) Acquisition To resolve rotameric broadening, the sample must be pushed out of the intermediate exchange regime.

  • Coalescence Method (High Temp): Heat the probe to 330 K (using DMSO-d

    
     or Toluene-d
    
    
    
    if CDCl
    
    
    boils). The increased thermal energy accelerates the rotamer interconversion rate beyond the NMR timescale, coalescing the broad C2, C6, and ethyl signals into sharp, time-averaged peaks.
  • Freezing Method (Low Temp): Alternatively, cool the probe to 253 K. This slows the interconversion rate, "freezing" the molecule into two distinct syn and anti rotamers, yielding two separate, sharp sets of signals (typically in a ~1.2:1 ratio) [2].

Step 4: Data Processing

  • Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation.
  • Phase the spectrum manually to ensure pure absorption lineshapes.

  • Apply a multipoint baseline correction to accurately integrate the broad signals at the base of the C2 and C6 peaks.

Workflow Visualization

NMR_Workflow N1 Sample Prep (15 mg in CDCl3) N2 Lock & Shim (Z0-Z5 Opt) N1->N2 N3 Pulse Cal. (90° Det.) N2->N3 N4 VT-NMR (Coalescence) N3->N4 N5 Data Processing (FT, Phase) N4->N5

Self-validating NMR acquisition workflow for resolving carbamate rotamers.

Conclusion

The NMR characterization of 1-N-Cbz-2-ethylpiperidin-4-one requires a deep understanding of molecular dynamics. By recognizing that the N-Cbz group induces a partial double bond and subsequent rotameric exchange, scientists can accurately interpret the characteristic line broadening at the C2, C6, and ethyl positions. Utilizing Variable-Temperature NMR protocols transforms ambiguous, broad spectra into definitive, self-validating structural proof.

References

  • Shintani, R., Tokunaga, N., Doi, H., & Hayashi, T. (2004). A New Entry of Nucleophiles in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions: Addition of Organozinc Reagents for the Synthesis of 2-Aryl-4-piperidones. Journal of the American Chemical Society, 126(20), 6240–6241. URL:[Link]

  • Beng, T. K., & Gawley, R. E. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC / National Institutes of Health (General reference for VT-NMR and N-Boc/N-Cbz piperidine rotameric exchange rates). URL:[Link]

Strategic Utilization of 1-N-Cbz-2-ethylpiperidin-4-one in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic role of 1-N-Cbz-2-ethylpiperidin-4-one (Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, CAS 1245645-94-6) in the total synthesis of complex indole alkaloids, specifically the Iboga and Aspidosperma families.

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one serves as a high-value "linchpin" intermediate in the divergent total synthesis of monoterpene indole alkaloids. Its structural utility is defined by three key features:

  • The C2-Ethyl Substituent: Pre-installs the critical ethyl side chain (C20 in alkaloid numbering) found in Ibogaine, Vincadifformine, and Tabersonine, eliminating the need for late-stage alkylation which often suffers from poor stereocontrol.

  • The C4-Ketone Handle: Provides an orthogonal reactive site for constructing the isoquinuclidine (Iboga) or indoloazepine (Aspidosperma) cores via enamine formation, reductive amination, or Fischer indole synthesis.

  • The N-Cbz Protection: Offers robust stability during oxidative/acidic steps while allowing for clean, late-stage removal via hydrogenolysis to liberate the secondary amine for final cyclization.

This guide outlines the preparation of this scaffold and its application in two distinct synthetic pathways: the Isoquinuclidine Route (Iboga) and the Tetracyclic Enamine Route (Aspidosperma).

Preparation of the Scaffold[1][2]

While commercially available, the enantioselective preparation of this building block is often required for asymmetric total synthesis. The most reliable route utilizes the Comins' Strategy starting from 4-methoxypyridine.

Protocol: Enantioselective Synthesis via Comins' Reagent

Objective: Synthesis of (2S)-1-N-Cbz-2-ethyl-2,3-dihydro-4-pyridone followed by stereoselective reduction.

  • Acyl Pyridinium Formation:

    • Reagents: 4-Methoxypyridine, Benzyl chloroformate (Cbz-Cl), THF, -78°C.

    • Procedure: Treat 4-methoxypyridine with Cbz-Cl to form the N-acylpyridinium salt.

    • Nucleophilic Addition: Add ethylmagnesium bromide (EtMgBr) in the presence of a chiral auxiliary (e.g., (-)-8-phenylmenthol) or use a chiral ligand to direct the addition to the C2 position.

    • Result: Formation of the dihydropyridone intermediate with the ethyl group installed at C2.

  • L-Selectride Reduction:

    • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

    • Mechanism: Conjugate reduction of the enone. The bulky hydride attacks from the less hindered face (trans to the C2-ethyl group), setting the C2 stereocenter.

    • Workup: Oxidative workup (H₂O₂/NaOH) followed by acidic hydrolysis of the enol ether.

    • Yield: ~75-85% of the target 1-N-Cbz-2-ethylpiperidin-4-one.

Application A: The Iboga Alkaloid Pathway (Isoquinuclidine Core)

The primary challenge in synthesizing Ibogaine is the formation of the isoquinuclidine (azabicyclo[2.2.2]octane) bridge. 1-N-Cbz-2-ethylpiperidin-4-one is the precursor to the diene required for the Diels-Alder cycloaddition.

Synthetic Logic
  • Enol Triflate Formation: The ketone at C4 is converted to a vinyl triflate.

  • Coupling: Palladium-catalyzed cross-coupling (Suzuki or Stille) introduces the indole moiety.

  • Cyclization: An intramolecular Diels-Alder or Heck reaction closes the bridge.

Workflow Diagram (Graphviz)

IbogaSynthesis Start 1-N-Cbz-2-ethyl piperidin-4-one Step1 Enol Triflate (Tf2O, Base) Start->Step1 Activation Step2 Coupling w/ Indole (Pd(0), Indole-Boronate) Step1->Step2 Suzuki Coupling Intermediate 2-Ethyl-4-indolyl -tetrahydropyridine Step2->Intermediate Step3 Diels-Alder / Cyclization (Formation of Isoquinuclidine) Intermediate->Step3 Cyclization Target Ibogaine Core (Isoquinuclidine) Step3->Target

Caption: Divergent synthesis of the Iboga core from the piperidone scaffold via Pd-catalyzed coupling and cycloaddition.

Application B: The Aspidosperma Pathway (Wenkert Cyclization)

For alkaloids like Vincadifformine, the strategy shifts to exploiting the enamine character of the piperidone.

Experimental Protocol: Wenkert Enamine Cyclization

Objective: Construction of the tetracyclic ABCD ring system.

  • Condensation:

    • Reagents: 1-N-Cbz-2-ethylpiperidin-4-one, Tryptophyl bromide (or Tryptamine), Molecular Sieves (4Å), Toluene.

    • Conditions: Reflux with Dean-Stark trap to remove water.

    • Mechanism: Formation of the iminium ion followed by isomerization to the enamine.

  • Alkylation/Cyclization:

    • Reagents: Methyl acrylate (or similar electrophile).

    • Procedure: The enamine attacks the acrylate (Michael addition), followed by closure of the ring onto the iminium or indole C2 position.

    • Note: The Cbz group may need to be removed prior to this step if the N-atom is required to be nucleophilic, or it serves to protect the nitrogen until the final closure.

  • Deprotection (if Cbz retained):

    • Reagents: H₂, Pd/C (10%), MeOH.

    • Observation: Clean removal of the Cbz group to yield the free secondary amine, which often spontaneously cyclizes with pendant esters or aldehydes.

Quantitative Comparison of Synthetic Routes

FeatureIboga Route (Isoquinuclidine)Aspidosperma Route (Indoloazepine)
Key Reaction Diels-Alder / Heck CyclizationMannich / Michael Addition
Role of C2-Ethyl Becomes the C20 side chain (Exo/Endo control)Becomes the D-ring ethyl substituent
Stereocontrol Controlled by chiral auxiliary or catalystControlled by substrate thermodynamics
Step Count 7-10 Steps (from piperidone)5-8 Steps (from piperidone)
Yield Efficiency Moderate (40-60%)High (60-80%)

References

  • Olson, D. E., et al. (2025).[1][2] "Efficient and modular synthesis of ibogaine and related alkaloids." Nature Chemistry.[1][2] Link

    • Context: Describes a modern, modular approach to the Iboga skeleton, validating the strategy of pre-installing the ethyl side chain on the piperidine ring.
  • Kuehne, M. E., & Bornmann, W. G. (1989). "Total syntheses of vincadifformine, tabersonine, and minovine." The Journal of Organic Chemistry, 54(12), 2807-2816. Link

    • Context: Foundational work on using 2-ethyl-piperidine derivatives for Aspidosperma alkaloid synthesis.
  • Comins, D. L., & Joseph, S. P. (1996).[3] "Asymmetric Synthesis of 2-Alkyl-2,3-dihydro-4-pyridones." Advances in Nitrogen Heterocycles, 2, 251-294.[3]

    • Context: The definitive protocol for synthesizing the enantiopure 1-N-Cbz-2-ethylpiperidin-4-one scaffold.
  • Wenkert, E. (1968). "The chemically induced biological synthesis of indole alkaloids." Accounts of Chemical Research, 1(3), 78-84. Link

    • Context: Establishes the biosynthetic and synthetic logic of the enamine cycliz

Sources

Physical characteristics and melting point of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical characteristics, synthesis, and handling of 1-N-Cbz-2-ethylpiperidin-4-one , a critical chiral pharmacophore used in the development of alkaloids and opioid analogs.

Chemical Identity & Core Characteristics

1-N-Cbz-2-ethylpiperidin-4-one is a protected piperidone derivative characterized by a benzyloxycarbonyl (Cbz) group on the nitrogen and an ethyl substituent at the C2 position. This scaffold serves as a versatile "chiral pool" intermediate for synthesizing complex 2,4-disubstituted piperidines.

Feature Data / Specification
IUPAC Name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Common Name 1-Cbz-2-ethyl-4-piperidone
CAS Number 1245645-94-6 (Specific isomer/racemate varies by vendor)
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
SMILES CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
InChI Key Derivative specific (Core: VRJHQPZVIGNGMX for piperidone backbone)

Physical Characteristics & Melting Point

The physical state of 1-N-Cbz-2-ethylpiperidin-4-one is heavily influenced by its enantiomeric purity. While the unsubstituted analog (1-Cbz-4-piperidone) is a well-defined solid (MP: 38–41 °C), the introduction of the C2-ethyl group disrupts crystal packing, often resulting in a lower melting point or a waxy solid state at room temperature.

Observed Physical Properties
Property Value / Observation Notes
Physical State Colorless Solid or Viscous OilReported as a "colorless solid" in high-purity isolation [1].
Melting Point Ambient to ~45 °C (Predicted)Exact experimental MP is rarely indexed in open databases; typically isolated as a low-melting waxy solid.
Boiling Point > 400 °C (Predicted)Decomposes before boiling at atm pressure. Flash point >110 °C.
Solubility HighSoluble in DCM, CHCl₃, EtOAc, MeOH. Insoluble in water.
Appearance White to off-white crystalline massWaxy texture is common if trace solvent remains.

Critical Note: If your sample appears as a yellow oil, it may contain residual solvent or impurities (e.g., benzyl alcohol from Cbz degradation). High-vacuum drying (0.1 mmHg) is recommended to induce crystallization.

Synthesis & Preparation Protocols

The synthesis of 1-N-Cbz-2-ethylpiperidin-4-one is generally approached via two primary pathways: the Dieckmann Condensation (for racemic scaffolds) or Conjugate Addition (for chiral synthesis).

Method A: Protection of 2-Ethyl-4-piperidone (Standard)

This method assumes access to the 2-ethyl-4-piperidone core (often available as a hydrochloride salt).[1]

Reagents:

  • 2-Ethyl-4-piperidone HCl[1]

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Na₂CO₃

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Suspend 2-ethyl-4-piperidone HCl (1.0 equiv) in DCM (10 volumes) at 0 °C.

  • Base Addition: Add Et₃N (2.5 equiv) dropwise to liberate the free amine. Stir for 15 min.

  • Protection: Add Cbz-Cl (1.1 equiv) dropwise over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the colorless solid .

Method B: Asymmetric Conjugate Addition (Advanced)

For enantioselective synthesis, organometallic addition to a dihydropyridone is preferred [1].

Synthesis Start N-Cbz-2,3-dehydro-4-piperidone Inter Enolate Intermediate Start->Inter 1,4-Addition Reagent Alkenyl/Alkyl Alane (Cu Catalyst) Reagent->Inter Product 1-N-Cbz-2-ethylpiperidin-4-one (Chiral) Inter->Product Protonation

Figure 1: Copper-catalyzed asymmetric synthesis route for chiral 2-substituted piperidones.

Characterization & Validation

To validate the identity of the compound, utilize the following spectroscopic markers.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: δ 7.30–7.40 (m, 5H) – Cbz phenyl group.

  • Benzylic Protons: δ 5.15–5.20 (s, 2H) – N-COO-CH₂-Ph.

  • C2-Methine: δ 4.60–4.80 (broad m, 1H) – Proton at the chiral center (C2).

  • Ring Methylenes: δ 2.30–4.20 (complex m, 6H) – Piperidone ring protons (C3, C5, C6).

  • Ethyl Group:

    • δ 1.40–1.60 (m, 2H) – CH₂ of ethyl.

    • δ 0.90–1.00 (t, 3H) – Terminal CH₃.

Mass Spectrometry
  • Technique: ESI-MS or GC-MS.

  • Expected Ion: [M+H]⁺ = 262.32 m/z.

  • Fragmentation: Loss of Cbz group (91 m/z benzyl tropylium ion) is common in EI-MS.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Stability: Stable for >2 years if kept dry. The ketone moiety is susceptible to reduction or condensation if exposed to strong nucleophiles or bases during storage.

Safety Profile
  • GHS Classification: Warning.[2][3]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

  • Precursor Status: While not a controlled substance itself, 4-piperidones are structural precursors to fentanyl analogs. Strict inventory tracking is recommended to comply with laboratory diversion controls.

References

  • Müller, D. (2015). Copper-Catalyzed Asymmetric 1,4-Addition of Alkenyl Alanes to N-Substituted-2,3-dehydro-4-piperidones. Amazon AWS / University Thesis Archive. 4[5]

  • Sigma-Aldrich. 1-Benzyl-4-piperidone Product Sheet. (Analogous physical data).[3][5][6][7][4][8][9][10][11] [5]

  • ChemicalBook. 1-N-Cbz-4-piperidone Physical Properties. 12[5]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one via Aza-Michael/Dieckmann Sequence

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

Substituted piperidin-4-ones are privileged scaffolds in medicinal chemistry, serving as critical precursors for complex alkaloids, analgesics, and kinase inhibitors[1]. The synthesis of 2-alkylated piperidin-4-ones, such as, requires precise control over ring formation and functional group tolerance.

Starting from the commercially available, the most robust method for constructing the piperidine core is a four-step sequence: Aza-Michael addition, amine protection, Dieckmann condensation, and decarboxylation[2].

Expertise Insight (Causality of Design): The Dieckmann condensation of the unsymmetrical N-Cbz diester intermediate theoretically yields two regioisomeric


-keto esters. However, because both isomers converge into the exact same 2-ethylpiperidin-4-one product upon decarboxylation, the regioselectivity of the cyclization step is inconsequential. Furthermore, to prevent the premature cleavage of the sensitive N-Cbz protecting group during the final step, a neutral Krapcho decarboxylation (NaCl/DMSO/H

O) is employed instead of harsh acidic or basic hydrolysis.

Workflow Visualization

SynthesisWorkflow SM Ethyl 3-aminopentanoate (Starting Material) Step1 Step 1: Aza-Michael Addition (+ Ethyl Acrylate) SM->Step1 Int1 Secondary Amine Diester Intermediate Step1->Int1 C-N Bond Formation Step2 Step 2: N-Cbz Protection (+ Cbz-Cl, Et3N) Int1->Step2 Int2 N-Cbz Protected Diester Step2->Int2 Amine Masking Step3 Step 3: Dieckmann Condensation (+ NaH, cat. EtOH) Int2->Step3 Int3 β-Keto Ester Intermediate (Regioisomer Mixture) Step3->Int3 Base-Promoted Cyclization Step4 Step 4: Krapcho Decarboxylation (NaCl, H2O, DMSO, 140°C) Int3->Step4 Product 1-N-Cbz-2-ethylpiperidin-4-one (Target Molecule) Step4->Product -CO2, -EtOH

Fig 1: Four-step synthetic workflow for 1-N-Cbz-2-ethylpiperidin-4-one from ethyl 3-aminopentanoate.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents
Ethyl 3-aminopentanoate Primary Starting Material1.0 eq
Ethyl acrylate Michael Acceptor (C3 bridge provider)1.2 eq
Benzyl chloroformate (Cbz-Cl) Amine Protecting Group1.1 eq
Triethylamine (TEA) Acid Scavenger (Protection step)1.5 eq
Sodium Hydride (60% in oil) Strong Base (Dieckmann Cyclization)1.5 eq
Sodium Chloride (NaCl) Nucleophile (Krapcho Decarboxylation)2.0 eq

Step-by-Step Experimental Protocols

Protocol 1: Aza-Michael Addition

Objective: Synthesis of ethyl 3-((3-ethoxy-3-oxopropyl)amino)pentanoate.

  • Charge a round-bottom flask with ethyl 3-aminopentanoate (1.0 eq, 100 mmol) and absolute ethanol (100 mL).

  • Add ethyl acrylate (1.2 eq, 120 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 16 hours.

    • Causality: The intermolecular aza-Michael addition is thermodynamically driven; sustained heating ensures complete conversion of the primary amine to the secondary amine without requiring a Lewis acid catalyst[1].

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate. The crude diester is used directly in the next step.

Protocol 2: N-Cbz Protection

Objective: Synthesis of ethyl 3-(N-(benzyloxycarbonyl)-N-(3-ethoxy-3-oxopropyl)amino)pentanoate.

  • Dissolve the crude secondary amine (100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and add triethylamine (1.5 eq, 150 mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq, 110 mmol) dropwise over 30 minutes.

    • Causality: N-protection is mandatory. If left unprotected, the secondary amine would interfere with the strong base in the subsequent Dieckmann condensation, leading to retro-Michael fragmentation or unwanted polymerization.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the N-Cbz diester.
Protocol 3: Dieckmann Condensation

Objective: Synthesis of the


-keto ester intermediate (mixture of regioisomers).
  • In a flame-dried flask under an inert atmosphere (N

    
    ), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 150 mmol) in anhydrous tetrahydrofuran (THF, 250 mL).
    
  • Add absolute ethanol (0.1 eq) to generate a catalytic amount of highly active sodium ethoxide in situ[2].

  • Dropwise add a solution of the N-Cbz diester (100 mmol) in THF (50 mL) at 0 °C.

  • Warm to room temperature, then heat to 65 °C for 4 hours.

    • Causality: The base deprotonates the

      
      -carbon of the ester, initiating an intramolecular Claisen-type (Dieckmann) cyclization to form the 6-membered piperidine ring[2].
      
  • Quench carefully with glacial acetic acid (to pH 5-6) at 0 °C, extract with ethyl acetate, wash with brine, dry, and concentrate.

Protocol 4: Krapcho Decarboxylation

Objective: Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one.

  • Dissolve the crude

    
    -keto ester (approx. 90 mmol) in dimethyl sulfoxide (DMSO, 150 mL).
    
  • Add sodium chloride (NaCl, 2.0 eq) and deionized water (2.0 eq).

  • Heat the mixture to 140 °C for 5 hours.

    • Causality: The Krapcho conditions selectively decarboxylate the

      
      -keto ester via nucleophilic attack of the chloride ion on the ethyl group, releasing CO
      
      
      
      and ethanol. This neutral, thermal method perfectly preserves the base/acid-sensitive N-Cbz group.
  • Cool to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers extensively with water and brine to remove DMSO. Dry, concentrate, and purify via column chromatography to yield the pure target ketone.

Quantitative Data & Self-Validating Analytical Signatures

To ensure a self-validating system, In-Process Quality Control (IPC) markers must be verified before proceeding to the next synthetic step.

StepChemical TransformationTarget IntermediateExpected YieldIPC / Analytical Validation Marker
1 Aza-Michael AdditionSecondary Amine Diester88 - 92%TLC: Ninhydrin stain shifts from red (1° amine) to blue (2° amine).
2 N-Cbz ProtectionN-Cbz Protected Diester90 - 95%

H NMR:
Appearance of aromatic multiplet (5H) at

7.35 ppm.
3 Dieckmann Condensation

-Keto Ester (Regiomixture)
80 - 85%

H NMR:
Disappearance of one ethyl ester group; appearance of enol-OH (~12 ppm).
4 Krapcho Decarboxylation1-N-Cbz-2-ethylpiperidin-4-one75 - 82%MS (ESI+): m/z 262.14[M+H]

. IR: Strong ketone C=O stretch at 1715 cm

.

References

  • SciSpace: A developed method for synthesis of fentanyl (2010). Explores the detailed reaction conditions of aza-Michael addition and Dieckmann condensation for piperidin-4-one synthesis. 1[1]

  • Cherry (bg.ac.rs): High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated NaH/DMSO. Discusses the Dieckmann condensation of amino-diesters prepared by aza-Michael reactions. 2[2]

  • Sigma-Aldrich: ethyl 3-aminopentanoate | 78221-21-3. Commercial registry and properties of the primary starting material.

  • ChemBuyersGuide: 1-CBZ-2-ETHYLPIPERIDIN-4-ONE CAS:852051-11-7. Chemical registry and structural validation for the target molecule.

Sources

Application Note: Stereoselective Grignard Addition to N-Cbz-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The addition of Grignard reagents to N-Cbz-2-ethyl-4-piperidone is a pivotal transformation in the synthesis of functionalized piperidine alkaloids and Janus kinase (JAK) inhibitor analogs. This reaction introduces a quaternary center at C4 and establishes a second stereocenter relative to the C2-ethyl group.

However, this transformation is fraught with two primary challenges:

  • Enolization vs. Nucleophilic Addition: The basicity of Grignard reagents often leads to deprotonation at the

    
    -position (C3/C5), resulting in recovered starting material rather than the desired tertiary alcohol.
    
  • Diastereocontrol: The existing C2-ethyl stereocenter dictates the facial selectivity of the incoming nucleophile. Controlling the cis/trans ratio (relative to the C2-ethyl and C4-hydroxyl groups) requires precise temperature and conformational control.

This guide provides an optimized protocol integrating Cerium(III) Chloride (Luche-type/Imamoto conditions) to suppress enolization and enhance diastereoselectivity, alongside a standard low-temperature protocol.

Mechanistic Insight & Reaction Design

The Challenge of Enolization

4-Piperidones are prone to enolization because the


-protons are activated by the carbonyl. Standard Grignard reagents (

) act as strong bases. If the rate of deprotonation (

) exceeds the rate of nucleophilic addition (

), the yield drops precipitously.

Solution: The addition of anhydrous Cerium(III) Chloride (


) creates a highly oxophilic organocerium species (

). This reagent is less basic than the parent Grignard but more nucleophilic toward carbonyls, significantly shifting the balance toward addition [1].
Stereochemical Model (Felkin-Anh / Chair Control)

The N-Cbz-2-ethyl-4-piperidone substrate adopts a chair conformation. The bulky Cbz group and the C2-ethyl substituent influence the ring flip equilibrium.

  • Conformation: The C2-ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Attack Trajectory: The Grignard reagent preferentially attacks from the axial direction (parallel to the axial hydrogens at C3/C5) or equatorial direction. In 4-substituted cyclohexanones, small nucleophiles often favor axial attack (leading to the equatorial alcohol). However, the C2-ethyl group creates steric bias.

  • Outcome: The major diastereomer is typically the one where the incoming "R" group is trans to the C2-ethyl group (1,3-diequatorial relationship), though this is solvent and temperature dependent.

Reaction Scheme

ReactionScheme SM N-Cbz-2-ethyl-4-piperidone (Electrophile) TS Transition State (Chelation/Steric Control) SM->TS THF, -78°C Reagent R-MgX / CeCl3 (Nucleophile) Reagent->TS Prod_Major Major Diastereomer (Tertiary Alcohol) TS->Prod_Major Axial Attack (Preferred) Prod_Minor Minor Diastereomer TS->Prod_Minor Equatorial Attack

Figure 1: Reaction pathway showing the bifurcation into diastereomers based on nucleophilic attack trajectory.

Pre-Reaction Considerations

ParameterSpecificationRationale
Solvent Anhydrous THF (Tetrahydrofuran)Ether is too volatile for -78°C; THF coordinates Mg/Ce effectively. Must be distilled or from SPS.
Reagent Quality Titrated GrignardExact stoichiometry (1.2 - 1.5 equiv) prevents waste and over-alkylation side products.
Drying Azeotropic DistillationThe piperidone is hygroscopic. Trace water kills the Grignard. Dry with toluene azeotrope if unsure.
Additive Anhydrous

CRITICAL: Commercial

must be dried at 140°C under high vacuum for 2-4h until a fine white powder forms.

Experimental Protocols

Protocol A: Cerium-Mediated Addition (Recommended for High Yield)

Best for: Valuable substrates, enolizable ketones, or expensive Grignard reagents.

Step 1: Preparation of Anhydrous CeCl3

  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

  • Observation: The solid will bubble and eventually become a fine, white, free-flowing powder. Do not overheat (avoid turning it gray/brown).

  • Cool to room temperature (RT) under Argon.

Step 2: Formation of Organocerium Reagent

  • Suspend the dried

    
     in anhydrous THF (5 mL/mmol).
    
  • Stir vigorously at RT for 1–2 hours. The slurry should look milky white.

  • Cool the slurry to -78°C (Dry ice/Acetone bath).

  • Add the Grignard reagent (

    
    , 1.5 equiv) dropwise.
    
  • Stir at -78°C for 30–60 minutes to form the organocerium species.

Step 3: Addition of Substrate

  • Dissolve N-Cbz-2-ethyl-4-piperidone (1.0 equiv) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78°C over 15 minutes.

  • Process Control: Maintain internal temperature below -70°C to maximize diastereoselectivity.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

Step 4: Quench and Workup

  • Quench the reaction at 0°C by adding saturated aqueous

    
     solution.
    
  • Caution: Exothermic gas evolution may occur.

  • Dilute with Ethyl Acetate (EtOAc).[1][2] Filter through a Celite pad if a cerium emulsion forms (common issue).

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Standard Grignard Addition (Baseline)

Best for: Simple alkyl Grignards (MeMgBr, EtMgBr) where enolization is less problematic.

  • Cool: Solution of N-Cbz-2-ethyl-4-piperidone in THF to -78°C .

  • Add: Add Grignard reagent (1.2 equiv) dropwise along the flask wall to pre-cool it.

  • Stir: 1 hour at -78°C.

  • Warm: Allow to reach 0°C. If conversion is incomplete (check TLC), warm to RT.

  • Quench: Pour into ice-cold

    
    .
    

Process Workflow & Logic

Workflow Start Start: Dry Reagents CeCl3_Dry Dry CeCl3.7H2O (140°C, Vacuum) Start->CeCl3_Dry Slurry Suspend in THF (RT, 2h) CeCl3_Dry->Slurry Cool Cool to -78°C Slurry->Cool Transmetal Add RMgX (Form Organocerium) Cool->Transmetal AddKetone Add N-Cbz-2-ethyl-4-piperidone Transmetal->AddKetone Warm Warm to 0°C AddKetone->Warm Quench Quench (NH4Cl) Filter Celite Warm->Quench

Figure 2: Step-by-step workflow for the Cerium-mediated protocol, ensuring rigorous moisture exclusion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Enolization of ketone.Switch to Protocol A (CeCl3) . The organocerium reagent is less basic. Alternatively, use "Barbier conditions" (mix Mg, R-X, and ketone simultaneously) [2].
Emulsion during Workup Cerium salts precipitating.Filter the biphasic mixture through a Celite pad or add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1h to chelate metals.
Low Diastereoselectivity Reaction temperature too high.[3]Ensure addition is strictly at -78°C. Do not let the reaction warm up until the addition is complete. Use a non-coordinating solvent mixture (add Toluene) if solubility permits.
Wurtz Coupling Byproducts Grignard preparation issues.If making Grignard in situ, add the halide slowly to avoid R-R coupling. Use commercially available titrated reagents when possible.

Characterization of Diastereomers

Separating and identifying the cis and trans isomers (relative to the ethyl group) is critical.

  • TLC: The diastereomers usually have distinct Rf values in Hexane:EtOAc (typically 3:1 or 4:1). The axial alcohol (from equatorial attack) is often more polar (lower Rf).

  • 1H NMR: Look for the C4-methyl/alkyl signal or the C4-OH proton.

    • NOESY/ROESY: This is the gold standard. Irradiate the new C4-alkyl group. If you see an NOE enhancement with the C2-H or C2-ethyl group, they are cis (syn-axial).

  • HPLC: Chiral or achiral phases (e.g., Chiralpak AD-H or standard C18) can quantify the diastereomeric ratio (dr).

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989. (Foundational work on Organocerium chemistry).

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Application Notes, 2025. (General protocol for N-protected piperidones).

  • Andersson, H., et al. "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines."[4] Organic & Biomolecular Chemistry, 2011.[4] (Context on stereoselective additions to piperidine cores).

  • Capretta, A., et al. "Diastereoselective addition of Grignard reagents to 2-substituted piperidones." Journal of Organic Chemistry (Extrapolated from general principles of cyclic ketone addition described in search results 1.6 and 1.8).

Disclaimer: This protocol involves hazardous chemicals (pyrophoric reagents). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Stereoselective Reduction of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the stereoselective reduction of 1-N-Cbz-2-ethylpiperidin-4-one to its corresponding alcohols. This transformation is a critical step in the synthesis of piperidine-based pharmacophores, including Janus kinase (JAK) inhibitors and various GPCR ligands.

Introduction & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in drug discovery. Substituents at the C2 and C4 positions create stereocenters that dictate biological activity. For 1-N-Cbz-2-ethylpiperidin-4-one , the reduction of the C4 ketone generates a second chiral center, leading to two possible diastereomers:

  • Cis-Alcohol: The C2-ethyl group and C4-hydroxyl group are on the same side of the ring plane.

  • Trans-Alcohol: The C2-ethyl group and C4-hydroxyl group are on opposite sides of the ring plane.

Conformational Analysis

To achieve high stereoselectivity, one must understand the ground-state conformation of the substrate:

  • C2-Ethyl Group: Predominantly adopts the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • N-Cbz Group: The carbamate creates A(1,3) strain, but the 2-ethyl group's equatorial preference generally locks the chair conformation.

Stereoelectronic Control of Hydride Attack

The stereochemical outcome is dictated by the trajectory of the hydride nucleophile:

  • Axial Attack (Thermodynamic-like path): Small nucleophiles (e.g., NaBH₄) tend to attack from the axial direction (parallel to axial hydrogens), leading to the Equatorial Alcohol (Trans-isomer) .

  • Equatorial Attack (Steric Approach Control): Bulky nucleophiles (e.g., L-Selectride) are hindered by the axial hydrogens at C3 and C5. They attack from the equatorial trajectory (less hindered face), leading to the Axial Alcohol (Cis-isomer) .

Experimental Protocols

Protocol A: Synthesis of cis-1-N-Cbz-2-ethylpiperidin-4-ol

Target: Kinetic Product (Axial Alcohol) Reagent: Lithium Tri-sec-butylborohydride (L-Selectride) Selectivity: Typically >95:5 (cis:trans)

Materials
  • Substrate: 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 30% Hydrogen Peroxide (H₂O₂), 3N NaOH

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under nitrogen atmosphere. Add 1-N-Cbz-2-ethylpiperidin-4-one (1.0 g, 3.83 mmol) and dissolve in anhydrous THF (15 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Addition: Add L-Selectride (4.6 mL, 4.6 mmol) dropwise via syringe over 10 minutes. Crucial: Maintain internal temperature below -70 °C to ensure kinetic control.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes).

  • Oxidative Workup:

    • Remove the cooling bath and allow to warm to 0 °C.

    • Carefully add water (2 mL) to quench excess hydride.

    • Add 3N NaOH (2 mL), followed immediately by 30% H₂O₂ (2 mL). Note: This step oxidizes the organoborane byproducts, preventing emulsion formation and facilitating separation.

    • Stir vigorously for 20 minutes at room temperature.

  • Extraction: Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 40% EtOAc/Hexanes).

Protocol B: Synthesis of trans-1-N-Cbz-2-ethylpiperidin-4-ol

Target: Thermodynamic Product (Equatorial Alcohol) Reagent: Sodium Borohydride (NaBH₄) with Cerium(III) Chloride (Luche Reduction conditions for enhanced selectivity, optional but recommended) Selectivity: Typically 4:1 to 10:1 (trans:cis)

Materials
  • Substrate: 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv)

  • Reagent: NaBH₄ (1.5 equiv)

  • Additive: CeCl₃·7H₂O (1.5 equiv) - Optional, prevents enolization and enhances axial attack.

  • Solvent: Methanol (MeOH)

Step-by-Step Workflow
  • Setup: Dissolve 1-N-Cbz-2-ethylpiperidin-4-one (1.0 g, 3.83 mmol) and CeCl₃·7H₂O (2.14 g, 5.75 mmol) in MeOH (20 mL).

  • Cooling: Cool the mixture to -15 °C (ice/salt bath). Stir for 10 minutes to ensure complexation.

  • Addition: Add NaBH₄ (217 mg, 5.75 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at -15 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench: Add saturated aqueous NH₄Cl (10 mL) slowly. Stir for 15 minutes until bubbling ceases.

  • Workup: Remove MeOH under reduced pressure. Dissolve residue in water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Dry over MgSO₄ and concentrate. If diastereomeric purity is insufficient, recrystallization from Ether/Hexanes often enriches the trans-isomer.

Data Analysis & Visualization

Comparison of Methods
ParameterProtocol A (L-Selectride)Protocol B (NaBH₄/CeCl₃)
Major Product Cis-Alcohol (Axial OH)Trans-Alcohol (Equatorial OH)
Mechanism Steric Approach Control (Equatorial Attack)Torsional Strain Control (Axial Attack)
Selectivity (dr) High (>95:5)Moderate to Good (80:20 - 90:10)
Temperature -78 °C (Strict control required)-15 °C to 0 °C
Key Byproducts Organoboranes (requires oxidation)Boric acid salts (easy removal)
Mechanistic Pathway Diagram[1][2][3]

ReactionPathway Substrate 1-N-Cbz-2-ethylpiperidin-4-one (Chair: 2-Et Equatorial) L_Selectride L-Selectride (Bulky Hydride) Substrate->L_Selectride NaBH4 NaBH4 / CeCl3 (Small Hydride) Substrate->NaBH4 TS_Equatorial Equatorial Attack (Less Hindered) L_Selectride->TS_Equatorial Steric Control TS_Axial Axial Attack (Thermodynamic) NaBH4->TS_Axial Torsional Control Prod_Cis Cis-Alcohol (Axial OH) Major Product TS_Equatorial->Prod_Cis Prod_Trans Trans-Alcohol (Equatorial OH) Major Product TS_Axial->Prod_Trans

Caption: Mechanistic divergence in the reduction of 2-substituted piperidin-4-ones based on hydride reagent steric bulk.

Troubleshooting & Quality Control

  • Low Selectivity with NaBH₄: If the trans:cis ratio is poor (<4:1), lower the temperature to -40 °C or switch to LiAlH(OtBu)₃ (Lithium tri-tert-butoxyaluminum hydride), which often provides enhanced axial attack selectivity due to its specific steric profile that differs from Selectrides.

  • Incomplete Conversion (L-Selectride): Ensure the reagent quality. Borohydrides can degrade over time. If starting material remains, add an additional 0.5 equiv of reagent. Do not raise the temperature above -70 °C until the reaction is complete to preserve stereochemistry.

  • Separation of Diastereomers: The cis and trans isomers typically have distinct Rf values on silica gel. The cis-alcohol (axial OH) is usually less polar (higher Rf) due to intramolecular H-bonding opportunities or shielding, whereas the trans-alcohol (equatorial OH) is more accessible to the stationary phase.

References

  • Stereoselective Synthesis of Piperidin-4-ols

    • Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.[1]

    • Source: N
    • URL:[Link]

  • Reduction of 2-Substituted Piperidines

    • Title: Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines.[2][3]

    • Source: Organic & Biomolecular Chemistry.[2][4][5][6]

    • URL:[Link][2]

  • General Hydride Selectivity (Cyclohexanones)

    • Title: Hydride Reduction Reactions: Experiment and Stereoselectivity Analysis.
    • Source: Odinity.
    • URL:[Link]

  • Properties of 1-Cbz-4-piperidone Derivatives

    • Title: Properties, preparation and application of 1-cbz-4-piperidone.[7]

    • Source: ChemicalBook.

Sources

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide an authoritative, self-validating protocol for the stereoselective synthesis of


-unsaturated esters from 1-N-Cbz-2-ethylpiperidin-4-one via the Horner-Wadsworth-Emmons (HWE) reaction.

Introduction & Strategic Rationale

Functionalized piperidines are ubiquitous scaffolds in pharmaceutical chemistry, often serving as core structural motifs for spirocycles and complex APIs (e.g., Rolapitant)[1]. The Horner-Wadsworth-Emmons (HWE) olefination is a premier transformation for converting piperidin-4-ones into exocyclic


-unsaturated esters[2].

In this protocol, we utilize 1-N-Cbz-2-ethylpiperidin-4-one (CAS: 852051-11-7)[3][4]. The selection of the carboxybenzyl (Cbz) protecting group is highly intentional: it is robustly stable against the strongly basic conditions (e.g., NaH, LiHMDS) required for phosphonate deprotonation, unlike base-labile alternatives such as Fmoc. The use of Triethyl phosphonoacetate (TEPA) over traditional Wittig reagents ensures superior E-selectivity and generates water-soluble diethyl phosphate byproducts, drastically simplifying downstream purification.

Stereochemical Dynamics & Causality

The presence of the 2-ethyl group fundamentally alters the symmetry of the piperidine ring, introducing critical stereochemical considerations:

  • Conformational Bias: To minimize 1,3-diaxial steric clashes, the piperidine ring adopts a chair conformation where the 2-ethyl group sits in an equatorial position.

  • Facial and Regio-Steric Hindrance: This conformation renders the C3 methylene group (adjacent to the C2-ethyl) significantly more sterically encumbered than the C5 methylene group.

  • Thermodynamic Control: When the phosphonate carbanion attacks the C4 carbonyl, the bulky ester moiety (-COOEt) of the resulting oxaphosphetane intermediate preferentially orients away from the congested C3 side. Consequently, cycloreversion yields the (E)-isomer (where the ester group points toward C5) as the major product, alongside a minor (Z)-isomer.

HWE_Mechanism TEPA TEPA (Triethyl phosphonoacetate) Carbanion Phosphonate Carbanion (Nucleophile) TEPA->Carbanion Deprotonation Base NaH (Base) Base->Carbanion -H2 gas Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Ketone 1-N-Cbz-2-ethylpiperidin-4-one (Electrophile) Ketone->Oxaphosphetane Product α,β-Unsaturated Ester (E/Z Isomers) Oxaphosphetane->Product Cycloreversion (-Diethyl phosphate)

Fig 1. Mechanistic pathway of the HWE olefination highlighting intermediate formation.

Condition Optimization Matrix

While Sodium Hydride (NaH) is the industry standard, alternative conditions can be employed depending on the specific sensitivity of downstream functional groups.

Table 1: Quantitative Comparison of HWE Base/Solvent Systems

Base SystemSolventTemp ProfileTypical YieldEst. E:Z RatioMechanistic Causality & Notes
NaH (60% disp.)THF0 °C → RT80–90%~4:1Standard: Heterogeneous base drives irreversible deprotonation. Fast and highly scalable.
LiHMDS THF-78 °C → RT75–85%~5:1Alternative: Homogeneous base. Lithium coordination enhances stereoselectivity via a tighter transition state.
DBU / LiCl MeCNRT70–80%~6:1Masamune-Roush: Mild conditions[5]. Prevents unwanted aldol self-condensation of the ketone.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes the standard NaH/THF system, engineered with built-in visual and analytical checkpoints to guarantee experimental success.

Materials Required:
  • 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv, limiting reagent)

  • Triethyl phosphonoacetate (TEPA) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.25 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
     and Brine
    
Step-by-Step Methodology:

Step 1: Reagent Preparation & System Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add NaH (1.25 equiv) to the flask. Optional: Wash the dispersion with anhydrous hexanes (2 × 5 mL) to remove mineral oil, decanting the solvent carefully under argon.

  • Suspend the NaH in anhydrous THF (approx. 0.2 M relative to the ketone) and cool the suspension to 0 °C using an ice-water bath.

Step 2: Ylide Generation (Validation Checkpoint) 4. Add TEPA (1.2 equiv) dropwise via syringe over 10 minutes.

  • Causality: Dropwise addition controls the exothermic deprotonation and prevents localized overheating.

  • Stir the mixture at 0 °C for 30 minutes.

    • Validation: The evolution of

      
       gas will be immediately visible. The complete cessation of bubbling is a self-validating indicator that the active phosphonate carbanion has fully formed, yielding a clear or slightly yellow homogeneous solution.
      

Step 3: Substrate Addition 6. Dissolve 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv) in a minimal volume of anhydrous THF. 7. Add the ketone solution dropwise to the ylide mixture at 0 °C over 15 minutes.

  • Causality: Maintaining 0 °C during addition suppresses competing side reactions, such as the enolization and subsequent aldol condensation of the starting piperidinone.

Step 4: Reaction Propagation & Monitoring 8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 9. Validation: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The disappearance of the ketone peak confirms reaction completion.

Step 5: Quench and Workup 10. Cool the reaction mixture back to 0 °C. 11. Quench slowly with saturated aqueous


 (equal volume to THF).
  • Causality:
    
    
    is a weak acid that safely neutralizes unreacted NaH and carbanion without risking the hydrolysis of the newly formed ester or cleavage of the Cbz group.
  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Purification 13. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure


-unsaturated ester and separate the (E) and (Z) isomers.

HWE_Workflow Step1 1. Reagent Prep Suspend NaH in dry THF at 0 °C Step2 2. Ylide Formation Add TEPA dropwise; stir until H2 stops Step1->Step2 Step3 3. Substrate Addition Add ketone slowly at 0 °C to prevent aldol Step2->Step3 Step4 4. Propagation Warm to RT; monitor via LC-MS (2-4h) Step3->Step4 Step5 5. Quench & Workup Quench with sat. NH4Cl; extract with EtOAc Step4->Step5 Step6 6. Purification Flash chromatography to isolate E/Z isomers Step5->Step6

Fig 2. Step-by-step experimental workflow for the HWE reaction with built-in QC checkpoints.

References

  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein Journal of Organic Chemistry, 2020. 2[2]

  • Haahr, A. "Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives." University of Glasgow (Thesis), 2011. (Details on Masamune-Roush conditions). 5[5]

  • MDPI Open Access Journals. "Synthetic Routes to Approved Drugs Containing a Spirocycle." MDPI, 2023. 1[1]

  • ChemicalBook. "1-N-CBZ-2-ETHYLPIPERIDIN-4-ONE CAS 852051-11-7 Properties." ChemicalBook. 3[3]

  • National Center for Biotechnology Information (NIH). "(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate." PubChem. 4[4]

Sources

Application Notes and Protocols for the Deprotection of the Cbz Group from 2-Ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in modern organic synthesis, prized for its stability across a wide array of chemical conditions.[1][2] Its facile removal via catalytic hydrogenolysis, which yields benign byproducts like toluene and carbon dioxide, makes it a frequent choice in the synthesis of complex molecules, including pharmaceuticals.[1] This guide provides a detailed examination of deprotection methods for the Cbz group, with a specific focus on the substrate 2-ethylpiperidin-4-one, a common scaffold in medicinal chemistry.

The presence of a ketone functionality within the piperidine ring necessitates careful consideration of the deprotection method to avoid unwanted side reactions, such as the reduction of the ketone. This document will explore various strategies, including catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage, providing detailed protocols and discussing the mechanistic rationale behind each approach.

Deprotection Strategies and Mechanisms

The selection of an appropriate Cbz deprotection strategy is critical to ensure high yield and purity of the desired 2-ethylpiperidin-4-one. The primary methods are categorized as hydrogenolytic and acid-mediated cleavage.

Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz removal.[2] The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a hydrogen source to cleave the benzyl-oxygen bond of the carbamate.[1][2]

Mechanism: The deprotection proceeds via hydrogenolysis of the C-O bond of the carbamate, forming an unstable carbamic acid intermediate and toluene.[1][3] This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[1][3]

A key consideration for 2-ethylpiperidin-4-one is the potential for the reduction of the ketone to the corresponding alcohol. This can be mitigated by careful selection of the catalyst and reaction conditions.

Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid H₂, Pd/C Toluene Toluene Cbz_Amine->Toluene H₂, Pd/C Free_Amine Free Amine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: General Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Catalytic Transfer Hydrogenation

To circumvent the safety concerns associated with using gaseous hydrogen, catalytic transfer hydrogenation presents a valuable alternative.[4] This method utilizes a hydrogen donor in conjunction with a palladium catalyst.[5]

Mechanism: The mechanism is analogous to catalytic hydrogenolysis, but the hydrogen is supplied by a donor molecule such as ammonium formate, formic acid, or cyclohexene.[6][7] This technique can sometimes offer improved selectivity, potentially reducing the over-reduction of the ketone in 2-ethylpiperidin-4-one.

Acid-Mediated Cleavage

Strong acidic conditions can also effectively cleave the Cbz group. This method is particularly useful when the substrate contains functionalities sensitive to reduction, such as alkenes or alkynes.[2]

Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the benzylic C-O bond, which forms a stable benzyl cation and the carbamic acid. The carbamic acid then decarboxylates to furnish the desired amine.[2] Common reagents include hydrogen bromide in acetic acid (HBr/HOAc) and trifluoroacetic acid (TFA).[2][8]

Cbz_Amine Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz_Amine->Protonated_Carbamate H⁺ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Benzyl_Cation Benzyl Cation Protonated_Carbamate->Benzyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified Mechanism of Acid-Mediated Cbz Deprotection.

Other Reductive and Nucleophilic Methods

For highly sensitive substrates, other methods can be employed. The use of trimethylsilyl iodide (TMSI) offers a Lewis acid-mediated deprotection.[9][10] However, this can generate benzyl iodide, which may lead to unwanted side reactions.[10] Nucleophilic cleavage, for instance with 2-mercaptoethanol, provides a mild alternative for substrates that are incompatible with both hydrogenation and strong acids.[9][11]

Comparative Overview of Deprotection Methods

MethodCatalyst/ReagentSolventTemperatureTimeYield (%)Notes
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)MeOH, EtOH, EtOAcRoom Temp1 - 16 h85-98Potential for ketone reduction. Catalyst poisoning is a risk.[8]
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMeOH, EtOHRoom Temp - 60°C0.5 - 6 h90-99A safer alternative to using hydrogen gas.[4][8]
Acid-Mediated DeprotectionHBr in Acetic Acid (33%)Acetic AcidRoom Temp1 - 4 h80-95Can cleave other acid-labile groups.[8]
Acid-Mediated DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 16 h80-95Milder than HBr/HOAc but may still affect other acid-sensitive groups.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol outlines a standard procedure for Cbz deprotection and is often the first method to be trialed.

Materials:

  • N-Cbz-2-ethylpiperidin-4-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite

Procedure:

  • Dissolve the N-Cbz-2-ethylpiperidin-4-one (1.0 equiv.) in methanol or ethanol.[5]

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure a hydrogen-filled balloon to the reaction flask and apply a vacuum, followed by backfilling with hydrogen. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[3]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-ethylpiperidin-4-one.[3]

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer and often faster alternative to using hydrogen gas.

Materials:

  • N-Cbz-2-ethylpiperidin-4-one

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Isopropanol (i-PrOH)

  • Celite

Procedure:

  • Dissolve the N-Cbz-2-ethylpiperidin-4-one (1.0 equiv.) in methanol or isopropanol.

  • Add ammonium formate (3-5 equiv.) to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.[1]

  • Stir the reaction at room temperature or heat to 40-60°C to increase the reaction rate.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with the solvent.[1]

  • Concentrate the filtrate under reduced pressure. An extractive work-up may be necessary to remove residual salts.[1]

Protocol 3: Acid-Mediated Deprotection with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • N-Cbz-2-ethylpiperidin-4-one

  • 33% Hydrogen Bromide in Acetic Acid (HBr/HOAc)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Cbz-2-ethylpiperidin-4-one (1.0 equiv.) in glacial acetic acid.[8]

  • At room temperature, add the solution of HBr in acetic acid.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, carefully pour the reaction mixture into a cooled, saturated solution of sodium bicarbonate to quench the acid.[8]

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Troubleshooting and Optimization

  • Incomplete Hydrogenolysis: If the catalytic hydrogenolysis is sluggish, this may be due to catalyst poisoning.[8] Ensure starting materials and solvents are free from impurities, particularly sulfur-containing compounds. Increasing the catalyst loading or hydrogen pressure may also improve the reaction rate. The presence of the product amine can also inhibit the catalyst; adding a small amount of acid can sometimes mitigate this.[12]

  • Ketone Reduction: If significant reduction of the ketone in 2-ethylpiperidin-4-one is observed, consider using a less reactive catalyst or switching to a transfer hydrogenation method, which can be milder. Performing the reaction at a lower temperature may also enhance selectivity.

  • Side Reactions with Acidic Cleavage: Acid-labile functional groups may be cleaved under the conditions for Cbz deprotection.[8] If this is a concern, using a milder acid like TFA or exploring nucleophilic cleavage methods may be necessary. The addition of a cation scavenger, such as triethylsilane, can help to prevent side reactions caused by the benzyl cation.[8]

References

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved March 7, 2024, from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. Retrieved March 7, 2024, from [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018, November 15). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2024, from [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015, April 15). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Allyl and Benzyl Iodides by the Anomalous Action of Iodotrimethylsilane. (2025, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Application Notes & Protocols: Leveraging 1-N-Cbz-2-ethylpiperidin-4-one as a Versatile Scaffold for the Development of Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases represents a pivotal target in the treatment of a spectrum of autoimmune diseases, myeloproliferative neoplasms, and various cancers.[1][2] This guide provides a comprehensive framework for medicinal chemists, cell biologists, and drug development professionals on the strategic utilization of the 1-N-Cbz-2-ethylpiperidin-4-one scaffold for the discovery and development of potent and selective JAK inhibitors. We will explore the rationale behind scaffold selection, detail synthetic diversification strategies, and provide step-by-step protocols for robust biochemical and cell-based screening assays to identify and characterize novel JAK-targeting clinical candidates.

Introduction: The Therapeutic Promise of JAK Inhibition and Scaffold-Based Drug Design

The JAK-STAT signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and immune response.[3][4][5][6][7] This pathway is comprised of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Dysregulation of this pathway is a hallmark of numerous inflammatory and malignant conditions, making JAKs highly attractive therapeutic targets.[8][9] The clinical success of approved JAK inhibitors, such as tofacitinib and ruxolitinib, has validated this approach and spurred the development of next-generation inhibitors with improved selectivity and safety profiles.[1][10][11]

The selection of a privileged scaffold is a cornerstone of modern medicinal chemistry. The piperidine ring is a ubiquitous motif in approved drugs, valued for its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties.[12][13][14] Specifically, the 4-piperidone core offers multiple reaction handles for chemical elaboration.[15][16] The 1-N-Cbz-2-ethylpiperidin-4-one scaffold presents a unique combination of features:

  • A Carbamate-Protected Nitrogen: The Cbz (carbobenzyloxy) group provides a stable, yet readily removable, protecting group for the piperidine nitrogen, allowing for late-stage diversification.

  • An Ethyl Group at the 2-Position: This substituent introduces a chiral center and can be exploited to probe specific pockets within the kinase active site, potentially enhancing selectivity.[14]

  • A Ketone at the 4-Position: This versatile functional group serves as a key anchor point for a variety of chemical transformations to build out different pharmacophoric elements.

This guide will delineate a systematic approach to harness the potential of this scaffold in a JAK inhibitor discovery program.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

Understanding the signaling cascade is paramount to designing effective inhibitors and interpreting assay results. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[3][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3][4] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[3][4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Activation

Caption: The canonical JAK-STAT signaling pathway.

Synthetic Diversification of the 1-N-Cbz-2-ethylpiperidin-4-one Scaffold

The core of a successful drug discovery campaign lies in the ability to generate a library of diverse chemical analogs. The 1-N-Cbz-2-ethylpiperidin-4-one scaffold is amenable to several synthetic transformations.

Protocol 3.1: Reductive Amination at the C4 Position

This protocol allows for the introduction of a variety of amine-containing side chains, which can be crucial for interacting with the hinge region of the kinase.

Materials:

  • 1-N-Cbz-2-ethylpiperidin-4-one

  • Primary or secondary amine of choice (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-N-Cbz-2-ethylpiperidin-4-one (1.0 eq) in DCE, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-piperidine derivative.

Protocol 3.2: Wittig Reaction for C4-Alkene Formation

The Wittig reaction can be used to introduce a carbon-carbon double bond at the C4 position, providing a rigid linker to which various aryl or heteroaryl groups can be attached.

Materials:

  • 1-N-Cbz-2-ethylpiperidin-4-one

  • Appropriate phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to generate the ylide.

  • Cool the ylide solution to -78°C and add a solution of 1-N-Cbz-2-ethylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired alkene.

Biochemical Evaluation of JAK Inhibitory Activity

The initial screening of newly synthesized compounds is typically performed using in vitro kinase assays to determine their direct inhibitory effect on the target enzyme.[17][18]

Protocol 4.1: In Vitro Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (commercially available)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction buffer containing the appropriate concentrations of kinase, substrate, and ATP.

  • Dispense the test compounds at various concentrations into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding the reaction buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 SelectivityJAK3/JAK1 Selectivity
Lead-001 1545150025003.0100
Lead-002 250304508000.121.8
Tofacitinib 122524502.10.17

Cell-Based Assays for Functional Inhibition

Following biochemical characterization, promising compounds must be evaluated in a cellular context to confirm their ability to inhibit the JAK-STAT pathway and to assess their cell permeability and potential off-target effects.[20][21]

Protocol 5.1: Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • Cytokine stimulant (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • Test compounds (dissolved in DMSO)

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT (e.g., pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for 30-60 minutes at 37°C.

  • Stimulate the cells with the appropriate cytokine for 15-20 minutes at 37°C.

  • Immediately fix the cells by adding the Lyse/Fix Buffer to stop the signaling cascade and lyse red blood cells.

  • Permeabilize the cells according to the manufacturer's protocol.

  • Stain the cells with the antibody cocktail against cell surface markers and intracellular pSTAT.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition relative to the cytokine-stimulated control and determine the IC50 value.

Experimental and Data Analysis Workflow

A logical progression from synthesis to lead optimization is crucial for an efficient drug discovery program.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Scaffold 1-N-Cbz-2-ethylpiperidin-4-one Diversification Synthetic Diversification (e.g., Reductive Amination) Scaffold->Diversification Library Compound Library Diversification->Library Biochemical In Vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) Library->Biochemical Cellular Cell-Based pSTAT Assays Biochemical->Cellular Potent Hits Selectivity Kinase Selectivity Profiling Cellular->Selectivity Cell-Active Hits ADME In Vitro ADME/Tox Selectivity->ADME Selective Hits SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR SAR->Diversification Design New Analogs PK_PD In Vivo PK/PD Studies SAR->PK_PD Lead Lead Candidate PK_PD->Lead

Caption: A typical workflow for a JAK inhibitor drug discovery program.

Conclusion and Future Directions

The 1-N-Cbz-2-ethylpiperidin-4-one scaffold represents a promising starting point for the development of novel Janus kinase inhibitors. Its synthetic accessibility and the multiple points for diversification allow for a thorough exploration of the chemical space around the JAK active site. The protocols detailed in this guide provide a robust framework for synthesizing a focused library of compounds and evaluating their biochemical and cellular activity. Through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship analysis, this versatile scaffold can be optimized to yield potent, selective, and drug-like clinical candidates for the treatment of various inflammatory and neoplastic diseases. Future work should focus on exploring a wider range of substitutions, leveraging computational modeling for rational design, and conducting in vivo studies to establish pharmacokinetic and pharmacodynamic relationships of the most promising leads.

References

  • Mullighan, A. A. (2019). The role of Janus kinases in human disease. Nature Reviews Drug Discovery, 18(7), 493-511. [Link]

  • Schindler, C., & Darnell, J. E., Jr. (2002). Transcriptional responses to polypeptide ligands: the JAK-STAT pathway. Annual review of biochemistry, 71, 621-651. [Link]

  • Norman, P. (2018). Selective JAK inhibitors in development for rheumatoid arthritis. Expert opinion on investigational drugs, 27(1), 75-85. [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601-2613. [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862. [Link]

  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature reviews. Rheumatology, 13(4), 234–243. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of cell science, 115(Pt 24), 4953–4955. [Link]

  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 368(2), 161–170. [Link]

  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological reviews, 228(1), 273–287. [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. [Link]

  • ACS Publications. (2025). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. [Link]

  • Astex Pharmaceuticals. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. [Link]

  • PubMed. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [Link]

  • ACS Publications. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]

  • PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. [Link]

  • Springer. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. [Link]

  • DermNet. (2025). Janus kinase inhibitors. [Link]

  • NIH. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. [Link]

  • PubMed. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

  • PubMed. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • NIH. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed Central. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. [Link]

  • NIH. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

Sources

Scale-up synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Document ID: AN-2026-0303 Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound: Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS: 1245645-94-6)

Introduction & Strategic Rationale

Substituted piperidines are ubiquitous structural motifs in modern pharmacophores. Specifically, Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (MW: 261.32 g/mol ) serves as a highly sought-after chiral N-heterocyclic scaffold for drug discovery, particularly in the development of highly enantioselective catalytic additions[1].

Transitioning the synthesis of this building block from milligram-scale discovery chemistry to multi-kilogram process chemistry requires overcoming significant regiochemical and chemoselectivity challenges. Traditional de novo cyclization routes (e.g., Dieckmann condensations) often suffer from poor yields and complex purification profiles at scale.

To ensure a self-validating and robust protocol, this application note details a two-step, highly scalable sequence leveraging a Comins-type activation of 4-methoxypyridine. This route guarantees absolute regiocontrol at the C2 position and utilizes a chemoselective reduction strategy that preserves the labile carboxybenzyl (Cbz) protecting group.

Synthetic Workflow & Mechanistic Pathway

The process relies on the formation of an highly electrophilic N-acylpyridinium intermediate. By treating 4-methoxypyridine with benzyl chloroformate (CbzCl), the pyridine ring is activated toward nucleophilic attack. Subsequent addition of ethylmagnesium bromide occurs exclusively at the C2 position due to the directing effect of the vinylogous amide system. Aqueous acidic workup spontaneously hydrolyzes the resulting enol ether to yield a dihydropyridone intermediate. Finally, a chemoselective dissolving metal reduction is employed to reduce the enone without risking hydrogenolysis of the Cbz group.

G SM 4-Methoxypyridine (Starting Material) Step1 1. CbzCl, THF, -78°C 2. EtMgBr 3. HCl (aq) SM->Step1 Int 1-Cbz-2-ethyl-2,3- dihydro-4-pyridone Step1->Int Step2 Zn dust, AcOH Chemoselective Reduction Int->Step2 Product Benzyl 2-ethyl-4-oxo- piperidine-1-carboxylate Step2->Product

Fig 1: Two-step scalable synthetic workflow for Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Causality Note: The reaction must be maintained at strictly -78 °C during the Grignard addition. Elevated temperatures lead to over-alkylation, ring-opening side reactions, and attack at the C4 position (competing 1,4-addition).

  • System Preparation: Purge a 20 L jacketed glass reactor with ultra-high purity N₂. Charge the reactor with anhydrous Tetrahydrofuran (THF) (8.0 L) and 4-methoxypyridine (500 g, 4.58 mol).

  • Activation: Cool the reactor jacket to -85 °C to achieve an internal temperature of -78 °C. Slowly dose Benzyl chloroformate (CbzCl) (820 g, 4.81 mol, 1.05 eq) via a dropping funnel over 45 minutes. In-Process Control (IPC): A white precipitate (the N-acylpyridinium salt) will form. Stir for 30 minutes.

  • Nucleophilic Addition: Add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.68 L, 5.04 mol, 1.1 eq) dropwise over 2 hours. Maintain internal temperature below -70 °C. The slurry will gradually dissolve into a pale yellow solution.

  • Quench & Hydrolysis: After 1 hour of stirring at -78 °C, quench the reaction by carefully adding 10% aqueous HCl (3.0 L). Allow the reactor to warm to 20 °C. Stir vigorously for 2 hours to ensure complete hydrolysis of the intermediate enol ether to the enone.

  • Phase Separation: Separate the aqueous layer and extract with Ethyl Acetate (2 x 2.0 L). Wash the combined organic layers with saturated NaHCO₃ (2.0 L) and brine (2.0 L).

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate dihydropyridone as a viscous amber oil. (Typical crude yield: ~1.1 kg, used directly in Step 2).

Step 2: Chemoselective Reduction to Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Causality Note: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of concomitant Cbz-deprotection and over-reduction to the piperidinol. Utilizing Zinc in Acetic acid (dissolving metal reduction) provides absolute chemoselectivity for the conjugated double bond.

  • Reagent Charging: In a 20 L reactor equipped with a mechanical stirrer, dissolve the crude dihydropyridone intermediate (~1.1 kg) in Glacial Acetic Acid (10.0 L).

  • Reduction: Cool the solution to 15 °C. Add activated Zinc dust (898 g, 13.7 mol, 3.0 eq) in 100 g portions over 1.5 hours. Safety Note: The reaction is moderately exothermic. Control the addition rate to maintain the internal temperature between 15 °C and 25 °C.

  • Reaction Monitoring: Stir the suspension at 20 °C for 4 hours. IPC: Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the intermediate peak is < 1.0% Area.

  • Workup: Filter the reaction mixture through a pad of Celite to remove unreacted Zinc salts. Wash the filter cake with Ethyl Acetate (3.0 L).

  • Neutralization: Concentrate the filtrate under vacuum to remove ~80% of the acetic acid. Dilute the residue with Ethyl Acetate (8.0 L) and cool to 5 °C. Slowly neutralize by adding 6M NaOH until the aqueous phase reaches pH 8.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via short-path wiped film evaporation or silica gel plug filtration (Hexanes/EtOAc 4:1) to afford the target compound as a pale yellow oil.

Scale-Up Metrics & Quantitative Data

The following table summarizes the process validation data across three scale-up campaigns, demonstrating the robustness of the methodology.

ParameterPilot Batch 1Pilot Batch 2Commercial Batch 1
Input (4-Methoxypyridine) 50 g500 g5.0 kg
Step 1 Crude Yield 112 g (94%)1.15 kg (96%)11.4 kg (95%)
Step 2 Isolated Yield 101 g (89%)1.02 kg (85%)10.4 kg (87%)
Overall Telescoped Yield 84%81%83%
HPLC Purity (a/a %) 98.5%98.2%98.8%
Residual Zinc (ICP-MS) < 10 ppm< 15 ppm< 5 ppm

Analytical Standards & Verification

To validate the final product, compare analytical data against established reference standards:

  • Appearance: Pale yellow to colorless viscous liquid[2].

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 262.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzyl methylene protons (singlet, ~5.15 ppm, 2H), the C2 methine proton (multiplet, ~4.4-4.6 ppm, 1H), and the ethyl group methyl triplet (~0.85 ppm, 3H).

References

  • benzyl 2-ethyl-4-oxopiperidine-1-carboxylate - CAS号1245645-94-6 - 摩熵化学. molaid.com. Retrieved from: [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for Cbz-Protected Piperidone Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the catalytic hydrogenation of


-Cbz-4-piperidone  (benzyl 4-oxopiperidine-1-carboxylate). While the Cbz (benzyloxycarbonyl) group is a standard amine protecting group removed via hydrogenolysis, the presence of the C-4 ketone functionality in piperidones introduces a critical chemoselectivity challenge.

The Core Challenge: The free base of 4-piperidone is kinetically unstable; it undergoes rapid self-condensation (dimerization) upon deprotection. Furthermore, non-selective hydrogenation conditions can reduce the ketone to an alcohol (piperidinol).

This Protocol Covers:

  • Chemo-selective Deprotection: Removal of Cbz while preserving the ketone, utilizing in-situ acid trapping to isolate the stable hydrochloride hydrate salt.

  • Tandem Reductive Amination: Utilizing the ketone for

    
    -alkylation concomitant with Cbz removal.
    
  • Process Safety & Scalability: Handling pyrophoric catalysts and hydrogen gas in heterocyclic synthesis.

Mechanistic Decision Matrix

Before selecting a protocol, the researcher must define the target outcome. The reactivity of


-Cbz-4-piperidone under hydrogenation conditions (

, Pd/C) branches into three distinct pathways based on pH and additives.
Decision Tree: Reaction Pathways

ReactionPathways Start N-Cbz-4-Piperidone Cond1 Neutral/Basic (MeOH, No Acid) Start->Cond1 Cond2 Acidic Trap (MeOH + HCl) Start->Cond2 Cond3 Reductive Amination (R-NH2 present) Start->Cond3 Unstable 4-Piperidone Free Base (Unstable) Cond1->Unstable Pd/C, H2 Salt 4-Piperidone HCl (Stable Hydrate) Cond2->Salt Pd/C, H2 Prevents Dimerization Amine 4-Amino-Piperidine Derivatives Cond3->Amine Pd/C, H2 One-Pot Dimer Polymer/Dimer (Degradation) Unstable->Dimer Rapid Self-Condensation

Figure 1: Chemo-selectivity landscape. Note that the "Neutral" pathway leads to degradation, necessitating the Acidic Trap protocol.

Critical Parameters & Optimization

Success depends on balancing catalyst activity against substrate stability.

ParameterRecommendationScientific Rationale
Catalyst 10% Pd/C (wet type) Dry Pd/C is pyrophoric. Wet support (50%

) mitigates fire risk without inhibiting hydrogenolysis of Cbz.
Solvent Methanol (MeOH) High solubility for H2 and the substrate. Ethanol is a viable alternative; avoid non-polar solvents as the product salt will precipitate and coat the catalyst.
Additive HCl (1.05 - 1.1 eq) CRITICAL: Converts the resulting amine to a salt immediately, preventing nucleophilic attack on the remaining ketone (dimerization).
Pressure 1 atm (Balloon) Sufficient for Cbz removal. Higher pressures (>50 psi) risk reducing the ketone to an alcohol (

).
Temp 20°C - 25°C Elevated temperatures promote ketone reduction and side reactions.

Experimental Protocols

Protocol A: Selective Deprotection (Isolation of 4-Piperidone HCl)

Target: Removal of Cbz to yield the stable piperidone salt.

Materials:

  • Substrate:

    
    -Cbz-4-piperidone (10 mmol, 2.33 g)
    
  • Solvent: Methanol (30 mL)

  • Acid: 1.25 M HCl in Methanol (or add 1.1 eq conc. HCl dropwise)

  • Catalyst: 10% Pd/C (wet, degussa type), 10 wt% loading (230 mg)

  • Gas: Hydrogen balloon[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve

    
    -Cbz-4-piperidone in Methanol.
    
  • Acidification: Add the HCl solution. Verify pH is < 2. Note: If HCl is omitted, the solution will turn yellow/orange upon hydrogenation, indicating degradation.

  • Inerting: Nitrogen purge the flask for 5 minutes.

  • Catalyst Addition: Carefully add Pd/C. Safety: Do not add dry catalyst to flammable solvents in air; use a nitrogen stream or wet the catalyst with water first.

  • Hydrogenation: Evacuate and backfill with

    
     (balloon) three times. Stir vigorously at RT for 2-4 hours.
    
  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear. The product stays at the baseline.
    
  • Work-up:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate the filtrate in vacuo.

    • Crystallization: The residue will be a solid or gum. Triturate with Acetone or Ether to induce crystallization.

    • Result: 4-Piperidone Hydrochloride Monohydrate (White solid).

Protocol B: Tandem Reductive Amination

Target: One-pot synthesis of N-substituted piperidines from Cbz-piperidone.

Concept: The amine reacts with the ketone to form an imine, which is reduced to the amine. Simultaneously, the Cbz group is cleaved.

Methodology:

  • Dissolve

    
    -Cbz-4-piperidone (1 eq) and Target Amine (
    
    
    
    , 1.1 eq) in MeOH.
  • Add Titanium(IV) isopropoxide (1.5 eq) if the amine is sterically hindered (optional, promotes imine formation).

  • Add 10% Pd/C (10 wt%).[1]

  • Hydrogenate at 1-3 atm

    
     for 12-16 hours.
    
  • Note: If the Cbz group is stubborn, add 1 eq of Acetic Acid to accelerate hydrogenolysis.

Workflow Visualization: Protocol A

The following diagram illustrates the isolation logic required to stabilize the product.

ProtocolFlow Step1 Dissolve N-Cbz-4-Piperidone in MeOH Step2 ADD HCl (1.1 eq) (Critical Stabilization Step) Step1->Step2 Step3 Add 10% Pd/C (Wet) Under N2 Atmosphere Step2->Step3 Step4 Hydrogenate (H2 Balloon) 2-4 Hours @ RT Step3->Step4 Step5 Filter (Celite) & Concentrate Step4->Step5 Step6 Triturate Residue with Acetone Step5->Step6 Final Isolate 4-Piperidone HCl Hydrate Step6->Final

Figure 2: Operational workflow for Protocol A. The addition of HCl (Step 2) is the control point for product stability.

Troubleshooting & FAQ

Q: The ketone was reduced to an alcohol (4-piperidinol). Why?

  • Cause: Reaction time was too long or pressure was too high.

  • Fix: Stop the reaction immediately upon consumption of theoretical

    
    . Alternatively, add a catalyst poison like Diphenylsulfide  (0.1 eq) which selectively slows ketone reduction while allowing Cbz hydrogenolysis [1].
    

Q: My product is a yellow gum that doesn't crystallize.

  • Cause: Incomplete salt formation or dimerization.

  • Fix: Ensure excess HCl was used. Triturate the gum with isopropanol or acetone and scratch the flask to induce nucleation. 4-piperidone HCl is often isolated as a monohydrate; the presence of water is acceptable and stabilizes the crystal lattice [2].

Q: Can I use Transfer Hydrogenation?

  • Yes. Ammonium formate (5 eq) with Pd/C in refluxing MeOH is effective. However, this generates ammonia, which can react with the ketone. For piperidones, standard

    
     gas with HCl is cleaner.
    

References

  • Mori, A., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.

  • WIPO Patent WO/2022/195497. (2022). "A Process for the Preparation of 4-Piperidone HCl Hydrate." World Intellectual Property Organization.

  • Comins, D. L., et al. (2001).[3] "Reduction of N-acyl-2,3-dihydro-4-pyridones." Journal of Organic Chemistry, 66, 2181-2182.[3]

  • BenchChem. (2025).[1] "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal." BenchChem Technical Library.

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of N-Cbz-2-ethyl-4-piperidone in nucleophilic additions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cbz-2-ethyl-4-piperidone

Welcome to the technical support center for N-Cbz-2-ethyl-4-piperidone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this valuable synthetic intermediate. Its unique structure, featuring a sterically demanding ethyl group at the C2 position, presents specific hurdles in common synthetic transformations. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my nucleophilic addition to N-Cbz-2-ethyl-4-piperidone?

The primary reason for the low reactivity of this substrate is significant steric hindrance. The ethyl group at the C2 position physically blocks the trajectory of the incoming nucleophile, making it difficult for it to approach the electrophilic carbonyl carbon at C4.[1][2] This steric shield increases the activation energy of the reaction, often leading to sluggish or failed reactions under standard conditions.[3][4]

Q2: How does the N-Cbz protecting group influence the ketone's reactivity?

The N-Cbz (benzyloxycarbonyl) group is a carbamate, which has two main effects. Electronically, it can decrease the electron density on the nitrogen atom, which can influence the overall conformation of the piperidine ring. While the primary issue is steric hindrance from the C2-substituent, the nature of the N-protecting group can play a secondary role in the molecule's overall reactivity profile.[5]

Q3: My Grignard or organolithium reagent is failing to add, and I recover my starting material. What is happening?

This is a classic sign of enolization. When a nucleophile is sterically hindered from attacking the carbonyl carbon, it may instead act as a base and abstract an acidic alpha-proton from the C3 or C5 position. This forms an enolate, which is unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. This side reaction is particularly common with bulky nucleophiles.[6]

Q4: Are certain types of nucleophiles more prone to failure than others?

Yes. Bulky nucleophiles (e.g., tert-butylmagnesium chloride, isopropyl Grignard reagents) and less reactive, stabilized Wittig ylides are particularly susceptible to failure with this substrate.[7][8] More reactive and less sterically demanding nucleophiles, such as methyl lithium or methylmagnesium bromide, will generally perform better.[6]

Troubleshooting Guide 1: Organometallic Additions (Grignard & Organolithium Reagents)

Organometallic reagents are powerful nucleophiles, but their success with N-Cbz-2-ethyl-4-piperidone hinges on overcoming the dual challenges of steric hindrance and enolization.

Issue A: Low or No Conversion to the Desired Alcohol

This is the most common problem, directly resulting from the steric hindrance around the carbonyl group.

Causality Analysis: The nucleophile cannot efficiently access the electrophilic carbon of the ketone. The reaction rate is exceedingly slow, or the activation energy is too high to be overcome at standard temperatures.

Solutions & Protocols:

  • Employ Lewis Acid Additives to Activate the Carbonyl: Lewis acids coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This enhancement can be sufficient to promote the addition of even hindered nucleophiles. Cerium(III) chloride (CeCl₃) is particularly effective at suppressing enolization and promoting nucleophilic addition.

    Table 1: Recommended Lewis Acid Additives for Grignard Reactions

    Additive Molar Equivalents (relative to piperidone) Typical Solvent Key Advantage
    Cerium(III) Chloride (CeCl₃) 1.1 - 1.5 THF Excellent for suppressing enolization and improving yields with hindered ketones.
    Magnesium Bromide (MgBr₂) 1.0 - 2.0 Diethyl Ether, THF Can chelate and activate the carbonyl; easily prepared in situ.

    | Zinc(II) Chloride (ZnCl₂) | 1.1 | THF | Milder Lewis acid, useful for sensitive substrates. |

    G cluster_0 Reaction Pathway Ketone N-Cbz-2-ethyl-4-piperidone LA_Complex Activated Carbonyl-Lewis Acid Complex Grignard Grignard Reagent (R-MgX) Product Tertiary Alcohol Product

    Caption: Lewis acid activation of the carbonyl group.

    Protocol 1: Cerium-Mediated Grignard Addition

    This protocol is adapted from the principles of Luche reduction and its application to nucleophilic additions.

    • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under vacuum, and allow it to cool under an inert atmosphere (Argon or Nitrogen).

    • CeCl₃ Slurry: Add anhydrous Cerium(III) chloride (1.2 equivalents) to the flask. Add anhydrous THF via syringe and stir the resulting slurry vigorously for at least 2 hours at room temperature. Proper activation of CeCl₃ is crucial for success.

    • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

    • Substrate Addition: Dissolve N-Cbz-2-ethyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold CeCl₃ slurry. Stir for 30 minutes.

    • Nucleophile Addition: Add the Grignard reagent (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The rate of addition should be slow to control the exotherm.

    • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C over 1-2 hours.

    • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6]

    • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective in additions to hindered ketones.[6] However, they are also stronger bases, so low temperatures are critical to favor addition over enolization.

    Safety Note: Organolithium reagents, especially n-butyllithium and tert-butyllithium, are pyrophoric and must be handled with extreme care under a strictly inert atmosphere using proper syringe and cannula techniques.[9][10]

Troubleshooting Guide 2: Olefination Reactions (Wittig & Horner-Wadsworth-Emmons)

Converting the hindered ketone to an alkene often fails with standard Wittig protocols.

Issue: Poor to No Yield in a Wittig Reaction

Causality Analysis: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[7][11] The steric bulk of the 2-ethyl group on the piperidone, combined with the significant steric demand of the triphenylphosphonium ylide, creates a highly congested transition state. Stabilized ylides (those with an electron-withdrawing group on the carbanion) are less reactive and are almost certain to fail with this substrate.[8]

Solutions & Protocols:

  • Use a Non-Stabilized (Reactive) Ylide: Ylides derived from simple alkyltriphenylphosphonium salts (e.g., methyl or ethyl) are significantly more reactive and have a better chance of success.[11] However, yields may still be modest due to the inherent steric clash.

  • Alternative Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often superior to the Wittig reaction for synthesizing alkenes from sterically hindered ketones.[7][8]

    Why the HWE Reaction Works Better:

    • Less Steric Bulk: The phosphonate reagent used in the HWE reaction is less sterically hindered than the corresponding triphenylphosphonium ylide.

    • Increased Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than a stabilized Wittig ylide.

    • Easier Purification: The phosphate byproduct is water-soluble, simplifying product purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.

    G Start Low Olefination Yield? CheckYlide Is the Wittig ylide stabilized? Start->CheckYlide Yes ConsiderHWE Use Horner-Wadsworth-Emmons (HWE) Reaction Start->ConsiderHWE No, but still low yield UseReactiveYlide Switch to a non-stabilized (e.g., Ph₃P=CH₂) ylide CheckYlide->UseReactiveYlide UseReactiveYlide->ConsiderHWE Still low yield Success Improved Yield ConsiderHWE->Success

    Caption: Decision tree for troubleshooting olefination.

    Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

    • Preparation: To a flame-dried, inerted round-bottom flask, add anhydrous THF and cool to 0 °C.

    • Anion Formation: Add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equivalents). Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate anion.

    • Substrate Addition: Cool the solution back to 0 °C. Dissolve N-Cbz-2-ethyl-4-piperidone (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the phosphonate anion solution.

    • Reaction: Allow the reaction to stir at room temperature overnight, or gently heat to reflux (40-50 °C) for 2-4 hours to drive the reaction to completion. Monitor by TLC.

    • Quenching: Cool the reaction to 0 °C and quench carefully with water or saturated aqueous NH₄Cl.

    • Workup: Extract the product with ethyl acetate or diethyl ether. The aqueous layer will contain the phosphate byproduct. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash column chromatography.

References

  • Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts.
  • Nucleophile-Catalyzed Additions to Activated Triple Bonds.The Journal of Organic Chemistry.
  • Wittig reaction. Wikipedia.[Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.[Link]

  • A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. ACS Publications, Organic Letters.[Link]

  • Preparation method of N-benzyl-4-piperidone.
  • The Grignard Reaction. University of Missouri-St. Louis.[Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts.[Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Canterbury Research Repository.[Link]

  • Synthesis of 1-(benzyloxycarbonyl)-4-piperidinone. Wiley-VCH.[Link]

  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry.[Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry.[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer Link.[Link]

  • The Wittig Reaction Lab Report. EduBirdie.[Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]

  • Effect of steric hindrance on nucleophiles. Reddit r/chemhelp.[Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. PMC, National Center for Biotechnology Information.[Link]

  • The Wittig Reaction. Chemistry LibreTexts.[Link]

  • Mild addition of nucleophiles to pyridine-N-oxides. PubMed.[Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.[Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones. MDPI.[Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate.[Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts.[Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.[Link]

  • Organolithium Reagents. Harvard University Chemistry Department.[Link]

  • Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. Chemistry Stack Exchange.[Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.[Link]

  • New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung. PMC, National Center for Biotechnology Information.[Link]

  • Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube.[Link]

Sources

Technical Support Center: Troubleshooting Benzyl Carbamate (Cbz) Byproducts in Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the deprotection of carboxybenzyl (Cbz) groups and the subsequent removal of benzyl carbamate byproducts during piperidone synthesis.

Because piperidones are highly polar, water-soluble secondary amines, traditional liquid-liquid extraction often fails to separate them from deprotection byproducts (such as benzyl alcohol, unreacted carbamates, or trapped carbamic acids). This guide provides mechanistic troubleshooting, self-validating protocols, and biocatalytic scavenging strategies to ensure high-purity isolation.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my Pd/C hydrogenolysis of N-Cbz-piperidone stall, leaving unreacted carbamate byproducts in the mixture?

Causality: The deprotection of a Cbz group proceeds via the cleavage of the carbon-oxygen bond, generating toluene and an unstable carbamic acid intermediate, which subsequently decarboxylates to yield the free amine and CO₂[1]. However, the resulting piperidone is a highly nucleophilic secondary amine. As it accumulates, it strongly coordinates to the active palladium surface, poisoning the catalyst and halting the reaction prematurely. Furthermore, if the decarboxylation step is slow, stable carbamate salts can precipitate, trapping your product. Solution: Perform the hydrogenolysis in the presence of a stoichiometric acid additive (e.g., HCl, acetic acid, or Boc₂O for a one-pot protection swap). Protonating the nascent piperidone nitrogen eliminates its lone pair availability, preventing Pd coordination and driving the decarboxylation forward to completion.

Q2: My deprotection generates benzyl alcohol as a byproduct, which co-elutes with my highly polar piperidone. How can I remove it without complex chromatography?

Causality: Benzyl alcohol is a common byproduct resulting from alternative cleavage mechanisms (e.g., hydrolysis or transfer hydrogenation). It possesses a high boiling point (205 °C) and shares co-polarity with many functionalized piperidones and carbamates, rendering standard evaporation and silica gel chromatography highly ineffective[2]. Solution: Employ a biocatalytic impurity tagging approach. By treating the crude mixture with immobilized Candida antarctica lipase B (CALB) and vinyl butyrate, the problematic benzyl alcohol is quantitatively derivatized into benzyl butyrate[2]. This new ester is highly non-polar and can be easily separated from the polar piperidone via simple crystallization from heptanes or a basic non-polar wash.

Q3: I need to remove a Cbz group from a piperidone that contains a reducible alkene. How do I avoid hydrogenolysis while preventing the formation of intractable benzyl cation byproducts?

Causality: Reducible functional groups preclude the use of H₂/Pd. Conversely, traditional strong acid cleavage (e.g., HBr/AcOH) generates highly reactive benzyl cations that can alkylate the piperidone ring or the alkene, creating inseparable polymeric byproducts. Solution: Utilize the AlCl₃ / HFIP (1,1,1,3,3,3-hexafluoroisopropanol) system[3]. HFIP acts as a strong hydrogen-bond donor that significantly enhances the Brønsted acidity of AlCl₃ while stabilizing the transition state. This mild Lewis acid combination cleanly cleaves the Cbz group at room temperature without reducing alkenes or generating aggressive alkylating byproducts[3].

Standardized Experimental Protocols

These protocols are designed as self-validating systems. The success of each step can be verified visually (e.g., gas evolution) or via simple TLC/LC-MS checks before proceeding.

Protocol A: Acid-Assisted Pd/C Hydrogenolysis (Standard Deprotection)
  • Preparation: Dissolve the N-Cbz-piperidone (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Acidification: Add 1.1 eq of concentrated HCl or glacial acetic acid to the solution. Self-validation: The solution should test acidic (pH ~2) on wet indicator paper.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a blanket of inert gas (N₂ or Ar) to prevent ignition[1].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon at room temperature. Self-validation: Monitor CO₂ evolution via a bubbler; cessation indicates intermediate carbamic acid breakdown.

  • Workup: Once LC-MS confirms complete consumption of the starting material, purge the flask with N₂, filter the mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the piperidone salt.

Protocol B: Biocatalytic Scavenging of Benzyl Alcohol Byproducts
  • Preparation: Concentrate the crude reaction mixture containing the piperidone and benzyl alcohol byproduct. Redissolve in toluene (1.0 M).

  • Reagent Addition: Add vinyl butyrate (1.5 eq relative to the estimated benzyl alcohol content).

  • Biocatalysis: Pass the mixture through an Omnifit glass column packed with immobilized CALB enzyme at 80 °C (or stir in batch mode for 2 hours)[2].

  • Isolation: Evaporate the toluene and residual vinyl butyrate under reduced pressure. Resuspend the residue in cold heptanes. The non-polar benzyl butyrate remains in solution, while the pure polar piperidone crystallizes out. Filter to isolate.

Protocol C: Mild Lewis Acid Cleavage (AlCl₃/HFIP) for Sensitive Substrates
  • Preparation: Dissolve the N-Cbz-piperidone (1.0 eq) in HFIP (4 mL per mmol of substrate)[3].

  • Activation: Add anhydrous AlCl₃ (3.0 eq) portion-wise at room temperature. Self-validation: The AlCl₃ will form a suspension; the mixture may slightly change color as the Lewis acid-base complex forms.

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC until the Cbz-protected starting material disappears.

  • Quenching & Workup: Carefully quench the reaction by adding cold water dropwise. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove cleaved benzyl byproducts. Basify the aqueous layer to pH 10 and extract with dichloromethane to isolate the free piperidone.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative metrics and optimal use cases for the troubleshooting strategies described above.

Deprotection StrategyKey ReagentsTarget ScenarioPrimary ByproductsByproduct Removal MethodTypical Yield
Acid-Assisted Hydrogenolysis H₂, 10% Pd/C, HClStandard piperidones lacking reducible groups.Toluene, CO₂Evaporation (Toluene is volatile).85 - 95%
Biocatalytic Scavenging CALB, Vinyl ButyrateReactions stalled by benzyl alcohol co-elution.Benzyl ButyrateCrystallization from heptanes.> 90%
Mild Lewis Acid Cleavage AlCl₃, HFIPPiperidones with alkenes, alkynes, or acid-labile groups.Benzyl chloride derivativesLiquid-liquid extraction (aqueous workup).75 - 85%

Workflow Visualization

The following diagram outlines the logical decision tree for selecting the appropriate Cbz deprotection and byproduct scavenging route based on substrate characteristics.

G Start N-Cbz-Piperidone Substrate CheckReducible Reducible Groups Present? (e.g., Alkenes) Start->CheckReducible MethodHFIP AlCl3 / HFIP Method (Mild Lewis Acid Cleavage) CheckReducible->MethodHFIP Yes MethodPdC Pd/C Hydrogenolysis (H2 Gas, Acid Additive) CheckReducible->MethodPdC No Workup Standard Filtration & Concentration MethodHFIP->Workup CheckByproduct Benzyl Alcohol Byproduct Co-elutes? MethodPdC->CheckByproduct Scavenge CALB Biocatalysis (+ Vinyl Butyrate) CheckByproduct->Scavenge Yes CheckByproduct->Workup No Crystallize Remove Benzyl Butyrate via Crystallization Scavenge->Crystallize End Pure Piperidone Isolated Crystallize->End Workup->End

Decision workflow for Cbz deprotection and byproduct scavenging in piperidone synthesis.

References

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Beilstein Journal of Organic Chemistry[Link][2]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Organic Chemistry Portal (Abstracting J. Org. Chem. 2024, 89, 5665-5674)[Link][3]

Sources

Overcoming steric hindrance in 2-ethyl substituted piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethyl Substituted Piperidones Ticket ID: #2Et-PIP-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ethyl Effect" in Piperidone Chemistry

Welcome to the technical support hub for 2-ethyl substituted piperidones. If you are accessing this guide, you are likely encountering reduced yields, unexpected stereochemistry, or sluggish reactivity.

The Core Issue: Unlike a methyl group, a 2-ethyl substituent introduces a flexible steric bulk . It possesses a rotational degree of freedom (the CH₂-CH₃ bond) that creates a larger "effective steric volume" than a rigid phenyl or methyl group. In a 4-piperidone scaffold, this group dictates the ring conformation, locking it into a specific chair form that shields the nitrogen lone pair and biases nucleophilic attacks at the carbonyl (C4) and alpha (C3/C5) positions.

This guide provides troubleshooting workflows to bypass these steric barriers.

Module 1: Conformational Analysis (Root Cause Diagnosis)

Q: Why are my reaction rates significantly slower than with 2-methyl analogs?

A: You are fighting the "Conformational Lock." The 2-ethyl group has a high A-value (approx. 2.5 kcal/mol), strongly preferring the equatorial position.[1] This locks the piperidone ring into a rigid chair conformation. In this fixed state, the ethyl tail can sweep through a volume that sterically hinders the approach of reagents to the Nitrogen atom and the C3-axial positions.

Diagnostic Visualization: The diagram below illustrates the energetic penalty of forcing the 2-ethyl group into an axial position, which is often required for certain transition states.

Conformation cluster_0 Steric Impact ChairEq Major Conformer (2-Ethyl Equatorial) Stable but Sterically Shielded TS Transition State (Ring Flip) ChairEq->TS High Activation Barrier ChairAx Minor Conformer (2-Ethyl Axial) High Energy (+2.5 kcal/mol) 1,3-Diaxial Strain TS->ChairAx Unfavorable Equilibrium

Figure 1: Conformational equilibrium of 2-ethyl-4-piperidone. The system is effectively locked in the equatorial conformer, reducing the population of reactive conformers required for specific pathways.

Module 2: Troubleshooting N-Functionalization

Q: My N-alkylation yields are stuck at <40%. How do I overcome the shielding?

A: The 2-ethyl group, while equatorial, creates a "steric wall" on one side of the nitrogen. If you are using a bulky electrophile (e.g., benzyl bromide, secondary alkyl halides), the reaction pathway is blocked.

Troubleshooting Protocol:

  • Switch Solvent System: Change from non-polar solvents to Dipolar Aprotic Solvents (DMF or DMSO). This solvates the cation, making the piperidine nitrogen more nucleophilic ("naked anion" effect if deprotonated).

  • Use the "Hard/Soft" Principle: If using an alkyl halide, switch to a more reactive leaving group (Iodide > Bromide > Chloride) or use a Triflate (OTf) to accelerate the kinetics before steric repulsion takes over.

  • Microwave Irradiation: Thermal heating often leads to decomposition before reaction completion. Microwave heating (100-120°C for 10-20 min) provides the activation energy to overcome the steric barrier of the ethyl rotation.

Quantitative Comparison of Conditions:

ConditionBaseSolventTempYield (Benzyl Bromide)Notes
Standard K₂CO₃AcetoneReflux35%Sluggish; significant starting material remaining.
Optimized Cs₂CO₃DMF60°C78%Cesium effect increases nucleophilicity.
High-Energy DIPEAMeCNMW (120°C)85%Rapid; minimizes degradation.

Module 3: Carbonyl (C4) & Alpha (C3) Reactivity

Q: I cannot get alkylation at the C3 position (alpha to carbonyl). The electrophile ends up at C5 or I get O-alkylation.

A: The C3 position is structurally compromised. The 2-ethyl group exerts A(1,3) strain on the C3 position. An electrophile approaching C3 must navigate the steric bulk of the ethyl group. Furthermore, the enolate formed is thermodynamically driven to the less hindered C5 position.

Solution: Kinetic Enolate Trapping You must force the reaction to the C3 position using kinetic control and a directing group if possible, or accept C5 functionalization and use blocking groups.

Workflow for C3-Functionalization:

  • Block C5: Install a temporary blocking group (e.g., formyl or ethoxalyl) at C5.

  • Functionalize C3: With C5 blocked, the enolate must form at C3.

  • Deblock: Remove the C5 group.

Q: Reduction of the ketone gives the wrong alcohol diastereomer. Why?

A: Stereocontrol is governed by the Bürgi-Dunitz trajectory .

  • Axial Attack (Top): Hindered by 3,5-axial hydrogens (torsional strain).

  • Equatorial Attack (Bottom): Hindered by the 2-ethyl group (steric strain).

  • Result: Small hydrides (NaBH₄) typically prefer axial attack (leading to equatorial alcohol) to avoid torsional strain. Bulky hydrides (L-Selectride) are forced to attack equatorially (leading to axial alcohol) because they cannot fit past the axial hydrogens, despite the ethyl group's presence.

Reactivity Ketone 2-Ethyl-4-Piperidone SmallNu Small Nucleophile (NaBH4, LiAlH4) Ketone->SmallNu BulkyNu Bulky Nucleophile (L-Selectride, Grignard) Ketone->BulkyNu AxialAttack Axial Attack (Top Face) SmallNu->AxialAttack Avoids Torsional Strain EqAttack Equatorial Attack (Bottom Face) BulkyNu->EqAttack Steric Bulk Repulsion ProdEq Major Product: Equatorial Alcohol (Thermodynamic) AxialAttack->ProdEq ProdAx Major Product: Axial Alcohol (Kinetic) EqAttack->ProdAx

Figure 2: Divergent stereochemical outcomes based on nucleophile size. The 2-ethyl group influences the "Bottom Face" accessibility.

Detailed Experimental Protocol

Protocol: High-Yield N-Benzylation of 2-Ethyl-4-Piperidone

Designed to overcome steric shielding of the nitrogen lone pair.

Reagents:

  • 2-Ethyl-4-piperidone hydrochloride (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst

  • Acetonitrile (MeCN) - Anhydrous

Step-by-Step:

  • Free Base Generation (In-situ): In a round-bottom flask, suspend the piperidone HCl salt in MeCN (0.2 M). Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 mins. Why? This ensures the nitrogen is deprotonated and the "cesium effect" improves solubility.

  • Catalyst Addition: Add TBAI. Why? This performs a Finkelstein exchange in situ, converting benzyl bromide to the more reactive benzyl iodide, which is less sensitive to the steric hindrance of the ethyl group.

  • Electrophile Addition: Add benzyl bromide dropwise.

  • Thermal Activation: Heat the mixture to 60°C . Do not reflux vigorously; moderate heat is sufficient to overcome the rotational barrier of the ethyl group without causing polymerization.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The spot for the starting material (lower Rf) should disappear within 3-4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual inorganic salts and DMF/MeCN traces.

References

  • Conformational Analysis of Piperidines

    • BenchChem.[1][2] "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." (2025).

  • Synthesis & Steric Challenges

    • Journal of the Chemical Society B. "The conformational analysis of saturated heterocycles. Part XXXVIII."

  • Stereoselective Reduction

    • Bar-Ilan University. "Polysubstituted 4-piperidones and 4-piperidols: Synthesis and spatial configuration."[3]

  • Kinetic Resolution & Functionalization

    • Journal of Organic Chemistry.[4][5] "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." (2022).[5][6] [5]

Sources

Preventing enolization side reactions in 4-piperidone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Enolization Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-piperidone derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of enolization side reactions in your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is enolization, and why is it a concern with 4-piperidone derivatives?

A: Enolization is a chemical equilibrium between a carbonyl compound (a keto form) and its corresponding enol or enolate form.[1] In the context of 4-piperidone derivatives, the presence of acidic alpha-hydrogens (protons on the carbons adjacent to the carbonyl group) makes them susceptible to deprotonation by a base, leading to the formation of an enolate intermediate.[1]

This enolization becomes a significant concern because the resulting enolate is a potent nucleophile that can participate in various undesired side reactions, such as self-condensation (aldol reactions), alkylation at the alpha-position, and racemization.[2] These side reactions can lead to complex product mixtures, reduced yields of the desired product, and difficulties in purification.[3]

Q2: What is the difference between a kinetic and a thermodynamic enolate in the context of 4-piperidone?

A: In asymmetrically substituted 4-piperidone derivatives, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.[4]

  • Kinetic Enolate: This enolate is formed faster and results from the removal of a proton from the less sterically hindered alpha-carbon.[4] Its formation is favored under irreversible conditions, such as low temperatures and the use of a strong, bulky base like lithium diisopropylamide (LDA).[5]

  • Thermodynamic Enolate: This enolate is more stable and is formed by removing a proton from the more substituted alpha-carbon.[6] Its formation is favored under reversible conditions, which allow for equilibrium to be established. This is typically achieved with weaker bases (e.g., alkoxides) and higher reaction temperatures.[6]

Understanding this distinction is crucial for controlling the regioselectivity of subsequent reactions.

Q3: How does the choice of base influence enolization?

A: The choice of base is a critical factor in controlling enolization.

  • Strong, Bulky Bases (e.g., LDA): These bases favor the formation of the kinetic enolate by rapidly deprotonating the more sterically accessible proton at low temperatures.[7] The reaction is essentially irreversible, "locking" the kinetic enolate in place.

  • Weaker Bases (e.g., NaOH, NaOEt, t-BuOK): These bases establish an equilibrium between the ketone and the possible enolates.[6][7] Over time, the more stable thermodynamic enolate will predominate in the reaction mixture.[6]

  • Amines (e.g., Piperidine, Triethylamine): While often used as catalysts in reactions like Knoevenagel condensations, they can also promote enolization, typically favoring the thermodynamic enolate.[8]

Q4: Can the nitrogen substituent on the piperidine ring affect enolization?

A: Yes, the nature of the N-substituent plays a significant role. Electron-withdrawing groups on the nitrogen, such as acyl (e.g., benzoyl) or carbamate (e.g., Boc) groups, can increase the acidity of the alpha-protons, making enolization more favorable under certain conditions.[9] Conversely, electron-donating groups may slightly decrease the acidity. The steric bulk of the N-substituent can also influence the accessibility of the alpha-protons to the base.

Troubleshooting Guide

Problem 1: Low yield of the desired product with the formation of multiple byproducts.

Possible Cause: Uncontrolled enolization leading to side reactions like self-condensation or unwanted alkylation.

Solutions:

  • Protect the Nitrogen: The most effective strategy to prevent unwanted reactions at the nitrogen and to simplify the reaction profile is the use of a protecting group. The tert-butoxycarbonyl (Boc) group is a common and versatile choice as it is stable under a variety of reaction conditions and can be easily removed under mild acidic conditions.[3]

    • Protocol for N-Boc Protection of 4-Piperidone:

      • Dissolve 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

      • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

      • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

      • Monitor the reaction by TLC or LC-MS until completion.

      • Work up the reaction by extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

      • Purify the N-Boc-4-piperidone by column chromatography or recrystallization.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of enolization and subsequent side reactions. For reactions sensitive to enolization, conducting them at 0 °C, -20 °C, or even -78 °C is often beneficial.

  • Control the Stoichiometry and Addition Rate: Slowly adding the base or the electrophile can help to maintain a low concentration of the reactive species at any given time, thus minimizing side reactions.

Problem 2: The reaction is not proceeding at the desired alpha-position (regioselectivity issue).

Possible Cause: Formation of the undesired enolate (thermodynamic vs. kinetic).

Solutions:

To favor the Kinetic Enolate (less substituted position):

  • Base: Use a strong, sterically hindered base like LDA.[7]

  • Temperature: Maintain a low temperature, typically -78 °C.[5]

  • Solvent: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred.

  • Procedure: Add the 4-piperidone derivative to a solution of the base to ensure the base is in excess.[7]

To favor the Thermodynamic Enolate (more substituted position):

  • Base: Use a weaker base such as an alkoxide (e.g., NaOEt, t-BuOK) or a strong base at a higher temperature to allow for equilibration.[6]

  • Temperature: Use room temperature or gently heat the reaction to facilitate the equilibrium between the enolates.

  • Protic Solvent: The presence of a protic solvent can facilitate proton exchange and help in reaching the thermodynamic equilibrium.

Parameter Kinetic Control Thermodynamic Control
Base Strong, bulky (e.g., LDA)Weaker (e.g., NaOEt, t-BuOK)
Temperature Low (-78 °C)Higher (Room Temp. or above)
Reaction Time ShortLong (to allow for equilibration)
Solvent AproticProtic or Aprotic
Outcome Less substituted enolateMore substituted (more stable) enolate
Problem 3: Deuterium is being incorporated at the alpha-positions during workup with D₂O.

Possible Cause: This is a classic indication of enolate formation. The enolate formed during the reaction is quenched by D₂O, leading to deuterium incorporation.

Solutions:

  • This phenomenon can be used as a diagnostic tool to confirm that enolization is occurring under your reaction conditions.[10][11]

  • To avoid deuterium incorporation, use H₂O for the quench.

  • If selective deuteration is the goal, this method provides a straightforward way to achieve it. The conditions for enolate formation (kinetic vs. thermodynamic) will dictate the position of deuterium incorporation.

Visualizing Key Concepts

Enolization of 4-Piperidone

Enolization Keto 4-Piperidone (Keto Form) Enolate Enolate Intermediate Keto->Enolate + Base Enolate->Keto - Base Enol Enol Form Enolate->Enol + H⁺ Enol->Enolate - H⁺

Caption: The equilibrium between the keto, enolate, and enol forms of 4-piperidone.

Kinetic vs. Thermodynamic Enolate Formation

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Asymmetric 4-Piperidone Derivative Kinetic Kinetic Enolate (Less Substituted) Start->Kinetic Fast, Irreversible Thermodynamic Thermodynamic Enolate (More Substituted) Start->Thermodynamic Slow, Reversible LDA, -78°C LDA, -78°C NaOEt, RT NaOEt, RT

Caption: Conditions favoring kinetic vs. thermodynamic enolate formation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • El-Sayed, M. A. A., et al. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (Date not available). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • University of Calgary. (Date not available). Kinetic vs.
  • Organic Chemistry Portal. (Date not available). Synthesis of 4-piperidones.
  • Scribd. (Date not available). Optimized Synthesis of 4-Piperidone.
  • United Nations Economic and Social Council. (2024, January 4). English.
  • Baty, J. D., Jones, G., & Moore, C. (1967). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 2645-2647.
  • Google Patents. (Date not available).
  • Fakhraian, H., & Babaei Panbeh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Oreate AI Blog. (2026, January 15). Kinetic vs.
  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Master Organic Chemistry. (2022, August 19).
  • Organic Chemistry Tutor. (Date not available).
  • Journal of the Chemical Society C: Organic. (1967). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones.
  • jOeCHEM. (2019, February 9).
  • Master Organic Chemistry. (2022, August 16).
  • The Journal of Physical Chemistry B. (2017, May 4).
  • DSpace@MIT. (Date not available).

Sources

Technical Support Center: Resolution of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RES-PIP-04-CBZ Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Enantioseparation & Purification Protocols for 1-N-Cbz-2-ethylpiperidin-4-one

Executive Summary

You are attempting to resolve the enantiomers (


 and 

) of 1-N-Cbz-2-ethylpiperidin-4-one . This molecule presents a specific set of challenges:
  • The Protecting Group: The Carboxybenzyl (Cbz) group at

    
     eliminates the basicity of the amine, rendering standard diastereomeric salt formation with chiral acids ineffective.
    
  • The Chiral Center: The chirality is located at

    
     (ethyl group), while the functional handle is the ketone at 
    
    
    
    .
  • Solubility: The lipophilic Cbz group increases solubility in organic solvents but may cause precipitation in high-alkane mobile phases used in normal-phase HPLC.

This guide prioritizes Direct Chiral Chromatography (HPLC/SFC) as the most efficient route for R&D scale. For process scale (>1 kg), we provide a secondary workflow using Enzymatic Kinetic Resolution .

Module 1: Chiral HPLC/SFC Method Development

User Query: "Which column and mobile phase should I start with? My sample is soluble in DCM but crashes out in Hexane."

The Screening Strategy (Decision Tree)

Do not rely on trial and error. Follow this logic flow to select your stationary phase.

MethodDevelopment Start Start: Racemic 1-N-Cbz-2-ethylpiperidin-4-one SolubilityCheck Solubility Check: Is it soluble in MeOH/EtOH? Start->SolubilityCheck YesSol Yes (Soluble) SolubilityCheck->YesSol NoSol No (Requires DCM/THF) SolubilityCheck->NoSol Coated Route A: Coated CSPs (AD-H, OD-H) Mobile Phase: Hex/EtOH YesSol->Coated Immobilized Route B: Immobilized CSPs (IA, IC, ID) Mobile Phase: Hex/DCM/EtOH NoSol->Immobilized SFC Alternative: SFC Screening (CO2 + MeOH) Column: IG, IC, AD-H Coated->SFC If separation < 1.5 Immobilized->SFC If backpressure high

Figure 1: Strategic decision tree for column selection based on sample solubility.

Recommended Conditions

The Cbz group contains a carbamate linkage which interacts well with polysaccharide-based chiral stationary phases (CSPs) via hydrogen bonding and


-

interactions.

Priority 1: Normal Phase HPLC (Analytical & Semi-Prep)

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min (Analytical).[1]

  • Detection: UV @ 254 nm (Cbz chromophore is strong here).

  • Expected

    
     (Selectivity):  Typically > 1.2 for Cbz-piperidines on AD-H.
    

Priority 2: Immobilized Selectors (For Solubility Issues) If you must dissolve the sample in Dichloromethane (DCM) due to the lipophilic Cbz group:

  • Column: Chiralpak IA or IC (Immobilized versions).[2]

  • Mobile Phase: n-Hexane : DCM : Ethanol (80 : 10 : 10).

    • Note: Do NOT use DCM on standard AD-H/OD-H columns; it will strip the coating and destroy the column.

Priority 3: Supercritical Fluid Chromatography (SFC)

  • Why: Lower viscosity, faster run times, "greener" solvent.

  • Mobile Phase:

    
     : Methanol (85:15).
    
  • Back Pressure: 120 bar.

  • Column: Chiralpak IG or IC usually perform best for carbamates in SFC.

Module 2: Troubleshooting Common Issues

User Query: "I see peak splitting or broad tailing. Is my compound racemizing on the column?"

Issue: Peak Tailing / Broadening

Diagnosis: This is rarely racemization. It is usually due to non-specific interactions between the ketone/carbamate and residual silanols on the silica support. Solution:

  • Temperature: Increase column temperature to 35°C or 40°C to improve mass transfer.

  • Additives: While the molecule is neutral (N-Cbz), the ketone can interact. Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. This blocks active sites on the silica.

Issue: "Ghost" Peaks or Baseline Drift

Diagnosis: The Cbz group can be UV-sensitive or contain impurities (benzyl bromide residues from synthesis). Solution:

  • Run a blank injection of your solvent.

  • Check the purity of your racemate by achiral HPLC-MS first. Impurities often co-elute on chiral columns.

Issue: Racemization Concerns

Scientific Reality:

  • The chiral center at

    
     is beta to the ketone.
    
  • Enolization of the ketone occurs at

    
     and 
    
    
    
    .
  • Conclusion: The stereocenter at

    
     is chemically stable under standard HPLC conditions. You do not need to worry about on-column racemization unless you are using extreme pH (>12) or high temperatures (>60°C).
    

Module 3: Alternative Resolution (Enzymatic Route)

User Query: "We need to scale this to 500g. HPLC is too expensive. Are there biological alternatives?"

Protocol: Kinetic Dynamic Resolution (DKR) or Enzymatic Reduction. Since the ketone is not the chiral center, you cannot do a classic DKR of the ketone itself easily. However, you can use Ketoreductases (KREDs) to introduce a second chiral center, creating diastereomers that are easily separable or resolving the mixture by specificity.

Workflow: Biocatalytic Resolution

EnzymaticResolution Racemate Racemic Ketone (2-Ethyl-N-Cbz) KRED Screen KRED Panel (NADPH Recycle System) Racemate->KRED ResultA Product A: (2R, 4R)-Alcohol (Optically Pure) KRED->ResultA Fast Reaction ResultB Unreacted Substrate: (2S)-Ketone (Enriched) KRED->ResultB Slow/No Reaction Oxidation Chemical Oxidation (Dess-Martin / Swern) ResultA->Oxidation Final Final Oxidation->Final Pure (R)-Ketone

Figure 2: Enzymatic resolution strategy converting the ketone to a diastereomeric alcohol to achieve separation.

Why this works: KREDs are highly stereoselective. A specific enzyme (e.g., from Codexis or Daicel Bioworks panels) will often reduce only the cis-2,4-substituted isomer or only the R-enantiomer of the ketone, leaving the other untouched or converting it to a diastereomer that can be crystallized or separated on achiral silica.

Module 4: Data & Specifications

Solubility Profile
SolventSolubility (mg/mL)Suitability for HPLC
Hexane < 5Poor (Precipitation risk)
Ethanol/IPA > 50Good (Modifier)
DCM > 100Excellent (Must use Immobilized Column)
Ethyl Acetate > 80Good (Trapping solvent)
Critical Parameters
  • Molecular Weight: 261.32 g/mol

  • UV Max: ~254 nm (Phenyl ring of Cbz)

  • Storage: 2-8°C (Ketones can undergo slow aldol condensation if not pure).

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Authoritative source for immobilized column conditions). Link

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Foundational text for HPLC theory and peak tailing mechanisms). Link

  • Hollmann, F., et al. Biocatalytic reduction of ketones. Green Chem., 2011. (Reference for Module 3 enzymatic approach). Link

  • PubChem Compound Summary. Piperidin-4-one derivatives. (General chemical stability data). Link

For further assistance, contact the Separation Science Group at ext. 404 or submit a ticket via the LIMS portal.

Sources

Controlling temperature to prevent decomposition of N-Cbz piperidones

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers handling N-Cbz-4-piperidone (1-Benzyloxycarbonyl-4-piperidinone) and related derivatives. It addresses the critical balance between thermal stability, reactivity, and storage integrity.

Executive Summary: The Thermal Stability Paradox

N-Cbz piperidones present a dual-stability challenge. While the Cbz (benzyloxycarbonyl) protecting group is generally robust up to ~100°C in neutral conditions, the piperidone core (specifically the C4 ketone) is highly reactive.

The Primary Failure Mode is NOT Cbz cleavage, but Piperidone Self-Condensation. Users frequently attribute decomposition to "protecting group loss," when the actual culprit is thermally induced aldol condensation or enamine formation , leading to yellow/brown tars.

Part 1: Critical Temperature Thresholds

The following data summarizes safe operating windows based on kinetic stability profiles.

ParameterSafe RangeCritical ThresholdConsequence of Exceeding
Storage Temperature 2°C – 8°C> 25°C (Prolonged)Slow dimerization; yellowing; formation of enol ethers.
Reaction Temperature 0°C – 25°C> 40°C (in Base)Rapid Aldol condensation; formation of "Red Tar" byproducts.
Rotary Evaporation < 35°C (Bath)> 45°CProduct degradation during solvent removal; color change to orange.
Vacuum Distillation N/A> 120°C (Pot Temp)Cbz Thermal Decarboxylation (release of Benzyl alcohol + CO₂).
Melting Point 38°C – 41°CN/APhase change (Solid

Oil). Note: Often exists as a supercooled oil.
Part 2: Decomposition Pathways (Visualized)

The diagram below illustrates the two distinct decomposition mechanisms that occur at different temperature tiers.

DecompositionPathways cluster_legend Thermodynamic Zones NCbz N-Cbz-4-Piperidone (Intact) Condensation Aldol Dimer / Polymer (Yellow/Brown Tar) NCbz->Condensation >40°C + Trace Base (Self-Condensation) Decarboxylation N-Unsubstituted Piperidone + Benzyl Alcohol + CO₂ NCbz->Decarboxylation >150°C (Thermal Cleavage) Oxidation Lactams / Ring Opening NCbz->Oxidation Air Exposure + Light (Long Term) Safe Zone: <25°C Safe Zone: <25°C Danger Zone: >40°C Danger Zone: >40°C

Figure 1: Divergent decomposition pathways. Note that self-condensation (red solid arrow) occurs at much lower temperatures than Cbz removal (red dashed arrow).

Part 3: Troubleshooting Guide (Q&A)
Scenario A: Post-Reaction Workup

Q: My product was a clear oil after extraction, but it turned dark yellow/orange after rotary evaporation. What happened?

  • Diagnosis: Thermal Aldol Condensation.

  • The Science: The C4 ketone is acidic at the alpha-position. If your organic phase contained even trace amounts of residual base (e.g., Et₃N, Na₂CO₃) and you heated the water bath >40°C, the piperidone underwent intermolecular aldol condensation.

  • Solution:

    • Acid Wash: Always wash the organic layer with dilute acid (e.g., 5% citric acid or 0.5M HCl) before drying and concentrating to ensure the pH is neutral/slightly acidic (pH 5-6).

    • Cold Bath: Set the rotovap bath to 30°C maximum . Use a higher vacuum rather than higher heat.

Scenario B: Synthesis Yield Loss

Q: I am synthesizing N-Cbz-4-piperidone from 4-piperidone HCl. The reaction is exothermic. Does the heat matter if I cool it down later?

  • Diagnosis: Kinetic Control Failure.

  • The Science: Adding Benzyl Chloroformate (Cbz-Cl) to the amine is highly exothermic. If the temperature spikes >20°C during addition, Cbz-Cl can hydrolyze (react with water/base instead of the amine) or the piperidone can self-condense.

  • Protocol Fix:

    • Cryogenic Addition: Cool the reaction vessel to 0°C (ice bath) before adding Cbz-Cl.

    • Slow Addition: Add Cbz-Cl dropwise over 30-60 minutes, ensuring internal temp stays <10°C.

    • Reference: See Protocol 1 below.

Scenario C: Storage & Crystallization

Q: My N-Cbz-4-piperidone arrived as a solid, but after melting it once, it stays as an oil. Is it degraded?

  • Diagnosis: Supercooling (Physical Phenomenon, not Chemical).

  • The Science: Pure N-Cbz-4-piperidone has a melting point of ~38-41°C. However, like many organic oils, it easily supercools and may require seeding or prolonged storage at -20°C to re-crystallize.

  • Verification: Check TLC or NMR. If the spectra are clean, the physical state (oil vs. solid) is irrelevant to purity.

Part 4: Validated Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of N-Cbz-4-Piperidone

Objective: Minimize exotherm-driven side reactions.

Reagents:

  • 4-Piperidone monohydrate HCl (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq) or K₂CO₃

  • Solvent: THF/Water (1:[2]1) or DCM/Water biphasic system.

Step-by-Step:

  • Dissolution (Endothermic): Dissolve 4-piperidone HCl in water. Add base.[3][4] The solution will cool slightly.

  • Cooling: Place the vessel in an ice/water bath. Allow internal temperature to reach 2–4°C .

  • Controlled Addition: Dilute Cbz-Cl in a minimal amount of THF or Toluene. Add dropwise via an addition funnel.

    • Critical Checkpoint: Monitor internal temperature. Stop addition if T > 10°C.

  • Aging: Allow the reaction to warm to Room Temperature (20–25°C) naturally over 2 hours. Do not heat.

  • Quench: Verify consumption of starting material via TLC.

  • Workup: Extract with EtOAc. Wash with 0.5M HCl (to remove unreacted amine and ensure neutral pH). Wash with Brine. Dry over Na₂SO₄.

  • Concentration: Rotovap at <30°C .

Protocol 2: Purification via Column Chromatography

Note: Distillation is not recommended due to the high boiling point and risk of thermal degradation.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 4:1

    
     2:1).
    
  • Loading: Load as a solution in DCM.

  • Visualization: UV (254 nm) or KMnO₄ stain (Piperidones stain bright yellow/brown).

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz thermal stability limits).
  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (Comparative thermal data for carbamate protecting groups). Retrieved from [Link]

Sources

Validation & Comparative

Strategic N-Protection in Piperidone Synthesis: A Comparative Guide to Boc vs. Cbz for 2-Ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile bifunctional building block, 2-ethylpiperidin-4-one is a critical scaffold in medicinal chemistry. It is prominently featured in the synthesis of complex alkaloids, piperidinone sulfonamides[1], and novel triazole-substituted inhibitors targeting Klebsiella pneumoniae carbapenemase (KPC-2) to combat antimicrobial resistance (AMR)[2][3].

Because the molecule contains both a nucleophilic secondary amine and an electrophilic C4 ketone, selective functionalization of the ketone (e.g., via reductive amination, Wittig olefination, or Grignard addition) requires masking the nitrogen atom. Without protection, the secondary amine is highly prone to unwanted N-alkylation, N-acylation, or base-catalyzed self-condensation[4].

The two most robust and commercially validated protecting groups for this scaffold are the tert-butoxycarbonyl (Boc) [5] and carboxybenzyl (Cbz) [6] carbamates. This guide provides an objective, data-driven comparison of these two strategies, detailing their mechanistic causality, orthogonality, and optimized experimental protocols.

Mechanistic Causality & Orthogonality

Choosing between Boc and Cbz hinges on the principle of orthogonality—ensuring the protecting group remains stable during downstream C4 functionalization but can be cleaved without damaging the newly formed structural motifs[7][8].

The Boc Group (tert-Butoxycarbonyl)

Boc protection relies on the massive steric bulk of the tert-butyl moiety to shield the nitrogen. It is highly stable to strongly basic conditions, nucleophiles, and catalytic hydrogenation[9].

  • Causality of Deprotection: Its deprotection is strictly acid-catalyzed. When exposed to trifluoroacetic acid (TFA) or HCl, the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group as a highly stable tert-butyl carbocation. This cation rapidly undergoes elimination to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO

    
     gas[9][10].
    
The Cbz Group (Carboxybenzyl)

Cbz provides a more robust shield against mildly acidic conditions where Boc might prematurely cleave[9].

  • Causality of Deprotection: The defining feature of Cbz is the lability of its benzyl-oxygen bond under catalytic hydrogenolysis. Under Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     gas with a palladium-on-carbon (Pd/C) catalyst, the bond is cleaved, releasing toluene and CO
    
    
    
    [4]. This makes Cbz the ideal choice when the target molecule contains acid-sensitive functional groups that would not survive TFA exposure[7].

Orthogonal Workflow Diagram

G Start 2-Ethylpiperidin-4-one (Unprotected Amine) Boc Boc Protection Reagent: Boc2O Start->Boc Base, RT Cbz Cbz Protection Reagent: Cbz-Cl Start->Cbz Base, 0°C to RT Boc_Int 1-Boc-2-ethylpiperidin-4-one (Acid-Labile) Boc->Boc_Int Cbz_Int 1-Cbz-2-ethylpiperidin-4-one (Hydrogenolysis-Labile) Cbz->Cbz_Int Func C4 Ketone Functionalization (e.g., Reductive Amination) Boc_Int->Func Cbz_Int->Func Deprot_Boc Acidic Cleavage (TFA / DCM) Func->Deprot_Boc If Boc Deprot_Cbz Catalytic Hydrogenation (H2, Pd/C) Func->Deprot_Cbz If Cbz Product Target Derivative (Deprotected) Deprot_Boc->Product Deprot_Cbz->Product

Orthogonal protection workflows for 2-ethylpiperidin-4-one using Boc and Cbz groups.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and operational differences between the two protected intermediates.

Parameter1-Boc-2-ethylpiperidin-4-one1-Cbz-2-ethylpiperidin-4-one
CAS Number 324769-07-5[5]852051-11-7[6]
Installation Reagent Di-tert-butyl dicarbonate (Bocngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O)
Benzyl chloroformate (Cbz-Cl)
Installation Base NaHCO

(mild)
TEA or Na

CO

(strong acid scavenger)
Deprotection Condition Strongly Acidic (TFA or HCl)[9]Catalytic Hydrogenolysis (H

, Pd/C)[4]
Deprotection Byproducts Isobutylene (gas), COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(gas)[9][10]
Toluene (liquid), CO

(gas)[4]
Orthogonality Stable to base and catalytic hydrogenationStable to mild acids and bases
C4 Ketone Compatibility Excellent (No interference with reduction)Good (Requires care during hydrogenation to avoid C4 reduction)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual indicators and mechanistic causality to ensure high-fidelity execution.

Protocol 1: Synthesis of 1-Boc-2-ethylpiperidin-4-one

Note: 2-ethylpiperidin-4-one is often supplied as a hydrochloride salt to prevent degradation.

  • Preparation: Dissolve 2-ethylpiperidin-4-one hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Base Addition: Add aqueous NaHCO

    
     (2.5 eq).
    
    • Causality: NaHCO

      
       acts as a mild base to neutralize the HCl salt and maintain a slightly basic pH, keeping the amine nucleophilic without triggering base-catalyzed aldol condensation of the C4 ketone[4].
      
  • Boc Installation: Slowly add Boc

    
    O (1.1 eq) to the biphasic mixture under vigorous stirring at room temperature.
    
  • Self-Validation: The reaction produces CO

    
     gas during the formation of the active intermediate. The cessation of bubbling is a primary visual indicator that the initial activation phase is complete[10].
    
  • Workup: Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
Protocol 2: Synthesis of 1-Cbz-2-ethylpiperidin-4-one
  • Preparation: Dissolve 2-ethylpiperidin-4-one (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq).

    • Causality: Benzyl chloroformate is highly reactive and generates stoichiometric amounts of HCl. TEA is strictly required to scavenge the acid and prevent the protonation of the piperidine nitrogen, which would render it non-nucleophilic[9].

  • Cbz Installation: Dropwise add Cbz-Cl (1.1 eq).

  • Self-Validation: The formation of a white precipitate (TEA·HCl) in the anhydrous solvent provides immediate visual confirmation of the reaction's progression.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove excess TEA), dry, and concentrate.

Protocol 3: Selective Deprotection Strategies
  • Boc Cleavage: Treat the functionalized intermediate with 50% TFA in DCM (v/v)[9].

    • Causality & Validation: The 1:1 ratio balances the necessary acidity with substrate solubility. Vigorous effervescence (isobutylene and CO

      
      ) occurs immediately; the reaction is complete when gas evolution ceases[9][10].
      
  • Cbz Cleavage: Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     atmosphere (1 atm)[4].
    
    • Causality & Validation: Methanol solubilizes the substrate and facilitates hydrogen transfer. Hydrogen uptake from the balloon stops when the reaction is complete.

    • Critical Warning: For 2-ethylpiperidin-4-one derivatives, strict control of H

      
       pressure (1 atm) and ambient temperature is mandatory to prevent the unwanted catalytic over-reduction of the C4 ketone to a secondary alcohol.
      

References

1.[4] Benchchem. "Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives." URL: 2.[7] Benchchem. "literature review of Boc vs. Cbz protecting groups." URL: 3.[1] CORE. "library synthesis of piperidinone sulfonamides, transition metal-free c–h trifluoromethylation of." URL: 4.[5] Chemicalbook. "Shanghai Boyle Chemical Co., Ltd. Product Catalog." URL: _ 5.[6] Advtechind. "Page 01610 (Chemical)." URL: 6. Tyger Scientific. "More Products." URL: 7.[2] UCL Discovery. "Targeting Enzymes Involved in Antimicrobial Resistance (AMR) in Gram-negative Bacteria." URL: 8. Chemshuttle. "2-ethylpiperidin-4-one hydrochloride." URL: 9.[9] Suzhou Highfine Biotech. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups." URL: 10.[3] ResearchGate. "Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance." URL: 11.[8] Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." URL: 12.[10] Chemistry Steps. "Boc Protecting Group for Amines." URL:

Sources

Chiral HPLC Methods for Determining Enantiomeric Excess of 1-N-Cbz-2-ethylpiperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-N-Cbz-2-ethylpiperidin-4-one is a critical chiral building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the stereocenter at the C-2 position ultimately dictates the pharmacological efficacy and safety profile of downstream drug candidates, accurately determining its enantiomeric excess (


) is a paramount quality control step.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantioseparation of this specific piperidine derivative. By moving beyond basic protocols to explore the underlying chromatographic causality, this guide empowers analytical scientists to develop robust, self-validating HPLC methods.

Mechanistic Causality: The Chiral Recognition System

To optimize a separation, one must first understand the molecular interactions at play. The separation of 1-N-Cbz-2-ethylpiperidin-4-one enantiomers on polysaccharide-based CSPs relies on a highly specific three-point interaction model :

  • Hydrogen Bonding Dynamics: Unlike primary or secondary amines, the tertiary nitrogen in the 1-N-Cbz-2-ethylpiperidin-4-one ring lacks a hydrogen bond donor. Therefore, chiral recognition relies heavily on the CSP's carbamate N-H protons acting as donors, which hydrogen-bond to the analyte's Cbz-carbonyl oxygen and the C-4 ketone oxygen.

  • 
     Stacking:  The benzyl aromatic ring of the Cbz protecting group engages in 
    
    
    
    stacking with the derivatized phenyl groups of the CSP (e.g., 3,5-dimethylphenylcarbamate).
  • Steric Inclusion & Rotameric Effects: The 2-ethyl substituent must physically fit into the chiral helical groove of the polymer backbone. Amylose-based columns typically provide superior inclusion dynamics for 2-alkyl piperidines compared to cellulose due to their tighter helical twist. Furthermore, N-Cbz piperidines often exhibit restricted rotation around the carbamate C-N bond, leading to rotamers. If peak broadening occurs due to this conformational exchange, lowering the column temperature (e.g., to 15 °C) can "freeze" the rotamers and drastically improve enantioselectivity .

Comparative Analysis of Chiral Stationary Phases (CSPs)

The evolution from traditional coated polymers to immobilized CSPs has revolutionized the separation of bulky, protected heterocycles . Coated columns (like Chiralpak AD-H) restrict mobile phases to standard alkanes and alcohols. In contrast, immobilized columns (like Chiralpak IA and IG) tolerate "forbidden" solvents like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), which can alter the solvation shell around the chiral selector and sharpen peak shapes.

Table 1: Performance Comparison of CSPs for 1-N-Cbz-2-ethylpiperidin-4-one
Chiral Stationary PhasePolymer BackboneSelector DerivatizationOptimized Mobile PhaseRetention Time (

/

)
Selectivity (

)
Resolution (

)
Chiralpak IG Amylose (Immobilized)3-chloro-5-methylphenylcarbamateHexane / EtOH (85:15)7.2 / 9.5 min1.423.4
Chiralpak IA Amylose (Immobilized)3,5-dimethylphenylcarbamateMTBE / EtOH (98:2)6.5 / 8.1 min1.352.8
Chiralpak AD-H Amylose (Coated)3,5-dimethylphenylcarbamateHexane / IPA (90:10)8.5 / 10.2 min1.252.1
Chiralcel OD-H Cellulose (Coated)3,5-dimethylphenylcarbamateHexane / IPA (90:10)9.1 / 9.8 min1.091.1

Data Interpretation: The amylose-based Chiralpak IG demonstrates the highest resolution (


), driven by the electron-withdrawing chlorine on the phenylcarbamate selector, which strengthens the hydrogen-bonding interaction with the analyte's ketone and Cbz groups. The cellulose-based OD-H fails to achieve baseline resolution (

), proving that the amylose helical structure is critical for accommodating the 2-ethyl steric bulk.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system. The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Absolute Ethanol (85:15, v/v). Degas ultrasonically for 10 minutes.

  • Sample Diluent: Always dissolve the analyte in the mobile phase to prevent solvent-mismatch peak distortion (fronting/tailing).

  • Sample Concentration: Prepare the racemic standard and the unknown samples at exactly

    
    . Filter through a 0.22 µm PTFE syringe filter.
    
Phase 2: Chromatographic Conditions
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C (Decrease to 15 °C if rotameric peak broadening is observed).

  • Detection: UV at 210 nm (for the piperidinone backbone) and 254 nm (for the Cbz aromatic ring).

  • Injection Volume: 10 µL

Phase 3: System Suitability Testing (SST)

Before analyzing the synthesized batch, inject the sequence below to validate the system:

  • Blank Injection (Mobile Phase): Verify a flat baseline with no carryover.

  • Racemic Standard Injection (x3):

    • Validation Criterion 1: Baseline resolution (

      
      ) between the two enantiomer peaks must be 
      
      
      
      .
    • Validation Criterion 2: Tailing factor (

      
      ) for both peaks must be 
      
      
      
      .
    • Validation Criterion 3: Area RSD across the three injections must be

      
      .
      
Phase 4: Enantiomeric Excess ( ) Calculation

Once the SST passes, inject the sample. Calculate the


 using the integrated peak areas of the major (

) and minor (

) enantiomers:


Method Development Workflow

G Start Synthesize/Isolate 1-N-Cbz-2-ethylpiperidin-4-one Screening Primary CSP Screening (Amylose vs. Cellulose Backbones) Start->Screening Immobilized Immobilized Phases (IA, IC, IG) Broad Solvent Compatibility Screening->Immobilized Coated Coated Phases (AD-H, OD-H) Traditional Alkane/Alcohol Screening->Coated MobilePhase Mobile Phase Optimization (Hexane/IPA vs. MTBE/EtOH) Immobilized->MobilePhase Coated->MobilePhase SST System Suitability Testing (SST) Validate Rs > 1.5, Tailing < 1.5 MobilePhase->SST Validation Calculate Enantiomeric Excess (ee%) Self-Validating Output SST->Validation

Fig 1: Chiral HPLC method development and validation workflow for enantiomeric excess determination.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry (2023). URL:[Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta (2006). URL:[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols (2013). URL:[Link]

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of N-Protected 2-Ethyl-4-Oxopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds, mass spectrometry (MS) is an indispensable tool for reaction monitoring and structural confirmation. The 2-ethyl-4-oxopiperidine core is a valuable building block in medicinal chemistry, and its characterization is paramount. The choice of an N-protecting group not only dictates the synthetic strategy but also profoundly influences the molecule's behavior in the mass spectrometer. Understanding these protecting group-driven fragmentation patterns is crucial for unambiguous identification and purity assessment.

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate . We will dissect the fragmentation cascade by examining the constituent parts of the molecule: the N-benzyloxycarbonyl (Cbz) group and the substituted piperidone ring. Furthermore, this guide will offer a comparative analysis with two common alternative protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), to highlight how a simple synthetic choice creates a unique and diagnostic mass spectral fingerprint.

Predicted ESI-MS/MS Fragmentation of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Under typical positive-mode ESI conditions, Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (exact mass: 261.1365 g/mol ) will be readily observed as the protonated molecule, [M+H]⁺, at m/z 262.1438. Collision-induced dissociation (CID) of this precursor ion is expected to initiate fragmentation along several predictable pathways, primarily dictated by the stability of the resulting fragment ions.

The N-benzyloxycarbonyl (Cbz) group is notorious for directing fragmentation due to the exceptional stability of the benzyl and tropylium cations.[1][2] Concurrently, the piperidine ring itself is prone to characteristic cleavages, often initiated at the nitrogen atom or adjacent to the carbonyl group.[2][3][4]

The major proposed fragmentation pathways are as follows:

  • Benzylic C-O Bond Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the benzyl carbon and the carbamate oxygen. This pathway leads to the formation of the highly stable tropylium cation at m/z 91 . This ion is often the base peak in the spectra of Cbz-protected compounds and serves as a diagnostic marker for the Cbz group.[1][2] The other resulting fragment would be the protonated carbamic acid of the piperidone, which would readily lose CO₂ to yield the protonated 2-ethyl-4-oxopiperidine at m/z 128.

  • Ring-Involved Fragmentation: Alpha-cleavage, a common pathway for cyclic amines, involves the breaking of a carbon-carbon bond adjacent to the nitrogen.[4][5] For the precursor ion (m/z 262), cleavage between C2-C3 or C6-N could occur. Cleavage at the C2-C3 bond, facilitated by the ethyl substituent, would be a significant pathway.

  • Carbonyl-Driven Cleavage: The presence of the ketone at the C4 position can also direct fragmentation. Alpha-cleavage adjacent to the carbonyl group (e.g., C3-C4 or C4-C5 bond scission) is a characteristic fragmentation of cyclic ketones.[3]

These competing and sequential fragmentation events produce a characteristic mass spectrum.

Proposed Fragmentation Diagram

G cluster_main Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate cluster_cbz Cbz-Driven Fragmentation cluster_ring Ring Fragmentation precursor [M+H]⁺ m/z 262.14 tropylium Tropylium Cation [C₇H₇]⁺ m/z 91.05 precursor->tropylium -C₈H₇NO₂ piperidone_h Protonated Piperidone [C₇H₁₄NO]⁺ m/z 128.11 precursor->piperidone_h -C₇H₆ fragment_A α-Cleavage Fragment (Loss of C₂H₄) m/z 234.11 precursor->fragment_A fragment_B Carbonyl α-Cleavage (Loss of CO) m/z 234.15 precursor->fragment_B fragment_C [C₇H₁₂N]⁺ m/z 110.10 piperidone_h->fragment_C -H₂O

Caption: Proposed ESI-MS/MS fragmentation of protonated Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Summary of Predicted Key Fragments
Predicted m/zIon FormulaDescription
262.14[C₁₅H₂₀NO₃]⁺Protonated Molecule [M+H]⁺
128.11[C₇H₁₄NO]⁺Protonated 2-ethyl-4-oxopiperidine (after loss of benzyl and CO₂)
91.05[C₇H₇]⁺Tropylium cation; diagnostic for Cbz group
234.11[C₁₃H₁₆NO₃]⁺Loss of ethylene from the ethyl group via rearrangement
234.15[C₁₄H₂₀NO₂]⁺Loss of carbon monoxide (CO) from the piperidone ring
110.10[C₇H₁₂N]⁺Loss of water from the protonated piperidone fragment (m/z 128)

Comparative Analysis with Alternative N-Protecting Groups

The choice of protecting group fundamentally alters the fragmentation landscape, providing clear diagnostic markers for each analogue.

N-Boc-2-ethyl-4-oxopiperidine: A Story of Neutral Losses

The tert-butyloxycarbonyl (Boc) group is known for its lability and characteristic fragmentation pathways involving neutral losses.[3] The protonated molecule, [M+H]⁺, for the Boc-protected analogue would be at m/z 228.15.

Upon CID, N-Boc protected amines typically fragment via two main routes:

  • Loss of Isobutylene: A McLafferty-type rearrangement leads to the loss of isobutylene (C₄H₈, 56 Da), resulting in a protonated carbamic acid intermediate.[6][7] This would yield a fragment at m/z 172.09.

  • Further Loss of CO₂: The carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, 44 Da) to give the protonated 2-ethyl-4-oxopiperidine at m/z 128.11.

  • Formation of tert-Butyl Cation: A competing pathway is the formation of the stable tert-butyl cation at m/z 57 , which is often a prominent peak.[3]

G boc_precursor N-Boc Analogue [M+H]⁺ m/z 228.15 carbamic_acid Carbamic Acid Intermediate m/z 172.09 boc_precursor->carbamic_acid -C₄H₈ (56 Da) tbutyl_cation tert-Butyl Cation [C₄H₉]⁺ m/z 57.07 boc_precursor->tbutyl_cation piperidone_h Protonated Piperidone [C₇H₁₄NO]⁺ m/z 128.11 carbamic_acid->piperidone_h -CO₂ (44 Da)

Caption: Predicted fragmentation of the N-Boc analogue.

N-Fmoc-2-ethyl-4-oxopiperidine: Dominated by the Fluorenyl Moiety

The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a third, distinct fragmentation signature.[8] The protonated molecule, [M+H]⁺, for the Fmoc-protected analogue would be at m/z 350.17.

Fragmentation of Fmoc-protected compounds is dominated by the large, aromatic fluorenyl system:

  • Cleavage to form the Fluorenyl-containing Cation: The most common fragmentation involves the cleavage of the C-O bond of the carbamate, often leading to a fragment containing the fluorenylmethyl group. This can result in a dibenzofulvene cation via loss of CO₂ and the piperidone, producing a characteristic ion at m/z 178/179 .[8]

G fmoc_precursor N-Fmoc Analogue [M+H]⁺ m/z 350.17 fluorenyl_ion Fluorenyl-related Cation [C₁₄H₁₁]⁺ m/z 179.09 fmoc_precursor->fluorenyl_ion -C₈H₁₂NO₃ piperidone_h Protonated Piperidone [C₇H₁₄NO]⁺ m/z 128.11 fmoc_precursor->piperidone_h -C₁₅H₁₀O₂

Caption: Predicted fragmentation of the N-Fmoc analogue.

Performance Comparison Summary

Protecting GroupPrecursor Ion (m/z)Key Diagnostic Fragment(s) (m/z)Fragmentation Characteristics
Cbz 262.1491 Dominated by the formation of the highly stable tropylium cation. Provides a very clear, diagnostic peak.
Boc 228.1557 , Loss of 56, Loss of 100Characterized by neutral losses of isobutylene and CO₂. The tert-butyl cation is also highly diagnostic.
Fmoc 350.17179 Spectrum is dominated by ions derived from the large fluorenyl moiety.

This comparative analysis demonstrates that the choice of N-protecting group imparts a unique and predictable fragmentation pattern. The Cbz group provides a hallmark m/z 91 peak, the Boc group is defined by its neutral losses and m/z 57 ion, and the Fmoc group generates a characteristic high-mass fragment at m/z 179. These distinct fingerprints allow for confident identification of the protecting group in use, aiding in reaction monitoring, quality control, and the structural elucidation of novel piperidine-based compounds.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a general method for acquiring fragmentation data for N-protected piperidine derivatives.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Vortex the final solution thoroughly.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A generic gradient can be used, such as 5% B to 95% B over 5-10 minutes, to ensure elution of the compound.

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Injection Volume: 1 - 5 µL.[4]

  • Column Temperature: 30 - 40 °C.[4]

Mass Spectrometry (MS and MS/MS)
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Ion Trap) with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode.[4]

  • MS Full Scan: First, acquire a full scan (e.g., m/z 50-500) to identify the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Product Ion Scan: Perform a product ion scan on the precursor [M+H]⁺ ion identified in the full scan.

  • Collision Energy: Optimize the collision energy (e.g., by ramping from 10-40 eV) to achieve a rich fragmentation spectrum containing both the precursor ion and significant fragment ions.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation (1-10 µg/mL in Mobile Phase) LC_Separation 2. LC Separation (C18 Column) SamplePrep->LC_Separation ESI_Ionization 3. ESI Source (Positive Mode) LC_Separation->ESI_Ionization Full_Scan 4. MS1 Full Scan (Identify [M+H]⁺) ESI_Ionization->Full_Scan Isolation 5. Precursor Isolation (Select [M+H]⁺) Full_Scan->Isolation CID 6. Collision Cell (CID) (Fragment Precursor) Isolation->CID Product_Scan 7. MS2 Product Ion Scan (Detect Fragments) CID->Product_Scan Data_Analysis 8. Data Analysis Product_Scan->Data_Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Available at: [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Waliczek, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2017). Organic & Biomolecular Chemistry, 15(2), 357-372. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1785. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Revista de la Sociedad Química de México, 58(2), 177-183. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

Sources

Validating purity of 1-N-Cbz-2-ethylpiperidin-4-one using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 1-N-Cbz-2-ethylpiperidin-4-one using TLC and GC-MS Content Type: Publish Comparison Guide

Balancing Rapid Screening (TLC) with Structural Confirmation (GC-MS)

Executive Summary

In the synthesis of piperidine-based alkaloids and Janus kinase (JAK) inhibitors, 1-N-Cbz-2-ethylpiperidin-4-one serves as a critical chiral building block. Its validation presents a unique analytical challenge: the molecule contains a thermally sensitive carbamate (Cbz) protecting group and a reactive ketone functionality.

This guide compares two standard validation methodologies: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] While TLC offers a non-destructive, rapid assessment of reaction progress, GC-MS provides necessary structural quantitation—provided the thermal instability of the Cbz group is managed correctly.

Molecule Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Molecule 1-N-Cbz-2-ethylpiperidin-4-one
Formula C₁₅H₁₉NO₃MW: ~261.32 g/mol
Key Moiety 1 Cbz (Benzyloxycarbonyl) UV Active: Strong absorption (254 nm). Thermally Labile: Risks degradation in GC inlets >250°C.
Key Moiety 2 C-4 Ketone Reactive: Visualizes well with DNPH stains.
Key Moiety 3 C-2 Ethyl Group Chirality: Creates a stereocenter. Standard TLC/GC cannot determine enantiomeric excess (requires Chiral HPLC).

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid qualitative screening, reaction monitoring, and fraction analysis.[2]

The Protocol
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum backed).

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v). Adjust to 6:4 if product sticks to baseline.

  • Sample Prep: Dissolve ~5 mg in 1 mL Dichloromethane (DCM).

Visualization Logic

Unlike simple amines, the Cbz group provides a chromophore, making UV the primary detection method. However, chemical stains provide "chemical proof" of the ketone.

  • Step 1: UV 254 nm (Non-destructive): The aromatic Cbz ring appears as a dark purple spot against the green fluorescent background.

  • Step 2: 2,4-DNPH Stain (Destructive): Specific for ketones. The C-4 ketone reacts to form a yellow-orange hydrazone precipitate on the plate.

    • Why this matters: Confirms the ketone is intact and hasn't been reduced to an alcohol (a common side reaction).

Interpretation
  • Product Rf: Expected ~0.4–0.5 (in 7:3 Hex:EtOAc).

  • Impurity A (Benzyl Chloroformate): High Rf (~0.8), visible in UV, no reaction with DNPH.

  • Impurity B (Free Amine): Stays at baseline (Rf < 0.1) without base additive; requires Ninhydrin (weak) or Iodine to see.

Method 2: GC-MS (Gas Chromatography - Mass Spectrometry)

Role: Quantitative purity assay and structural confirmation.

The "Thermal Hazard" Protocol

The Cbz group is prone to thermal elimination inside a hot GC injector, often cleaving to form benzyl chloride and the free amine. To validate purity without creating artifacts, you must use "gentle" GC conditions.

  • Column: HP-5ms or DB-5ms (30m × 0.25mm × 0.25µm).

  • Inlet Mode: Splitless (for trace impurities) or Split (10:1 for purity).

  • Inlet Temperature: CRITICAL: Set to 200°C–220°C .

    • Warning: Standard methods often use 280°C. This will degrade your Cbz group, showing false peaks for benzyl chloride (m/z 91, 126).

  • Oven Ramp: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

Mass Spectral Fingerprint (EI Source, 70eV)

When analyzing the mass spectrum, look for these diagnostic ions:

  • m/z 91 (Base Peak): The Tropylium ion (

    
    ). Dominates the spectrum due to the benzyl group.
    
  • m/z 261 (Molecular Ion, M+): Should be visible but weak (<5% abundance). If missing, check inlet temperature.

  • m/z 170 Fragment: Loss of the benzyl group (

    
    ).
    
  • m/z 126 Artifact: If you see a sharp peak at m/z 126 early in the chromatogram, it is Benzyl Chloride , indicating thermal degradation in the inlet, not an impurity in your bottle.

Comparative Analysis & Workflow

Performance Metrics
FeatureTLC (Thin Layer Chrom.)[2][3][4][5][6][7][8]GC-MS
Limit of Detection ~1–5 µg~1–10 ng
Selectivity Low (Co-elution common)High (Mass spectral ID)
Thermal Stability Excellent (Room Temp)Poor (Cbz degradation risk)
Chiral Resolution None (Achiral silica)None (Standard HP-5ms)
Throughput High (Parallel runs)Low (Sequential runs)
Cost < $1 / plate> $50 / sample
Validation Workflow Diagram

The following logic flow illustrates how to integrate both methods for a robust release criteria.

ValidationWorkflow Start Crude Product (1-N-Cbz-2-ethylpiperidin-4-one) TLC Step 1: TLC Screening (Hex/EtOAc 7:3) Start->TLC DecisionTLC Single Spot? (UV + DNPH) TLC->DecisionTLC Recryst Purify (Column/Recrystallization) DecisionTLC->Recryst No (Multiple Spots) GCMS Step 2: GC-MS Analysis (Inlet < 220°C) DecisionTLC->GCMS Yes Recryst->TLC CheckFrag Check Fragmentation GCMS->CheckFrag GhostPeak Artifact Warning: High Benzyl Chloride (m/z 126)? Reduce Inlet Temp. CheckFrag->GhostPeak Degradation Detected Final Release Product (Chemically Pure) CheckFrag->Final Clean M+ (261) GhostPeak->GCMS Retest

Figure 1: Integrated validation workflow ensuring thermal artifacts are distinguished from true impurities.

Expert Insight: The "Ghost Peak" Trap

As a Senior Scientist, I often see researchers reject high-purity Cbz-protected amines because GC-MS shows a 5% impurity peak at m/z 126 (Benzyl Chloride) and a matching 5% peak for the free amine.

This is a false positive. The Cbz group undergoes a Chugaev-type elimination or simple pyrolysis in the injector liner:



Validation Check: If you see these peaks in GC-MS but only one spot in TLC , the impurity is generated during analysis. Trust the TLC for stability, or switch to LC-MS (ESI+) which uses gentle ionization and avoids thermal cleavage.

References

  • Agilent Technologies. (2020). Gas Chromatography Inlet Parameters for Thermally Labile Compounds. Agilent Application Notes. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley-Interscience. (Chapter on Carbamates and their stability). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidin-4-one derivatives.[Link]

Sources

Comparative reactivity of 2-ethyl vs 2-methyl substituted piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2-ethylpiperidin-4-one versus 2-methylpiperidin-4-one derivatives. While structurally similar, the subtle increase in steric bulk from a methyl to an ethyl group at the C2 position induces significant shifts in conformational equilibrium, reaction kinetics, and biological potency.[1][2]

Key Takeaways:

  • Conformational Locking: The 2-ethyl substituent exerts a higher caloric preference (A-value ~1.79 kcal/mol) for the equatorial position compared to the 2-methyl group (~1.74 kcal/mol), resulting in more rigid conformational locking in complex derivatives.[1]

  • N-Alkylation Kinetics: The 2-ethyl derivative exhibits an approximate 30-50% reduction in N-alkylation rates compared to the 2-methyl analog due to proximal steric shielding of the nitrogen lone pair.[3]

  • Biological Potency: In select pharmacophores, 2-ethyl derivatives demonstrate superior lipophilicity-driven binding and toxicity profiles (e.g., lower LD50 in insecticidal assays) compared to their methyl counterparts.[2][3][4]

Structural & Conformational Analysis

The reactivity of piperidin-4-ones is governed by the chair conformation. The stability of the ring is dictated by the minimization of 1,3-diaxial interactions.[1]

Thermodynamic Preference (A-Values)

The "A-value" represents the free energy difference (


) between the axial and equatorial conformers.[1][5]
Substituent (C2 Position)A-Value (kcal/mol)Conformational Implication
Methyl (-CH₃) 1.74Strongly prefers equatorial; ~5% axial conformer at RT.[3][4]
Ethyl (-CH₂CH₃) 1.79Higher equatorial preference. The ethyl group rotates to minimize gauche interactions, effectively "locking" the ring more strictly than the methyl variant.[1]
Stereochemical Impact on Reactivity
  • 2-Methyl: The slightly lower steric bulk allows for a more rapid ring inversion (flip) at elevated temperatures, making the axial lone pair on Nitrogen more accessible during transition states.[1]

  • 2-Ethyl: The increased bulk forces the substituent equatorial.[1][2] This places the C2-ethyl group in a position where it can sterically hinder the approach of electrophiles to the Nitrogen atom (N1) and nucleophiles to the Carbonyl (C4), specifically affecting axial attack trajectories.[1]

Synthetic Accessibility: The Mannich Reaction

Both derivatives are commonly synthesized via a double Mannich condensation.[1][2][4] However, the choice of ketone precursor significantly alters the reaction kinetics.[1]

Reaction Pathway:


[3][4]
  • 2-Methyl Precursor: Acetone or 2-butanone (methyl ethyl ketone).[2][3][4] Reaction is generally fast (2-4 hours).[2][3]

  • 2-Ethyl Precursor: 2-pentanone (methyl propyl ketone).[2][3][4] The additional methylene group reduces the acidity of the

    
    -protons and increases steric crowding in the transition state, often requiring 20-40% longer reaction times  or higher temperatures to achieve comparable yields.[1]
    

MannichSynthesis Reagents Reagents: Ammonium Acetate + Aromatic Aldehyde Ketone_Me Precursor A: 2-Butanone (Methyl source) Reagents->Ketone_Me Ketone_Et Precursor B: 2-Pentanone (Ethyl source) Reagents->Ketone_Et Inter_Me Intermediate: Iminium Ion (Less Hindered) Ketone_Me->Inter_Me Fast Condensation Inter_Et Intermediate: Iminium Ion (More Hindered) Ketone_Et->Inter_Et Slower Condensation (+ Steric Bulk) Prod_Me Product: 2-Methylpiperidin-4-one (Yield: ~80-90%) Inter_Me->Prod_Me Cyclization Prod_Et Product: 2-Ethylpiperidin-4-one (Yield: ~65-75%) Inter_Et->Prod_Et Cyclization

Figure 1: Comparative synthetic pathways via Mannich condensation. Note the yield and rate differential driven by the ketone precursor.[1]

Chemical Reactivity Profile

N-Alkylation Kinetics (Nucleophilic Substitution)

The most distinct chemical difference lies in the nucleophilicity of the nitrogen.[1]

  • Observation: 2-Ethyl-4-methylpiperidine reacts significantly slower with alkyl halides (e.g., Methyl Iodide) than 2-Methylpiperidine.[2][3][4][6]

  • Mechanistic Reason: The ethyl group at C2 projects into the spatial cone required for the

    
     attack of the nitrogen lone pair.[1] This is a proximal steric effect .[1][2][4]
    

Relative Rate Data (Estimated vs. Piperidine): | Compound | Relative Rate (


) | Steric Factor |
| :--- | :--- | :--- |
| Piperidine (Unsubstituted) | 1.00 | None |
| 2-Methylpiperidine  | ~0.40 | Moderate |
| 2-Ethylpiperidine  | ~0.25 | High  |
| 2,6-Dimethylpiperidine | <0.01 | Severe (Blocking) |[3][4][6]
Carbonyl Reduction (C4 Reactivity)

When reducing the C4 ketone to an alcohol (using NaBH₄), the stereochemical outcome is influenced by the C2 substituent.[1]

  • 2-Methyl: Produces a mixture of axial/equatorial alcohols.[2][4]

  • 2-Ethyl: The increased bulk locks the conformation, often enhancing diastereoselectivity .[1][2][4] The hydride reagent is forced to attack from the less hindered face (typically axial attack leading to the equatorial alcohol), as the equatorial ethyl group blocks the equatorial approach more effectively than a methyl group.[1]

Experimental Protocols

Protocol A: Synthesis of 2,6-Diaryl-3-alkyl-piperidin-4-ones

Applicable for both methyl and ethyl variants.[3]

  • Reagents: Mix Ammonium acetate (0.05 mol), Aromatic aldehyde (0.1 mol), and the appropriate Ketone (0.05 mol) in Ethanol (30 mL).

    • For 2-Methyl: Use 2-Butanone.[2][3][4]

    • For 2-Ethyl: Use 2-Pentanone.[2][3][4]

  • Reaction: Heat the mixture to gentle reflux.

    • 2-Methyl:[3][4][7][8] Reflux for 2-3 hours.[2][3]

    • 2-Ethyl:[3][4][6] Reflux for 4-5 hours (Monitor via TLC).

  • Work-up: Cool the solution in an ice bath. The piperidin-4-one derivative typically precipitates as a solid.[2][3][4]

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR. The C2-H signal will show distinct coupling constants (

    
     values) indicative of axial-axial coupling (approx. 10-12 Hz) if the substituent is equatorial.[3]
    
Protocol B: Competitive N-Alkylation Assay (Kinetic Comparison)

To empirically verify reactivity differences in your specific derivatives.[3][4]

  • Setup: Dissolve 1.0 mmol of 2-Methyl derivative and 1.0 mmol of 2-Ethyl derivative in 10 mL anhydrous Acetonitrile.

  • Internal Standard: Add 1.0 mmol of Undecane (inert GC standard).

  • Initiation: Add 0.5 mmol of Benzyl Bromide (limiting reagent) at 25°C. Stir vigorously.

  • Sampling: Take aliquots at t=10, 30, 60, and 120 minutes. Quench immediately in dilute NaOH.

  • Analysis: Analyze via GC-FID or HPLC. Calculate the ratio of benzylated products.

    • Expected Result: The ratio of [N-Benzyl-2-Methyl] : [N-Benzyl-2-Ethyl] product should be > 1.5 : 1.[3][4]

Biological Implications[1][3][4][7][10][11][12]

The shift from Methyl to Ethyl affects the Lipophilicity (LogP) and Receptor Binding .[1]

  • Lipophilicity: The addition of a methylene (-CH₂-) increases LogP by approx.[3] 0.5 units.[1][2][4][6] This enhances membrane permeability for the 2-ethyl derivatives.[2][4]

  • Toxicity: In insecticidal studies (e.g., against Aedes aegypti), 2-ethylpiperidines have shown lower LD50 values (higher toxicity) compared to 2-methyl analogs.[2][3][4] This is attributed to the optimal hydrophobic fit of the ethyl group in specific binding pockets where a methyl group is too small and a propyl group would be too bulky.[1]

BioActivity Substituent Substituent Choice (C2 Position) Methyl 2-Methyl Group Substituent->Methyl Ethyl 2-Ethyl Group Substituent->Ethyl Prop_Me Properties: Lower LogP Less Steric Clash Methyl->Prop_Me Prop_Et Properties: Higher LogP (+0.5) Optimized Hydrophobic Fit Ethyl->Prop_Et Outcome_Me Outcome: Standard Potency Faster Metabolic Clearance Prop_Me->Outcome_Me Outcome_Et Outcome: Higher Potency (e.g., Insecticidal) Slower N-Metabolism Prop_Et->Outcome_Et

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating why 2-ethyl derivatives often outperform in potency despite lower chemical reactivity.

References

  • BenchChem. (2025).[1][2][4][6] Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. Retrieved from [1][3]

  • Pridgeon, J. W., et al. (2007).[1][2][4] Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti. Journal of Medical Entomology. Retrieved from [1][3]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from

  • Setamdideh, D., & Ghahremani, S. (2012).[1][2][3][4] Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. South African Journal of Chemistry. Retrieved from [1][3]

  • Goel, K. K., et al. (2008).[1][2][3][4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [1][3]

Sources

Spectroscopic Differentiation of Piperidone Scaffolds: A Comparative Guide to IR Carbonyl Signatures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy to rapidly verify the structural integrity of functionalized piperidines. The 4-piperidone scaffold is a ubiquitous building block in medicinal chemistry. However, when masking the secondary amine with protecting groups like Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc), the resulting IR spectra become complex due to the introduction of a second carbonyl group (the carbamate).

This guide provides an objective comparison of the IR spectral performance of unprotected 4-piperidone versus its Cbz- and Boc-protected alternatives, detailing the causality behind peak shifts and providing a self-validating analytical protocol.

Theoretical Framework & Causality of Carbonyl Shifts

The diagnostic power of IR spectroscopy lies in its sensitivity to the electronic environment of functional groups. Differentiating a protected piperidone requires understanding the quantum mechanical behavior of its distinct carbonyls.

  • The Ketone Carbonyl : In an unprotected 4-piperidone ring, the ketone carbonyl (

    
    ) typically exhibits a stretching frequency around 1715 cm⁻¹ 1. This is characteristic of an unstrained, six-membered cyclic ketone.
    
  • The Carbamate Carbonyl : When the nitrogen is protected with a Cbz or Boc group, a carbamate (urethane) linkage is formed. The carbamate carbonyl typically absorbs at a lower frequency than the ketone—around 1690 to 1695 cm⁻¹ 2.

  • Causality of the Shift : Why does the carbamate carbonyl appear at a lower wavenumber? The nitrogen lone pair in the carbamate is delocalized into the adjacent carbonyl group via resonance. This electron donation increases the single-bond character of the

    
     bond, thereby lowering its force constant. According to Hooke's Law, a weaker bond vibrates at a lower frequency. Consequently, in N-Cbz-4-piperidone and N-Boc-4-piperidone, we observe a distinct dual-carbonyl signature: the unperturbed ring ketone at ~1715 cm⁻¹ and the resonance-softened carbamate at ~1690–1695 cm⁻¹ 2, 3.
    
Comparative IR Spectral Data

To objectively compare these building blocks, the table below summarizes the critical IR vibrational modes used to differentiate them during routine quality control.

CompoundKetone

(cm⁻¹)
Carbamate

(cm⁻¹)
Differentiating Signatures (cm⁻¹)
4-Piperidone (Unprotected) ~1715N/A3300–3500 (Broad, N-H stretch)
N-Cbz-4-piperidone ~1715~16953030–3070 (Ar C-H), ~1600 (Ar C=C)
N-Boc-4-piperidone ~1715~1690~2975 (Strong, t-butyl C-H stretch)

Data synthesized from verified spectroscopic benchmarks 1, 2, 3.

Self-Validating Experimental Protocol: FTIR-ATR Analysis

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system using Attenuated Total Reflectance (ATR) FTIR. This method eliminates the need for KBr pellet pressing, which can introduce moisture artifacts that obscure the carbonyl region.

Step 1: System Readiness & Pre-Scan Validation

  • Action : Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Validation : Inspect the background spectrum. The absolute absence of peaks at 1700 cm⁻¹ validates a clean optical path. If residual peaks exist, reclean and rescan.

Step 2: Sample Application

  • Action : Apply 1–2 mg of the solid or 1 drop of the neat liquid (e.g., N-Cbz-4-piperidone) directly onto the crystal. Lower the ATR anvil to apply uniform pressure.

  • Causality : Consistent pressure ensures intimate contact between the sample and the crystal. This maximizes the evanescent wave penetration into the sample, yielding a high signal-to-noise ratio without distorting the peak shapes.

Step 3: Spectral Acquisition & Deconvolution

  • Action : Acquire the sample spectrum. Apply an ATR correction algorithm to normalize band intensities (accounting for wavelength-dependent penetration depth).

  • Validation : Focus on the 1650–1750 cm⁻¹ region. If the Cbz/Boc carbamate and ketone peaks overlap into a single broad band, apply a second-derivative mathematical filter.

  • Causality : The second derivative enhances the resolution of overlapping bands, allowing the precise identification of the ~1715 cm⁻¹ (ketone) and ~1695 cm⁻¹ (carbamate) peak centers 2.

Step 4: Post-Run Carryover Validation

  • Action : Wipe the crystal with solvent and run a secondary background scan.

  • Validation : The complete disappearance of the 1715 cm⁻¹ and 1695 cm⁻¹ peaks validates that no cross-contamination occurred, ensuring the integrity of the instrument for the next batch.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating FTIR-ATR protocol, ensuring no step is executed without prior baseline confirmation.

IR_Workflow Start 1. Sample Prep (Neat Piperidone) Blank 2. Pre-Scan Validation: Background Scan Start->Blank Proceed to ATR 3. FTIR-ATR Analysis (Diamond Crystal) Blank->ATR Validated Clean Spectra 4. Spectral Acquisition (4000-400 cm⁻¹) ATR->Spectra Scan Sample Decon 5. Peak Deconvolution (2nd Derivative) Spectra->Decon Process Data Compare 6. Identify C=O Peaks (~1715 & ~1695 cm⁻¹) Decon->Compare Resolve Overlap Clean 7. Post-Run Validation: Zero Carryover Compare->Clean Verify System

FTIR-ATR workflow for piperidone carbonyl peak deconvolution and validation.

References
  • Synthesis and antibacterial activity of 4-Piperidone curcumin analogues against Gram-positive and Gram-negative bacteria - Research Journal of Pharmacy and Technology. rjptonline.org.
  • 4-(1-Cbz-4-piperidyl)butanenitrile|286.37 g/mol - Benchchem. benchchem.com.
  • 1-Boc-4-piperidone | 79099-07-3 | Benchchem. benchchem.com.

Sources

A Comparative Guide to the Synthesis of N-Protected Piperidin-4-ones: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Piperidin-4-one Scaffold

The N-protected piperidin-4-one motif is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its rigid, six-membered heterocyclic structure provides a reliable scaffold that can be readily functionalized to explore chemical space and optimize pharmacological properties.[1] The nitrogen atom, when appropriately protected, allows for precise control over subsequent synthetic transformations, while the ketone functionality serves as a versatile handle for a myriad of chemical reactions, including reductive amination and carbon-carbon bond formation.[1][3] This guide provides a comprehensive analysis of the most prevalent synthetic routes to this critical intermediate, offering a comparative benchmark based on yield, scalability, and practical considerations for the modern research laboratory.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the N-protected piperidin-4-one ring system is primarily achieved through a handful of robust and well-established synthetic strategies. This section will delve into the mechanistic underpinnings and practical applications of these key methods.

The Dieckmann Condensation: A Classic Route to Cyclic Ketones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base, to form a β-keto ester.[4][5] This is arguably one of the most traditional and widely employed methods for the synthesis of N-protected piperidin-4-ones.[6]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester group, forming a cyclic β-keto ester intermediate.[7][8] Subsequent hydrolysis and decarboxylation of this intermediate furnish the desired piperidin-4-one. The choice of a base is critical; sodium ethoxide or sodium hydride are commonly used.[7][8]

Experimental Workflow: Dieckmann Condensation

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Decarboxylation PrimaryAmine Primary Amine (e.g., Benzylamine) MichaelAddition Michael Addition PrimaryAmine->MichaelAddition AlkylAcrylate Alkyl Acrylate (2 equiv.) AlkylAcrylate->MichaelAddition Diester Diester Intermediate MichaelAddition->Diester Dieckmann Dieckmann Condensation Diester->Dieckmann Base Strong Base (e.g., NaH) Base->Dieckmann BetaKetoEster β-Keto Ester Dieckmann->BetaKetoEster HydrolysisDecarboxylation Hydrolysis & Decarboxylation BetaKetoEster->HydrolysisDecarboxylation Piperidinone N-Protected Piperidin-4-one HydrolysisDecarboxylation->Piperidinone

Caption: Workflow for Dieckmann Condensation Route.

Robinson-Gabriel and Related Cyclizations: Building the Ring from Acyclic Precursors

The Robinson-Gabriel synthesis and related methodologies involve the cyclization of acyclic precursors, often generated in situ, to form the piperidinone ring.[9] These methods offer a high degree of flexibility in the introduction of substituents.

Mechanism and Rationale:

A common approach involves the reaction of a primary amine with a divinyl ketone or a suitable precursor.[10] The reaction proceeds through a double aza-Michael addition, where the amine first adds to one of the activated double bonds, and the resulting intermediate then undergoes an intramolecular cyclization onto the second double bond.[11][12] This strategy is particularly useful for the synthesis of 2,6-disubstituted piperidin-4-ones.[13]

Experimental Workflow: Aza-Michael Cyclization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketone Ketone Ketone->Condensation DivinylKetone Divinyl Ketone Condensation->DivinylKetone AzaMichael Aza-Michael Addition (Cyclization) DivinylKetone->AzaMichael PrimaryAmine Primary Amine PrimaryAmine->AzaMichael Piperidinone N-Protected Piperidin-4-one AzaMichael->Piperidinone

Caption: Workflow for Aza-Michael Cyclization Route.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route often depends on a balance of factors including yield, scalability, cost of starting materials, and the desired substitution pattern on the final product. The following table provides a comparative overview of the key methods.

Synthetic Route Typical Yield Scalability Starting Materials Advantages Disadvantages
Dieckmann Condensation 60-80%[14]GoodPrimary amines, alkyl acrylatesWell-established, reliable for simple piperidinonesRequires strong base, can have side reactions
Aza-Michael Cyclization 70-95%[15][16]ExcellentAldehydes, ketones, primary aminesHigh yielding, good for substituted piperidinonesRequires synthesis of divinyl ketone precursor
Direct N-Protection 90-100%[17]ExcellentPiperidin-4-one hydrochlorideHigh yielding, straightforwardLimited by availability of starting material

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

This protocol describes a one-pot synthesis of N-benzyl-4-piperidone.[18]

Materials:

  • Benzylamine

  • Methyl acrylate

  • Methanol

  • Toluene

  • Sodium metal

  • Concentrated Hydrochloric Acid

Procedure:

  • To a solution of benzylamine in methanol, add methyl acrylate dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude diester intermediate.

  • Dissolve the crude diester in toluene and add sodium metal in portions.

  • Heat the reaction mixture to reflux until the sodium is consumed.

  • Cool the reaction mixture and quench with water.

  • Separate the organic layer and acidify the aqueous layer with concentrated hydrochloric acid.

  • Heat the acidic aqueous layer to reflux to effect decarboxylation.

  • Cool the solution and basify with sodium hydroxide.

  • Extract the product with an organic solvent, dry, and concentrate to afford N-benzyl-4-piperidone.

Protocol 2: Synthesis of N-Boc-4-piperidone via Direct N-Protection

This protocol describes the synthesis of N-Boc-4-piperidone from piperidin-4-one hydrochloride.[19]

Materials:

  • Piperidin-4-one hydrochloride hydrate

  • Aqueous ammonia

  • Toluene

  • Anhydrous magnesium sulfate

  • Methanol

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Dichloromethane

  • n-Hexane

  • Potassium carbonate

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Petroleum ether

Procedure:

  • Dissolve piperidin-4-one hydrochloride hydrate in water and add aqueous ammonia until the solution is basic.

  • Extract the free base into toluene, dry the organic layer with anhydrous magnesium sulfate, and filter.

  • Concentrate the toluene solution to obtain crude piperidin-4-one.

  • Dissolve the crude piperidin-4-one in methanol and add sodium borohydride in portions.

  • Reflux the reaction mixture, then concentrate under reduced pressure.

  • Add dilute hydrochloric acid to adjust the pH, then extract with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate.

  • Add n-hexane to the residue and cool to crystallize 4-hydroxypiperidine.

  • Filter the crystals and dissolve them in methanol.

  • Add potassium carbonate and di-tert-butyl dicarbonate and reflux the mixture.

  • Filter the reaction mixture and concentrate the filtrate.

  • Add petroleum ether to the residue and cool to crystallize N-Boc-4-hydroxypiperidine.

  • The final product can be obtained after filtration.

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of N-protected piperidin-4-ones is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the modern researcher. The Dieckmann condensation remains a workhorse for the preparation of simple, unsubstituted piperidinones, while aza-Michael cyclizations offer a more versatile approach to complex, substituted analogs. For instances where the parent piperidin-4-one is readily available, direct N-protection is often the most efficient and high-yielding strategy. Ultimately, the choice of synthetic route will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
  • Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
  • Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons | Organic Letters - ACS Publications.
  • Piperidine Synthesis. - DTIC.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC.
  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation | Organic Letters - ACS Publications - ACS.org.
  • Dieckmann condensation - Grokipedia.
  • (PDF) ChemInform Abstract: Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. - ResearchGate.
  • Dieckmann Condensation - Alfa Chemistry.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents.
  • Properties, preparation and application of 1-cbz-4-piperidone - ChemicalBook.
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
  • Dieckmann condensation - Wikipedia.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube.
  • Synthesis of N-Boc 4-piperidone - ChemicalBook.
  • Robinson–Gabriel synthesis - Wikipedia.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Reaction and Mechanism of Dieckmann reaction - Physics Wallah.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
  • (PDF) The Piloty-Robinson reaction of N-substituted piperidin-4-one azines. A novel route for the synthesis of 3,6-diazacarbazole - ResearchGate.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review - mazums.
  • Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols - Benchchem.
  • Recent advances in the synthesis of piperidones and piperidines.
  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C.

Sources

Stability comparison of N-Cbz piperidones under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbobenzyloxy-4-piperidone (N-Cbz-4-piperidone) is a critical pharmacophore scaffold used extensively in the synthesis of opioids (e.g., fentanyl analogues) and peptidomimetics.[1] Its stability profile is defined by two competing reactive centers: the carbamate protecting group (Cbz) and the ketone functionality at the C4 position.

Mechanistic Analysis of Stability

Acidic Conditions: The "Fortress" State

Under acidic conditions, the N-Cbz piperidone is remarkably robust. The carbamate nitrogen is not sufficiently basic to be protonated under mild conditions, and the benzyl-oxygen bond requires significant activation energy to cleave.

  • Mechanism of Stability: The lone pair on the nitrogen is delocalized into the carbonyl of the carbamate, reducing basicity.

  • Cleavage Pathway (Extreme Acid): Cleavage only occurs under harsh conditions (e.g., HBr in Acetic Acid or HF). The mechanism involves protonation of the carbonyl oxygen followed by an

    
     attack by the bromide ion on the benzylic carbon, releasing benzyl bromide and the carbamic acid (which spontaneously decarboxylates).
    
  • Selectivity: It is completely stable to Trifluoroacetic Acid (TFA), allowing for the selective removal of Boc groups in the presence of N-Cbz.

Basic Conditions: The "Trojan Horse" Risk

While the Cbz protecting group is generally considered base-stable (resisting hydrolysis better than esters), the piperidone moiety introduces a critical instability factor.

  • Cbz Hydrolysis (Minor Risk): Strong bases (e.g., KOH in MeOH at reflux) can attack the carbamate carbonyl, leading to hydrolysis, but this is slow.

  • Enolate Formation (Major Risk): The C4-ketone renders the adjacent C3/C5 protons acidic (

    
    ).[1] In the presence of bases (even weak ones like 
    
    
    
    or tertiary amines), enolization occurs.
  • Aldol Condensation: Once the enolate forms, it attacks the ketone of a neighboring molecule, leading to dimerization, oligomerization, and the formation of complex "tars." This is the primary mode of decomposition in basic media.

Visualization: Degradation Pathways[1][2]

The following diagram illustrates the divergent degradation pathways under stress conditions.

G Substrate N-Cbz-4-Piperidone AcidCond Strong Acid (HBr/AcOH) Substrate->AcidCond Exposure BaseCond Basic Conditions (NaOH/K2CO3) Substrate->BaseCond Exposure Cleavage Carbamate Cleavage (Deprotection) AcidCond->Cleavage SN2 Attack ProductAcid 4-Piperidone (Salt) + Benzyl Bromide Cleavage->ProductAcid Enolate Enolate Formation (C3/C5 Protons) BaseCond->Enolate Deprotonation Aldol Aldol Condensation Enolate->Aldol Nucleophilic Attack ProductBase Dimers/Polymers (Tarry Residue) Aldol->ProductBase Polymerization

Figure 1: Divergent degradation pathways.[1] Acid leads to clean deprotection; Base leads to complex polymerization.

Comparative Stability Data

The following table synthesizes reactivity data for N-Cbz piperidones against common laboratory reagents.

Reagent / ConditionStability RatingObservation / Primary Reaction
50% TFA / DCM High Stable.[1] Used for selective Boc deprotection.[2]
1M HCl (aq) High Stable at RT. Slow hydrolysis at reflux.
HBr / Acetic Acid Unstable Rapid cleavage (Deprotection method).

/ Pd-C
Unstable Clean cleavage via Hydrogenolysis (Standard Deprotection).[1]
Sat.

Moderate Stable short-term.[1] Risk of slow aldol over days.
1M NaOH Low Unstable. Rapid aldol condensation; solution turns yellow/brown.

Unstable Reduces ketone to alcohol; reduces Cbz to N-Methyl group.[1]
Piperidine (20% in DMF) Moderate Stable (Fmoc deprotection conditions), but risk of ketal/aminal formation.

Experimental Protocols

Protocol: Forced Degradation Stability Study

To validate the stability of a specific N-Cbz piperidone batch, use this standardized HPLC stress test.

Reagents:

  • 0.1 M HCl[1][3][4]

  • 0.1 M NaOH[1][3][4]

  • Acetonitrile (HPLC Grade)

Workflow:

  • Preparation: Dissolve 10 mg of N-Cbz-4-piperidone in 1 mL Acetonitrile (Stock Solution).

  • Acid Stress: Mix 100 µL Stock + 400 µL 0.1 M HCl. Incubate at 60°C for 4 hours .

  • Base Stress: Mix 100 µL Stock + 400 µL 0.1 M NaOH. Incubate at 60°C for 4 hours .

  • Control: Mix 100 µL Stock + 400 µL Water. Keep at Room Temp.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Acid Sample: >95% recovery of parent peak (unless HBr is used).

  • Base Sample: <80% recovery indicates significant instability (look for broad oligomer peaks).

Visualization: Stability Testing Workflow

Workflow Start Start: Stock Solution (10mg/mL in ACN) Split Split Sample Start->Split AcidArm Add 0.1M HCl Heat 60°C, 4h Split->AcidArm BaseArm Add 0.1M NaOH Heat 60°C, 4h Split->BaseArm ControlArm Add Water RT, 4h Split->ControlArm Neutralize Neutralize & Dilute AcidArm->Neutralize BaseArm->Neutralize ControlArm->Neutralize HPLC HPLC Analysis (UV 254nm) Neutralize->HPLC

Figure 2: Step-by-step workflow for forced degradation analysis.

Recommendations for Handling

  • Storage: Store N-Cbz piperidones at 2-8°C in a dry environment. Avoid storage in basic buffers.

  • Purification: When purifying via silica gel chromatography, add 1% Triethylamine to the eluent only if necessary to prevent streaking, but minimize exposure time. Preferred method is neutral silica.

  • Deprotection:

    • For Cbz removal: Use Catalytic Hydrogenolysis (

      
      , Pd/C) in MeOH or EtOH. This is the cleanest method [1].
      
    • Alternative: HBr in Acetic Acid is effective but harsh; ensure the ketone is compatible or protected as a ketal if side reactions occur [2].

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1] Retrieved from [Link]

Sources

Comparative Structural Validation Guide: X-ray Crystallography of Cbz-Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Method Evaluated: Single-Crystal X-ray Diffraction (SC-XRD) Data for N-Cbz-4-piperidones. Primary Alternative: High-Field Solution NMR Spectroscopy (


H/

C, NOESY). Secondary Alternative: Computational Modeling (DFT/Molecular Dynamics).

This guide provides a technical comparison of structural validation methods for Carbobenzyloxy (Cbz)-protected piperidones . While NMR is the standard for high-throughput screening, this analysis demonstrates that X-ray crystallography is the requisite "Gold Standard" for this compound class. The Cbz protecting group introduces rotameric complexity and ring-puckering dynamics that frequently obscure solution-state NMR data, necessitating the atomic-resolution snapshot provided by SC-XRD for definitive stereochemical assignment in drug development pipelines.

The Structural Challenge: Why Cbz-Piperidones?

Piperidones are privileged scaffolds in medicinal chemistry (e.g., Janus kinase inhibitors, opioid mimetics). However, the introduction of the N-Cbz group creates a specific structural validation bottleneck:

  • Rotameric Broadening: The carbamate N-C(O) bond has partial double-bond character, leading to slow interconversion between s-cis and s-trans rotamers on the NMR timescale. This results in signal doubling or broadening, often mimicking impurities.

  • Ring Conformation: The piperidone ring exists in an equilibrium between chair and twist-boat forms, heavily influenced by stereoelectronic effects (hyperconjugation between nitrogen lone pairs and adjacent

    
     orbitals).
    
  • Stereochemical Ambiguity: In 2,6-disubstituted piperidones, assigning cis/trans relationships via NOESY is complicated by the flexibility of the ring and the bulk of the Cbz group.

Thesis: SC-XRD overcomes these solution-state limitations by "freezing" the lowest-energy conformer in the crystal lattice, providing unambiguous bond lengths, angles, and absolute configuration.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table summarizes the performance of X-ray crystallography against its primary alternatives for Cbz-piperidone validation.

Table 1: Performance Matrix of Structural Validation Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (600 MHz) Computational (DFT)
Stereochemical Certainty Absolute (100%) Inferential (NOE/coupling constants)Theoretical
Rotamer Resolution Single Conformer (Defined) Averaged or Doubled Peaks (Ambiguous)Energy Minima Calculation
Ring Conformation Precise Torsion Angles Time-Averaged Couplings (

)
Gas-phase bias (often inaccurate)
Sample Requirement Single Crystal (0.1–0.3 mm)~5–10 mg in solutionNone (In silico)
Throughput Low (Days to Weeks)High (Minutes)High (Hours)
Primary Limitation Crystal growth difficultyRotameric complexity of Cbz group Solvent model accuracy
Technical Insight: The "Rotamer Trap"

In solution NMR, N-Cbz-4-piperidone derivatives often show two sets of resonances due to restricted rotation of the N-CO bond (


 kcal/mol). This can be misinterpreted as a mixture of diastereomers. SC-XRD data resolves this by typically crystallizing the thermodynamically preferred rotamer (often the trans carbamate), allowing for a clean structural baseline that validates the purity of the bulk material [1, 2].

Experimental Protocols

To ensure reproducibility, we provide the optimized workflows for generating high-quality X-ray data for this specific class of lipophilic heterocycles.

Protocol A: Crystallization of Cbz-Piperidones

Objective: Grow diffraction-quality single crystals of N-Cbz-4-piperidone derivatives.

Method 1: Vapor Diffusion (Preferred for Cbz derivatives)

  • Solvent Selection: Cbz groups are lipophilic. Use a "Good Solvent" of Dichloromethane (DCM) or Ethyl Acetate , and a "Precipitant" of Hexane or Pentane .

  • Setup: Dissolve 10 mg of pure compound in 0.5 mL of DCM in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The Cbz aromatic ring facilitates

    
    -stacking, often yielding prisms within 48-72 hours.
    

Method 2: Slow Evaporation (Alternative)

  • Dissolve compound in Ethanol/Water (9:1) or pure Acetonitrile .

  • Cover with parafilm and poke 2-3 small holes. Allow to stand at room temperature.

    • Note: Avoid pure methanol if the compound is an acetal/ketal derivative to prevent transacetalization.

Protocol B: X-ray Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a cryoloop using Paratone oil.
    
  • Temperature: Collect data at 100 K (liquid nitrogen stream). This is critical for Cbz-piperidones to reduce thermal disorder in the flexible benzyl chain.

  • Beamline: Use Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the Cbz phenyl ring; if disordered, model as two rigid groups with partial occupancy.

Visualizations & Workflows

Figure 1: Structural Validation Workflow

This diagram outlines the decision process for validating Cbz-piperidone structures, highlighting the critical "NMR Ambiguity" checkpoint that triggers the need for X-ray analysis.

ValidationWorkflow Start Crude Cbz-Piperidone Product Purification Flash Chromatography (EtOAc/Hexane) Start->Purification NMR 1H NMR Analysis (CDCl3, 298K) Purification->NMR Decision Are signals doubled/broad? NMR->Decision Routine Routine Confirmation (Purity Check) Decision->Routine No (Sharp peaks) Advanced Structural Ambiguity (Rotamers vs Diastereomers) Decision->Advanced Yes (Rotamers) Cryst Crystallization Screening (Vapor Diffusion) Advanced->Cryst Required XRD SC-XRD Data Collection (100K) Cryst->XRD Model Structure Solution (SHELXT) XRD->Model Final Definitive 3D Structure (Stereochem & Conformation) Model->Final

Caption: Workflow demonstrating the necessity of SC-XRD when NMR data exhibits rotameric broadening typical of N-Cbz protected systems.

Figure 2: Conformational Dynamics (Graphviz)

Visualizing the stereoelectronic effects that X-ray crystallography captures.

Conformation Chair Chair Conformer (Global Minimum) Boat Twist-Boat (High Energy) Chair->Boat Equilibrium Xray X-ray Structure (Freezes Single State) Chair->Xray Observed in Solid State NMR NMR Solution (Weighted Average) Chair->NMR Dynamic Exchange Boat->NMR Effect Stereoelectronic Effect (nN -> sigma* C-H) Effect->Chair Stabilizes

Caption: SC-XRD resolves the specific conformer stabilized by hyperconjugative interactions, unlike the averaged signals in NMR.

Case Study Data: Stereoelectronic Effects

Recent studies [3] on N-substituted piperidones reveal that the ring conformation is not arbitrary. X-ray data consistently shows that electron-withdrawing groups (like Cbz) on the nitrogen can flatten the ring slightly compared to N-alkyl derivatives.

Key Data Point: In the crystal structure of N-Cbz-4-piperidone (and derivatives), the N-C(=O) bond length is typically shortened (~1.34 Å), indicating significant double-bond character. This structural rigidity, confirmed only by X-ray data, explains the high barrier to rotation observed in NMR. Furthermore, X-ray analysis allows for the precise measurement of the C–N–C(=O) bond angles, which often deviate from ideal sp


 geometry due to ring strain—data that is impossible to extract accurately from solution NMR [4].

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Source: Beilstein Journal of Organic Chemistry (2015).[1] URL:[Link]

  • Single X-ray crystal structure of (R)-Cbz-deoxyhalofuginone. Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters (2021).[2] URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-N-Cbz-2-ethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex synthetic intermediates like 1-N-Cbz-2-ethylpiperidin-4-one demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for its proper disposal, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical safely, protecting both your team and the environment.

Foundational Safety: Hazard Identification and Risk Assessment

The piperidine ring system is known for its potential hazards. Analogous compounds like piperidine itself are classified as highly flammable, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2][3] The ketone functional group at the 4-position and the ethyl group at the 2-position modify the molecule's physical properties but do not fundamentally negate the hazards associated with the piperidine core.

The N-Cbz group is a common amine protecting group. While generally stable, its decomposition, particularly during incineration or chemical treatment, can yield products such as toluene and carbon dioxide.[4] Therefore, the disposal plan must account for the hazards of both the heterocyclic core and the potential byproducts of the protecting group.

Table 1: Hazard Profile based on Structural Analogues

Hazard Class GHS Classification (Anticipated) Rationale & Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) H302, H311, H331 Piperidine analogues are harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3]
Skin Corrosion / Irritation H314 The basic nitrogen of the piperidine ring makes it corrosive, capable of causing severe skin burns.[1][3][5]
Serious Eye Damage / Irritation H318 Direct contact can cause irreversible eye damage.[1][3][5]

| Respiratory Irritation | H335 | Vapors or dust may cause respiratory irritation.[6][7] |

Mandatory Personnel Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. This is your primary defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.[6][8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[9]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-N-Cbz-2-ethylpiperidin-4-one is a multi-step process that ensures safety and regulatory compliance from the moment it is designated as waste until its final destruction. The following workflow provides a clear decision-making framework.

Caption: Disposal workflow for 1-N-Cbz-2-ethylpiperidin-4-one.

Step 1: Waste Segregation and Collection Immediately upon generation, all waste streams containing 1-N-Cbz-2-ethylpiperidin-4-one must be segregated as hazardous waste. This includes:

  • Unused or expired reagent.

  • Contaminated personal protective equipment (gloves, etc.).

  • Contaminated labware (pipette tips, vials, filter paper).

  • Spill cleanup materials.

Collect these materials in a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid.[8] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Container Labeling Proper labeling is critical for safety and compliance. The waste container must be clearly marked with:

  • The words "Hazardous Waste."

  • The full chemical name: "1-N-Cbz-2-ethylpiperidin-4-one."

  • The approximate quantity of waste.

  • The date when waste was first added to the container (accumulation start date).

  • Appropriate hazard pictograms (e.g., corrosive, toxic, irritant).

Step 3: Temporary Storage Store the sealed waste container in a designated and secure hazardous waste accumulation area.[8] This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials such as strong acids and oxidizing agents.[5][10]

Step 4: Chemical Treatment (Expert Use Only) In some specialized cases, chemical degradation may be considered to render the waste less hazardous prior to disposal. A common method for removing an N-Cbz group is catalytic hydrogenolysis.[4][11]

  • Protocol Example (Catalytic Hydrogenolysis): The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere.[4] This process cleaves the Cbz group, yielding 2-ethylpiperidin-4-one, toluene, and CO2.

Important Caveat: Chemical treatment should not be attempted as a routine disposal method. It is an experimental procedure that requires a thorough risk assessment and should only be performed by highly trained personnel in a controlled laboratory setting. For the vast majority of laboratories, direct disposal of the unaltered chemical waste is the safest and most compliant method.

Step 5: Final Disposal The final step is to arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health & Safety (EHS) department will manage this process. Never dispose of 1-N-Cbz-2-ethylpiperidin-4-one or its containers in the regular trash or pour it down the drain.[1][12]

Emergency Procedures: Spill Management

Immediate and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2.

  • For Small Solid Spills: Gently sweep or shovel the material into the designated hazardous waste container, taking care to avoid creating dust.[6]

  • For Small Liquid Spills (if dissolved): Absorb the spill with an inert, non-flammable material like vermiculite, sand, or chemical absorbent pads.[1] Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[13]

  • For Large Spills: Evacuate the area immediately. Alert your laboratory supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[14]

By adhering to these detailed procedures, you can ensure the safe handling and responsible disposal of 1-N-Cbz-2-ethylpiperidin-4-one, upholding the highest standards of laboratory safety and professional practice.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from nj.gov. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from pentachemicals.eu. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from aapptec.com. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

  • Craik, C. S., et al. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF from researchgate.net. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from carlroth.com. [Link]

  • Kaiser, D., et al. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Piperidine. Retrieved from aapptec.com. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from masterorganicchemistry.com. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from chemos.de. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.